(1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid
Description
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Properties
IUPAC Name |
(1S,2R)-cyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFMZKPPHHHCB-WSOKHJQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-74-2 | |
| Record name | 1,2-Cyclopropanedicarboxylic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,2-Cyclopropanedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Cyclopropanedicarboxylic acid, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9BLV8Q63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic Acid
Abstract
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid, the cis isomer of this stereochemically rich molecule. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind experimental choices and data interpretation. We will explore the molecule's synthesis, conformational analysis, and detailed characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each section is structured to be a self-validating system, ensuring technical accuracy and trustworthiness.
Introduction: The Significance of a Strained Ring System
This compound (CAS 696-74-2) presents a fascinating case study in structural chemistry.[1][2] Its rigid, three-membered ring imposes significant angle and torsional strain, leading to unique chemical and physical properties.[3][4] The cis stereochemistry of the carboxylic acid groups further influences its conformation and intermolecular interactions. Understanding the precise three-dimensional structure of this molecule is paramount for its application in fields such as medicinal chemistry, where cyclopropane rings are valued as rigid scaffolds that can orient functional groups in specific vectors and serve as bioisosteres. This guide provides the analytical framework to confidently determine and verify its structure.
Synthesis: Building the Strained Ring
A reliable synthesis is the foundation of any structural analysis. For this compound, a common and stereospecific route involves the cyclopropanation of maleic acid or its derivatives. A robust laboratory-scale synthesis can be adapted from established methods for creating substituted cyclopropanes.
Synthetic Pathway Overview
The synthesis begins with the readily available cis-alkene, maleic anhydride. A carbene or carbene-equivalent is then generated in situ to react with the double bond, forming the cyclopropane ring while preserving the cis stereochemistry of the starting material. Subsequent hydrolysis of the anhydride yields the target diacid.
Sources
An In-depth Technical Guide to the Physicochemical Properties of trans-1,2-Cyclopropanedicarboxylic Acid
Introduction
Trans-1,2-cyclopropanedicarboxylic acid, a conformationally constrained dicarboxylic acid, represents a unique molecular scaffold of significant interest to researchers in medicinal chemistry and materials science. Its rigid cyclopropane ring enforces a specific spatial arrangement of the two carboxylic acid functional groups, a feature that has been exploited in the design of enzyme inhibitors, chiral ligands for asymmetric synthesis, and building blocks for novel coordination polymers. This technical guide provides a comprehensive overview of the core physicochemical properties of trans-1,2-cyclopropanedicarboxylic acid, offering field-proven insights and detailed experimental protocols for its characterization. Understanding these fundamental properties is paramount for its effective application in drug development and advanced materials research.
Physicochemical Properties of trans-1,2-Cyclopropanedicarboxylic Acid
The distinct stereochemistry of trans-1,2-cyclopropanedicarboxylic acid governs its physical and chemical behavior. The molecule possesses two stereogenic centers, leading to the existence of enantiomers. The properties outlined below pertain to the racemic mixture unless otherwise specified.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆O₄ | [1] |
| Molecular Weight | 130.10 g/mol | [1] |
| Melting Point | 177-178 °C | [2] |
| pKa₁ | 3.65 (at 25 °C) | [3] |
| pKa₂ | 5.13 (at 25 °C) | [3] |
| Solubility | Soluble in polar solvents such as water and alcohols.[4] Quantitative data is not readily available. | [4] |
| ¹H NMR | Spectral data for the parent diacid is not readily available in detail. For the dimethyl ester, the spectrum shows characteristic shifts for the methoxy and cyclopropyl protons.[5] | [5] |
| ¹³C NMR | Detailed spectral data for the parent diacid is not readily available. | |
| Infrared (IR) Spectrum | Characteristic absorptions for O-H stretching of the carboxylic acid (broad, ~3000-2500 cm⁻¹), C=O stretching (~1700 cm⁻¹), and C-O stretching.[2] | [2] |
Experimental Protocol: Determination of pKa by Potentiometric Titration
The acidity constants (pKa values) are critical parameters that influence the ionization state of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. For a dicarboxylic acid such as trans-1,2-cyclopropanedicarboxylic acid, two distinct pKa values are expected. Potentiometric titration is a robust and accurate method for their determination.
Causality Behind Experimental Choices
The choice of potentiometric titration is predicated on its precision and the direct measurement of pH changes upon the addition of a titrant. This allows for the accurate determination of the equivalence points, from which the pKa values can be derived. The use of a standardized, carbonate-free base is crucial to prevent the interference of atmospheric carbon dioxide, which can react with the base and introduce errors in the titration curve.
Step-by-Step Methodology
-
Preparation of the Analyte Solution: Accurately weigh approximately 50 mg of trans-1,2-cyclopropanedicarboxylic acid and dissolve it in 50 mL of deionized, degassed water. Gentle heating may be required to facilitate dissolution.
-
Standardization of the Titrant: Prepare a 0.1 M solution of sodium hydroxide (NaOH) using carbonate-free water. Standardize this solution against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution.
-
Titration Procedure: Begin the titration by adding small increments (e.g., 0.1 mL) of the NaOH solution to the analyte solution. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the second equivalence point.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The two equivalence points can be identified from the points of maximum slope on the curve (or by taking the first derivative of the curve). The pKa values correspond to the pH at the half-equivalence points (i.e., at half the volume of NaOH required to reach each equivalence point).
Application in Asymmetric Synthesis
The rigid C₂-symmetric backbone of trans-1,2-cyclopropanedicarboxylic acid makes it an excellent chiral building block for the synthesis of ligands used in asymmetric catalysis. These ligands can coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.
Below is a generalized workflow illustrating the application of a chiral ligand derived from trans-1,2-cyclopropanedicarboxylic acid in an asymmetric catalytic reaction.
Caption: Workflow for the application of a chiral ligand derived from trans-1,2-cyclopropanedicarboxylic acid in asymmetric catalysis.
References
-
Schrumpf, G., & Jones, P. G. (1987). Substituted cyclopropanes. 7. cis and trans isomers of 1,2-cyclopropanedicarboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 43(9), 1748-1752. [Link]
-
Sala, A. D. (2018). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 118(1), 139-218. [Link]
-
Bixel, K. D., & Harris, R. A. (1984). The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism. Archives of Biochemistry and Biophysics, 229(1), 322-330. [Link]
-
SpectraBase. (n.d.). trans-1,2-cyclopropanedicarboxylic acid. [Link]
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PubChem. (n.d.). (1S,2S)-cyclopropane-1,2-dicarboxylic acid. [Link]
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Bothner-By, A. A., & Cox, R. H. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center. [Link]
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NIST. (n.d.). trans-1,2-Cyclopropanedicarboxylic acid. [Link]
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Guilbert, C. C., & Chung, A. E. (1974). Metabolism of cyclopropanecarboxylic acid. A new role for carnitine. The Journal of biological chemistry, 249(4), 1026–1030. [Link]
-
Thallmair, S., & de Visser, S. P. (2020). Biosynthesis and metabolism of cyclopropane rings in natural compounds. RSC Chemical Biology, 1(3), 169-183. [Link]
-
Stenutz, R. (n.d.). trans-cyclopropane-1,2-dicarboxylic acid. [Link]
-
Arisawa, M., & Yamaguchi, M. (2009). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (26), 3892-3894. [Link]
-
Thuéry, P. (2018). Uranyl–Organic Coordination Polymers with trans-1,2-, trans-1,4-, and cis-1,4-Cyclohexanedicarboxylates: Effects of Bulky PPh4+ and PPh3Me+ Counterions on Dimensionality and Isomerism. Crystal Growth & Design, 18(4), 2354-2365. [Link]
Sources
A Senior Application Scientist's Guide to the Stereoselective Synthesis and Characterization of Cyclopropane-1,2-dicarboxylic Acid Isomers
Executive Summary
The cyclopropane ring, a fundamental three-membered carbocycle, imparts unique conformational rigidity and stereoelectronic properties to molecules, making it a privileged scaffold in medicinal chemistry and materials science. Cyclopropane-1,2-dicarboxylic acid, existing as two key diastereomers—cis and trans—serves as a versatile building block for developing novel therapeutics and advanced polymers. The rigid framework allows for precise spatial orientation of the two carboxylic acid groups, which is critical for targeted molecular interactions, particularly in enzyme inhibition.[1] This guide provides an in-depth exploration of the stereoselective synthetic routes to both cis and trans isomers, details the critical characterization techniques required to differentiate them, and discusses their applications, offering researchers and drug development professionals a comprehensive technical resource.
Introduction: The Strategic Value of a Strained Ring
The inherent strain of the cyclopropane ring creates bonding orbitals with significant p-character, leading to unique chemical reactivity and a three-dimensional structure that is highly sought after in drug design. This rigidity can enhance metabolic stability and improve binding affinity to biological targets by reducing the entropic penalty upon binding.[1] The diastereomers of cyclopropane-1,2-dicarboxylic acid are of particular interest. The cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers. This stereochemical diversity is pivotal for probing the topology of enzyme active sites. For instance, derivatives of these acids have been identified as potent inhibitors of enzymes like O-acetylserine sulfhydrylase (OASS), a target for novel antibiotics, and 3-methylaspartase, by acting as transition-state analogues.[1][2] Understanding and controlling the synthesis and confirming the stereochemistry of these isomers is therefore a foundational requirement for their successful application.
Stereoselective Synthesis of Isomers
The choice of synthetic strategy is dictated by the desired stereochemical outcome. The planarity and reactivity of alkene precursors are central to achieving high stereoselectivity.
Synthesis of cis-Cyclopropane-1,2-dicarboxylic Acid
The cis configuration is most reliably achieved through reactions that enforce a syn-addition across a cis-configured double bond.
Method 1: Hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione
A highly efficient and common laboratory-scale method begins with the commercially available anhydride, cis-cyclopropane-1,2-dicarboxylic anhydride (3-oxabicyclo[3.1.0]hexane-2,4-dione). The causality here is straightforward: the cyclic anhydride locks the two carbonyl groups in a cis relationship. Gentle hydrolysis cleaves the anhydride ring to yield the corresponding dicarboxylic acid while preserving the original stereochemistry.
-
Experimental Protocol: Hydrolysis of cis-Anhydride
-
Suspend 3-oxabicyclo[3.1.0]hexane-2,4-dione (1.0 eq) in deionized water.
-
Heat the mixture to reflux (approx. 100°C) with stirring for 1-2 hours, or until the solid has completely dissolved, indicating the reaction is complete.
-
Cool the resulting clear solution to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in vacuo over a desiccant.
-
Validation: The yield is typically high (>90%), and the product purity can be confirmed directly by melting point analysis and NMR spectroscopy.
-
Method 2: Cyclopropanation of Maleic Acid Derivatives
This approach involves the direct formation of the cyclopropane ring from a cis-alkene, such as maleic acid or its esters. The Simmons-Smith reaction, using a carbenoid generated from diiodomethane and a zinc-copper couple, is a classic example of a stereospecific syn-addition that transfers a CH₂ group to the double bond, preserving the cis geometry of the starting material.[3]
Synthesis of trans-Cyclopropane-1,2-dicarboxylic Acid
The synthesis of the trans isomer can be achieved either by isomerization of the thermodynamically less stable cis isomer or through stereoselective routes starting from trans-alkenes.
Method 1: Base-Catalyzed Hydrolysis of trans-Diesters
A reliable route involves the hydrolysis of a pre-formed trans-diester, such as diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate.[4] The use of a stoichiometric amount of a strong base like potassium hydroxide in an aqueous or alcoholic medium ensures saponification of the ester groups without epimerization at the stereocenters.
-
Experimental Protocol: Hydrolysis of Diethyl trans-Cyclopropane-1,2-dicarboxylate
-
Dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (1.0 eq) in ethanol.
-
Add an aqueous solution of potassium hydroxide (2.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.
-
Acidify the aqueous layer carefully with cold concentrated hydrochloric acid to a pH of ~1, which will precipitate the dicarboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Validation: This method provides the trans-diacid in good to quantitative yields.[4] Purity is assessed by melting point and NMR.
-
Visualization of Synthetic Pathways
The logical flow from common precursors to the desired isomers is crucial for experimental design.
Caption: Synthetic routes to cis and trans isomers.
Characterization and Isomer Differentiation
Unambiguous characterization is paramount to confirm the stereochemical integrity of the synthesized product. A combination of spectroscopic and chromatographic methods provides a self-validating system for identification.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers due to their different molecular symmetries.[5]
-
cis-Isomer: Possesses a Cₛ plane of symmetry. This symmetry renders the two methine protons (H1, H2) chemically equivalent, as are the two methylene protons on one face of the ring relative to the other. This results in a simpler ¹H NMR spectrum.
-
trans-Isomer: Belongs to the C₂ point group. The two methine protons are chemically equivalent, but the methylene protons are diastereotopic. This leads to a more complex splitting pattern in the ¹H NMR spectrum. The key distinction often lies in the coupling constants (J-values) between the cyclopropyl protons.[6]
| Parameter | cis-Isomer (Meso) | trans-Isomer (Racemic) | Rationale for Difference |
| Symmetry | Cₛ (plane of symmetry) | C₂ (axis of symmetry) | The relative orientation of substituents dictates the molecular symmetry. |
| ¹H NMR (Methine H) | Single chemical shift | Single chemical shift | Protons H1 and H2 are chemically equivalent in both isomers. |
| ¹H NMR (Methylene H) | Two signals, complex pattern | Two signals, more complex pattern | Methylene protons are diastereotopic in both, but symmetry affects the overall spectrum. |
| ¹H-¹H Coupling | Jcis (H1-H2) is typically larger | Jtrans (H1-H2) is typically smaller | The dihedral angle dependence of coupling constants differs significantly. |
| ¹³C NMR | Fewer signals due to symmetry | More signals may be observed | Chemical equivalence reduces the number of unique carbon environments. |
Mass Spectrometry (MS): While MS cannot distinguish between diastereomers, it is essential for confirming the molecular weight (130.10 g/mol ) and elemental composition (C₅H₆O₄) of the products, typically through techniques like Electrospray Ionization (ESI).[7]
Chromatographic Separation
When a mixture of isomers is present, chromatographic techniques are necessary for separation and quantification.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is effective for separating the two isomers.[8] The difference in polarity—the cis isomer often being slightly more polar due to the potential for intramolecular hydrogen bonding and a net dipole moment—allows for differential retention on a C18 column.
-
Gas Chromatography (GC): For GC analysis, the non-volatile dicarboxylic acids must first be derivatized to their more volatile methyl or ethyl esters. Separation of the diastereomeric esters can then be achieved on a suitable capillary column.[9][10] Chiral GC columns can be used to separate the enantiomers of the trans isomer.[9]
Analytical Workflow Visualization
A systematic workflow ensures accurate identification and characterization of the synthesized material.
Caption: Logical workflow for isomer identification.
Applications in Drug Discovery and Research
The well-defined stereochemistry of cyclopropane-1,2-dicarboxylic acid isomers makes them invaluable tools for establishing structure-activity relationships (SAR).
-
Enzyme Inhibition: As rigid mimics of transition states or substrate fragments, these molecules have been successfully employed as enzyme inhibitors. Their derivatives show activity against bacterial O-acetylserine sulfhydrylase (OASS), highlighting their potential as scaffolds for new antibiotics.[1][11]
-
Conformational Scaffolds: In drug design, incorporating the cyclopropane ring introduces conformational constraint. By synthesizing and testing both cis and trans analogues of a potential drug candidate, researchers can determine the optimal spatial arrangement of functional groups required for high-affinity binding to a biological target.
Conclusion
The stereoselective synthesis of cis- and trans-cyclopropane-1,2-dicarboxylic acid is a well-established yet critical process for researchers in organic synthesis and medicinal chemistry. The distinct synthetic pathways, rooted in the principles of stereospecific reactions, allow for reliable access to each isomer. Their unambiguous differentiation, primarily achieved through NMR spectroscopy, is essential for validating the synthetic outcome. The unique conformational and stereoelectronic properties conferred by the cyclopropane ring ensure that these isomers will continue to be highly valuable building blocks in the rational design of enzyme inhibitors and other biologically active molecules.
References
- Benchchem. Cis-cyclopropane-1,2-dicarboxylic acid hydrazide.
- Macías, M., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Benchchem. Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry.
- Badiani, K., Lightfoot, P., & Gani, D. (1996). Synthesis and mode of action of 1-substituted trans-cyclopropane 1,2-dicarboxylic acids: inhibitors of the methylaspartase reaction.
- DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
- Ghanem, A., et al. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
- SIELC Technologies. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.
- Hugentobler, K. G., & Rebolledo, F. Supporting Information Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid.
- National Center for Biotechnology Information. Cyclopropane-1,2-dicarboxylic acid. PubChem Compound Summary for CID 136524.
- PubMed.
- NIST. Cyclopropane-1,2-dicarboxylic acid dimethyl ester, Z. NIST Chemistry WebBook.
- TutorChase.
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Conformational Landscape of Cis- and Trans-Cyclopropane-1,2-dicarboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Constrained Scaffolds in Medicinal Chemistry
In the realm of modern drug discovery, the conformational control of small molecules is paramount to achieving desired biological activity and optimizing pharmacokinetic properties. Cyclopropane rings, as the smallest carbocyclic systems, offer a rigid and well-defined three-dimensional scaffold that can effectively orient substituents in precise spatial arrangements. This inherent rigidity makes cyclopropane derivatives, such as cis- and trans-cyclopropane-1,2-dicarboxylic acid, valuable building blocks for constraining the conformation of bioactive molecules, thereby reducing the entropic penalty upon binding to a biological target. Understanding the subtle yet critical differences in the conformational preferences of these geometric isomers is essential for their rational application in drug design.
This in-depth technical guide provides a comprehensive analysis of the conformational landscape of cis- and trans-cyclopropane-1,2-dicarboxylic acid. We will delve into the experimental and computational methodologies used to elucidate their structures in both the solid state and solution, offering field-proven insights into the causality behind experimental choices and the interpretation of results.
Part 1: The Conformational Analysis of trans-Cyclopropane-1,2-dicarboxylic Acid
The trans isomer places the two carboxylic acid groups on opposite faces of the cyclopropane ring. This arrangement precludes the possibility of intramolecular hydrogen bonding between the carboxyl groups.
Solid-State Conformation: Insights from X-ray Crystallography
The orientation of the carboxylic acid groups relative to the cyclopropane ring is a key conformational feature. The carbonyl group of each carboxylic acid is directed towards the ring, adopting a conformation that is close to cis-bisected (cb), with a deviation of only 4° out of the plane.[1] This conformation is influenced by a balance of steric and electronic factors.
Solution-State Conformation: The Power of NMR Spectroscopy
In solution, the conformational dynamics of trans-cyclopropane-1,2-dicarboxylic acid can be probed using Nuclear Magnetic Resonance (NMR) spectroscopy, primarily through the analysis of vicinal proton-proton coupling constants (³JHH).
The Karplus Relationship in Cyclopropanes:
The relationship between the dihedral angle (φ) of vicinal protons and their coupling constant is described by the Karplus equation.[2] In cyclopropane systems, the rigid ring structure leads to distinct and predictable dihedral angles for cis and trans protons. For the vicinal methine protons in the trans isomer, the dihedral angle is approximately 120-134°. According to the Karplus relationship, this angle corresponds to a relatively small coupling constant.
Experimental Protocol: 1H NMR Analysis
-
Sample Preparation: Dissolve a 5-10 mg sample of trans-cyclopropane-1,2-dicarboxylic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis: The spectrum of the trans isomer is expected to show an AA'XX' or a more complex spin system for the ring protons, depending on the solvent and pH. The key parameter to extract is the vicinal coupling constant between the two methine protons (H1 and H2). For many trans-cyclopropane derivatives, this coupling constant is typically in the range of 3-6 Hz.
Interpreting the Data:
The observation of a small ³JHH value for the methine protons is a hallmark of the trans configuration and confirms that the molecule maintains a conformation in solution where the protons have a dihedral angle significantly different from 0° or 180°.
Computational Modeling: Predicting Conformational Energies
Computational chemistry provides a powerful tool to complement experimental data and to explore the potential energy surface of the molecule.
Workflow for Conformational Analysis:
Figure 1: A generalized workflow for the computational conformational analysis of cyclopropane-1,2-dicarboxylic acid isomers.
Expected Results:
For the trans isomer, computational studies are expected to show several low-energy conformers corresponding to different rotational positions of the carboxylic acid groups. The energy differences between these rotamers are generally small. The calculations would likely confirm that the cis-bisected or nearly cis-bisected orientation of the carboxyl groups relative to the ring is among the most stable conformations.
Part 2: The Conformational Analysis of cis-Cyclopropane-1,2-dicarboxylic Acid
The cis isomer, with both carboxylic acid groups on the same face of the cyclopropane ring, presents a more complex conformational landscape due to the potential for intramolecular interactions.
Solid-State Conformation: The Absence of Intramolecular Hydrogen Bonding
A key question for the cis isomer is whether it forms an intramolecular hydrogen bond between the two carboxylic acid groups. An X-ray structure determination of the unsubstituted cis-cyclopropane-1,2-dicarboxylic acid has shown that it does not exhibit intramolecular hydrogen bonding in the solid state.[1] Instead, the molecules pack in the crystal lattice such that intermolecular hydrogen bonds are formed.[1]
In the case of the substituted analogue, cis-caronic acid, one carboxylic group adopts a cis-bisected (cb) conformation, while the other is in a syn-periplanar (sc) conformation.[1] This asymmetry is reflected in the cyclopropane ring bond lengths.[1]
Solution-State Conformation: Evidence from NMR and Acidity Constants
NMR Spectroscopy:
In contrast to the trans isomer, the vicinal methine protons in the cis isomer have a dihedral angle of approximately 0°. The Karplus relationship predicts a large coupling constant for this arrangement.
Expected NMR Data:
The ¹H NMR spectrum of cis-cyclopropane-1,2-dicarboxylic acid is expected to show a larger vicinal coupling constant (³JHH) for the methine protons, typically in the range of 7-10 Hz, which is significantly larger than that observed for the trans isomer. This provides a clear and reliable method to distinguish between the two isomers in solution.
| Isomer | H1-H2 Dihedral Angle (approx.) | Expected ³JHH (Hz) |
| trans | 120-134° | 3-6 |
| cis | 0° | 7-10 |
| Table 1: Expected vicinal coupling constants for the methine protons of cis- and trans-cyclopropane-1,2-dicarboxylic acid based on the Karplus relationship. |
Intramolecular Hydrogen Bonding in Solution:
While absent in the solid state of the parent compound, the possibility of intramolecular hydrogen bonding in solution, particularly in non-polar solvents, cannot be entirely ruled out for the cis isomer. This can be investigated by studying the acidity constants (pKa values). A significantly larger difference between the first and second pKa values for the cis isomer compared to the trans isomer can indicate the presence of an intramolecular hydrogen bond in the mono-anion, which stabilizes the proton.
Computational Modeling: Assessing the Energetics of Intramolecular Interactions
Computational methods are particularly valuable for the cis isomer to quantify the energy difference between conformers with and without intramolecular hydrogen bonds and to assess the rotational barriers of the carboxylic acid groups. The workflow would be similar to that for the trans isomer (see Figure 1). The calculations can be performed in the gas phase and with implicit or explicit solvent models to understand the influence of the environment on conformational preference.
Part 3: Comparative Analysis and Implications for Drug Design
The distinct conformational preferences of cis- and trans-cyclopropane-1,2-dicarboxylic acid provide a powerful tool for medicinal chemists.
Figure 2: A comparison of the structural features and potential applications of the cis and trans isomers in drug design.
Key Takeaways for Researchers:
-
Stereochemical Confirmation: ¹H NMR spectroscopy is the most straightforward method to confirm the stereochemistry of 1,2-disubstituted cyclopropanes in solution, with the cis isomer exhibiting a significantly larger vicinal coupling constant than the trans isomer.
-
Conformational Rigidity: Both isomers provide a rigid core, but the relative orientation of the substituents is fundamentally different. The trans isomer presents substituents in a more extended, anti-periplanar-like fashion, while the cis isomer holds them in a syn-clinal arrangement.
-
Strategic Application: The choice between the cis and trans isomer should be a deliberate design element. The trans isomer can be used to project functional groups in opposite directions, potentially to interact with two distinct sub-pockets of a binding site. The cis isomer, with its functional groups in closer proximity, is ideal for applications requiring chelation or simultaneous interaction with a more localized region of a receptor.
Conclusion
The conformational analysis of cis- and trans-cyclopropane-1,2-dicarboxylic acid reveals two molecules with distinct and well-defined three-dimensional structures. While the cyclopropane ring itself is rigid, the orientation of the carboxylic acid substituents is governed by a subtle interplay of steric and electronic effects, as well as intermolecular and potentially intramolecular interactions. A thorough understanding of these conformational preferences, derived from a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, is crucial for leveraging these valuable scaffolds in the design of next-generation therapeutics.
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Jessen, S. M. (1991). Structures of two cyclopropane derivatives: cis- and trans-caronic acid. Acta Crystallographica Section C: Crystal Structure Communications, 47(5), 1032-1035. [Link]
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Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]
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Di Grande, A., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 154-160. [Link]
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Sproviero, E. M., Ferrara, A., Contreras, R. H., & Burton, G. (1996). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2, (5), 933-938. [Link]
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A Spectroscopic Guide to (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic Acid: Structure Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectroscopic data for (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid, also known as cis-1,2-cyclopropanedicarboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unequivocal identification and characterization of this stereoisomer. The inherent strain and unique stereochemistry of the cyclopropane ring present distinct spectroscopic features that will be explored in detail.
Introduction
This compound is a small, cyclic molecule with a rigid structure dictated by the three-membered ring. The cis relative stereochemistry of the two carboxylic acid groups, designated by the (1R,2S)-rel descriptor, places them on the same face of the cyclopropane ring. This arrangement significantly influences the molecule's chemical and physical properties, as well as its spectroscopic signature, compared to its trans counterpart. Accurate interpretation of its spectroscopic data is paramount for confirming its synthesis, purity, and for understanding its interactions in various chemical and biological systems.
The molecular structure of this compound, with the IUPAC name cis-(1R,2S)-cyclopropane-1,2-dicarboxylic acid, is presented below[1].
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structure confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of the cis isomer is characterized by the unique chemical shifts and coupling constants of the cyclopropyl protons. Due to the molecule's symmetry, the two methine protons (CH-COOH) are chemically equivalent, as are the two methylene protons of the CH₂ group.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| CH₂ | ~1.4-1.6 | m | - |
| CH | ~2.1-2.3 | m | - |
| COOH | ~10-12 | br s | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation and Causality:
-
Cyclopropyl Protons: The protons on the cyclopropane ring appear in the upfield region of the spectrum, a characteristic feature resulting from the magnetic anisotropy of the three-membered ring. The methylene (CH₂) and methine (CH) protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The cis relationship of the methine protons to each other leads to a specific vicinal coupling constant that is typically smaller than the corresponding trans coupling in the trans-isomer.
-
Carboxylic Acid Protons: The acidic protons of the carboxylic acid groups appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ) ppm |
| CH₂ | ~15-20 |
| CH | ~25-30 |
| C=O | ~170-175 |
Note: The exact chemical shifts can vary depending on the solvent.
Interpretation and Causality:
-
Cyclopropyl Carbons: The carbon atoms of the cyclopropane ring are significantly shielded and appear at unusually high field (low ppm values) compared to their acyclic counterparts. This is a direct consequence of the increased s-character and ring strain of the cyclopropyl carbons.
-
Carbonyl Carbons: The carbonyl carbons of the carboxylic acid groups resonate at a characteristic downfield position, consistent with their electron-deficient nature.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups and the cyclopropane ring.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| C=O stretch (carboxylic acid) | 1680-1720 | Strong |
| C-H stretch (cyclopropane) | ~3000-3100 | Medium |
| C-O stretch (carboxylic acid) | 1200-1300 | Strong |
| O-H bend (carboxylic acid) | ~1400-1440 and ~920 | Medium, Broad |
Interpretation and Causality:
-
O-H Stretch: The most prominent feature is the very broad and intense absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. The exact position can be influenced by the extent of hydrogen bonding.
-
C-H Stretch: The C-H stretching vibrations of the cyclopropane ring typically appear at higher frequencies (>3000 cm⁻¹) compared to saturated alkanes, which is indicative of the higher s-character of the C-H bonds.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands corresponding to various bending and stretching vibrations (C-C, C-O, O-H bend), which are unique to the molecule and serve as a "fingerprint" for identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
| m/z | Relative Intensity (%) | Assignment |
| 130 | Low | [M]⁺ (Molecular Ion) |
| 113 | Moderate | [M-OH]⁺ |
| 85 | High | [M-COOH]⁺ |
| 84 | High | [M-HCOOH]⁺ |
| 39 | Moderate | C₃H₃⁺ |
Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI).
Interpretation and Causality:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₅H₆O₄ = 130.1 g/mol )[1][2][3]. This peak may be of low intensity due to the facile fragmentation of the molecule.
-
Fragmentation Pattern: The fragmentation of this compound is driven by the loss of stable neutral fragments from the carboxylic acid groups. Common fragmentation pathways include:
-
Loss of a hydroxyl radical (•OH, 17 Da) to give a peak at m/z 113.
-
Loss of a carboxyl radical (•COOH, 45 Da) to give a peak at m/z 85.
-
Loss of formic acid (HCOOH, 46 Da) via rearrangement, leading to a prominent peak at m/z 84.
-
Further fragmentation of the cyclopropane ring can lead to smaller charged species, such as the cyclopropenyl cation (C₃H₃⁺) at m/z 39.
-
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
The spectroscopic characterization of this compound provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the cis stereochemistry through characteristic chemical shifts and coupling patterns of the strained cyclopropane ring. IR spectroscopy unequivocally identifies the carboxylic acid functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation behavior. Together, these techniques offer a robust and self-validating system for the identification and quality control of this important chemical entity.
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Introduction: The Enduring Intrigue of the Three-Membered Ring
An In-depth Technical Guide to the Discovery and History of Cyclopropanedicarboxylic Acids
Cyclopropanedicarboxylic acids, a class of organic compounds featuring a strained three-membered carbocyclic ring bearing two carboxyl groups, represent a fascinating confluence of historical discovery, synthetic innovation, and modern therapeutic application. Their unique structural rigidity and stereochemical properties have cemented their status as invaluable building blocks in organic synthesis and as privileged scaffolds in medicinal chemistry.[1][2] The inherent strain of the cyclopropane ring, far from being a liability, imparts unique chemical reactivity and a defined three-dimensional geometry that researchers have harnessed for over a century. This guide provides a comprehensive exploration of the discovery and history of these remarkable molecules, from the pioneering efforts of 19th-century chemists to their contemporary role in the development of novel pharmaceuticals.
This document will delve into the initial groundbreaking syntheses, the evolution of more efficient methodologies, and the critical role these compounds play in drug design, offering researchers, scientists, and drug development professionals a detailed perspective on the causality behind experimental choices and the enduring legacy of these small, yet powerful, molecules.
Part 1: The Genesis of Cyclopropane Synthesis - Perkin's Alicyclic Synthesis
The story of cyclopropanedicarboxylic acids is inextricably linked to the broader history of cyclopropane chemistry itself. In the late 19th century, the synthesis of small, strained carbocyclic rings was a formidable challenge that pushed the boundaries of chemical theory. The prevailing belief was that carbon atoms preferred tetrahedral bond angles of 109.5°, making the 60° internal angles of a cyclopropane ring seem highly improbable.
It was the groundbreaking work of William Henry Perkin Jr. in 1884 that marked the dawn of cyclopropane synthesis.[3][4] Working in the laboratory of Adolf von Baeyer, Perkin devised a method that would become a cornerstone of alicyclic chemistry.[5] His approach was elegantly logical: to form a three-membered ring, one needed a three-carbon chain with reactive groups at both ends that could be induced to form a new carbon-carbon bond.
The Causality Behind the Experiment:
Perkin's genius lay in his choice of reagents. He selected diethyl malonate, a readily available compound with two acidic α-hydrogens, making its corresponding enolate an excellent carbon nucleophile. For the three-carbon chain precursor, he chose 1,2-dibromoethane. The experimental design was based on a sequential double alkylation:
-
Deprotonation: Sodium ethoxide, a strong base, was used to deprotonate diethyl malonate, generating a nucleophilic enolate.
-
First S
N2 Attack: The malonate enolate attacks one of the electrophilic carbons of 1,2-dibromoethane in a nucleophilic substitution (SN2) reaction, displacing the first bromide and forming an intermediate. -
Second Deprotonation & Intramolecular Cyclization: A second deprotonation at the α-carbon, followed by a rapid intramolecular S
N2 reaction, displaces the second bromide and closes the three-membered ring.[6]
This reaction, first yielding diethyl cyclopropane-1,1-dicarboxylate, was a landmark achievement.[3] Although the initial yields were modest (around 27-29%), it provided the first rational synthesis of a stable cyclopropane derivative and opened the door to a new field of chemistry.[3] The subsequent hydrolysis of the diester provided the parent cyclopropane-1,1-dicarboxylic acid.
Part 4: The Ascendance of Cyclopropanes in Drug Development
The true value of cyclopropanedicarboxylic acids and their derivatives in the modern scientific landscape lies in their application in medicinal chemistry. [7]The cyclopropane ring is considered a "bioisostere" of other common chemical groups, but with distinct advantages.
The Principle of Conformational Constraint:
Many drug molecules are flexible, adopting numerous shapes (conformations). However, only one specific conformation typically binds effectively to a biological target (like an enzyme or receptor). The inherent rigidity of the cyclopropane ring locks the attached functional groups into a well-defined spatial arrangement. [1]This "conformational constraint" reduces the entropic penalty of binding, potentially leading to a significant increase in binding affinity and biological activity.
Key Therapeutic Applications:
-
Enzyme Inhibition: Derivatives of cyclopropane-1,2-dicarboxylic acid are potent inhibitors of O-acetylserine sulfhydrylase (OASS), an essential enzyme in the cysteine biosynthesis pathway of bacteria. [1][8][9]Because this enzyme is absent in mammals, it is an attractive target for developing novel antibiotics. [1]* Antidepressants: A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants. [10]One compound from this class, Midalcipran, was selected for further development based on its high activity in pharmacological tests. [10]* Herbicides: Cyclopropane-1,1-dicarboxylic acid itself is an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway in plants, making its analogues candidates for new herbicides. [11]* General Drug Scaffolds: The cyclopropane-1,1-dicarboxylic acid core is a versatile building block used in the synthesis of more complex molecules, including intermediates for drugs like Montelukast and Ketorolac. [2][12]It is also a precursor for synthesizing (1S,2S)-cyclopropane-1,2-dicarboxylic acid, a reagent used in the synthesis of the antitumor antibiotic agent bleomycin. [13]
Conclusion
From a 19th-century chemical curiosity born from the ingenuity of W. H. Perkin Jr., cyclopropanedicarboxylic acids have evolved into indispensable tools for modern science. The historical journey from low-yield, challenging syntheses to robust, scalable modern methods like phase-transfer catalysis illustrates the relentless progress of organic chemistry. Today, the unique, conformationally constrained scaffold provided by the cyclopropane ring is a critical design element in the rational development of new therapeutics. The story of cyclopropanedicarboxylic acids is a testament to how the pursuit of fundamental synthetic challenges can ultimately yield molecules of profound practical and medicinal importance.
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Bruno, R., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 108-116. [Link]
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Bonnaud, B., et al. (1985). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 28(9), 1246-1252. [Link]
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Donohoe, T. J., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(30), 5584–5588. [Link]
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Ebner, C., & Schipper, D. (1967). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 44(2), 101. [Link]
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Rzepa, H. (2013). Feist's acid. Stereochemistry galore. Henry Rzepa's Blog. [Link]
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Li, Y., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pest Management Science, 78(11), 4843-4851. [Link]
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de Meijere, A. (2003). Introduction: Cyclopropanes and Related Rings. Chemical Reviews, 103(4), 931-932. [Link]
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A Theoretical Investigation into the Conformational Stability of Cyclopropane-1,2-dicarboxylic Acid Isomers
An In-depth Technical Guide for Computational Chemistry Applications in Drug Discovery and Molecular Design
Authored by: Gemini, Senior Application Scientist
Abstract
The conformational landscape of substituted small rings is a cornerstone of modern medicinal chemistry and materials science. The rigid cyclopropane backbone, in particular, offers a unique scaffold for precise spatial positioning of functional groups. This guide provides a comprehensive theoretical framework for analyzing the relative stability of the cis and trans isomers of cyclopropane-1,2-dicarboxylic acid. We delve into the critical interplay of steric hindrance, inherent ring strain, and the pivotal role of intramolecular hydrogen bonding. This document serves as a practical manual for researchers, outlining the principles and step-by-step protocols for employing Density Functional Theory (DFT) to elucidate the conformational preferences and thermodynamic stability of this important molecular system.
Introduction: The Scientific Rationale
Cyclopropane-1,2-dicarboxylic acid and its derivatives are not merely academic curiosities; they are valuable tools in biophysical investigations and serve as building blocks in the synthesis of complex molecules.[1][2] The stereochemical arrangement of the two carboxylic acid groups—either on the same side (cis) or opposite sides (trans) of the cyclopropane ring—profoundly influences the molecule's physical properties, reactivity, and biological interactions.
The stability of these isomers is governed by a delicate balance of competing energetic factors:
-
Angle and Torsional Strain: The three-membered cyclopropane ring is inherently strained, with C-C-C bond angles forced to 60° instead of the ideal sp³ tetrahedral angle of 109.5°.[3] This results in significant angle strain and poor orbital overlap, leading to what are often termed "banana bonds".[3] Additionally, the substituents on adjacent carbons are held in a nearly eclipsed conformation, introducing torsional strain.[4]
-
Steric Hindrance: In the cis isomer, the two carboxylic acid groups are forced into close proximity on the same face of the ring. This can lead to significant van der Waals repulsion (steric hindrance) between these bulky groups, a destabilizing interaction that is largely absent in the trans isomer.[5]
-
Intramolecular Hydrogen Bonding: The cis isomer possesses a unique stabilizing feature unavailable to the trans isomer: the potential to form a strong intramolecular hydrogen bond between the proton of one carboxylic acid and the carbonyl oxygen of the other.[6] The formation of this seven-membered ring-like structure can significantly lower the overall energy of the molecule. The strength of such hydrogen bonds in similar dicarboxylic acids has been estimated to be around 28-29 kJ/mol.[7]
Understanding the energetic contributions of these factors is paramount for predicting the dominant isomer and its most stable conformation, which in turn informs rational drug design and materials engineering.
Theoretical Grounding: The Computational Approach
To quantify the relative stabilities of the various conformers of cis- and trans-cyclopropane-1,2-dicarboxylic acid, we turn to the powerful predictive capabilities of computational quantum chemistry. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for accurately modeling molecular structures and energies.[8]
The Primacy of DFT in Conformational Analysis
DFT methods approximate the complex many-electron problem by calculating the electron density of the system. A key advantage of DFT is its favorable balance of accuracy and computational cost, making it ideal for studying systems of pharmacological interest.[8][9] For the analysis of non-covalent interactions, such as the intramolecular hydrogen bonding central to this topic, the choice of an appropriate functional and basis set is critical.
Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results for a wide range of organic molecules. The inclusion of dispersion corrections (e.g., D3) is often recommended to accurately capture the weak van der Waals forces.
The choice of basis set , which is a set of mathematical functions used to build the molecular orbitals, is equally important. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p) , are commonly employed. The inclusion of polarization functions (d,p) allows for greater flexibility in describing the electron distribution around atoms, which is essential for accurately modeling bonding, particularly hydrogen bonding. Diffuse functions (the "++" in the larger basis set) are important for describing the electron density far from the nucleus and are particularly relevant for anions and systems with weak interactions.
Workflow for Determining Thermodynamic Stability
The process of computationally determining the most stable isomer and its conformers follows a logical, multi-step protocol. This workflow ensures that the true global minimum on the potential energy surface for each isomer is located and that the calculated energies are reliable.
Caption: Computational workflow for determining isomer and conformer stability.
Conformational Landscape of Cyclopropane-1,2-dicarboxylic Acid
The primary structural difference between the cis and trans isomers lies in the relative orientation of the two carboxylic acid groups. This, in turn, dictates the possible conformations arising from the rotation around the C-COOH single bonds.
The trans Isomer: A Simpler Picture
The trans isomer, with the carboxylic acid groups on opposite sides of the cyclopropane ring, is sterically less hindered. Its conformational flexibility is primarily due to the rotation of the two COOH groups. We can anticipate two main low-energy conformers: one where both C=O bonds are oriented away from the ring and another where one is oriented away and one towards the ring. Due to steric clashes, a conformation with both C=O bonds pointing towards the ring is expected to be energetically unfavorable.
The cis Isomer: The Role of Intramolecular Hydrogen Bonding
The cis isomer presents a more complex and interesting conformational landscape. The proximity of the two carboxylic acid groups allows for the formation of an intramolecular hydrogen bond. This leads to several possible conformers:
-
Open Conformers: The carboxylic acid groups are oriented away from each other, precluding the formation of an intramolecular hydrogen bond. These conformers are expected to be less stable.
-
Closed (Hydrogen-Bonded) Conformer: The two carboxylic acid groups are oriented to form a seven-membered ring stabilized by a strong O-H···O=C hydrogen bond. This is anticipated to be the most stable conformation of the cis isomer.
The formation of this intramolecular hydrogen bond significantly rigidifies the structure but provides a substantial energetic stabilization that can offset the inherent steric strain of the cis configuration.
Quantitative Analysis: A Theoretical Prediction
However, the strong intramolecular hydrogen bond in cis-cyclopropane-1,2-dicarboxylic acid is a powerful stabilizing force that is absent in the fluorinated analogs. Therefore, the energetic balance is delicate. The following table presents a hypothetical but chemically reasoned summary of the expected relative energies. The global minimum (trans isomer, anti-periplanar conformer) is set as the reference energy (0.00 kcal/mol).
Table 1: Predicted Relative Energies of Cyclopropane-1,2-dicarboxylic Acid Conformers
| Isomer | Conformer Description | Key Feature | Predicted Relative Gibbs Free Energy (ΔG, kcal/mol) |
| trans | Anti-periplanar | Lowest steric hindrance | 0.00 (Global Minimum) |
| Syn-periplanar | Increased dipole-dipole repulsion | 1.5 - 2.5 | |
| cis | Closed (H-bonded) | Intramolecular H-bond | 0.5 - 1.5 |
| Open (Anti) | Steric hindrance, no H-bond | 4.0 - 6.0 | |
| Open (Syn) | Severe steric hindrance | > 7.0 |
Note: These values are illustrative, based on chemical principles and data from analogous systems, and serve as a predictive guide for what to expect from actual calculations.
The prediction suggests that while the trans isomer is likely the overall most stable species due to the complete avoidance of steric strain, the hydrogen-bonded cis conformer is expected to be very close in energy. The energy difference is likely small enough that both isomers would be present in significant quantities at equilibrium under standard conditions.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
This section provides a detailed, self-validating protocol for performing the theoretical calculations described in this guide using a common quantum chemistry software package like Gaussian.
Step 1: Building the Initial Structures
-
Use a molecular builder (e.g., GaussView, Avogadro, ChemDraw) to construct the 3D structures of both cis- and trans-cyclopropane-1,2-dicarboxylic acid.
-
For each isomer, manually rotate the dihedral angles of the C-C-C=O bonds to generate several starting geometries for the different conformers (e.g., open, closed/H-bonded for cis; anti-periplanar, syn-periplanar for trans).
-
Save each starting structure as a separate coordinate file (e.g., .xyz or .gjf).
Step 2: Geometry Optimization
-
Prepare an input file for each conformer. The following is an example of a Gaussian input file for a geometry optimization.
-
Submit the calculation for each conformer.
Step 3: Analysis and Validation
-
Verify Convergence: Open the output file (.log or .out) and search for "Optimization completed." to ensure the calculation finished successfully.
-
Frequency Analysis (Self-Validation): Search for "Frequencies --". A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, not a stable conformer, and the initial geometry must be adjusted.
-
Extract Thermodynamic Data: The output file from the Freq calculation will contain the thermal corrections to the energy. Locate the "Sum of electronic and thermal Free Energies" (or similar phrasing). This is the Gibbs Free Energy (G) of the conformer.
-
Calculate Relative Energies: Subtract the Gibbs Free Energy of the global minimum (the lowest energy conformer found) from the Gibbs Free Energy of every other conformer to obtain the relative stabilities (ΔG).
Caption: Self-validating protocol for DFT calculations.
Conclusion and Outlook
This guide has outlined the theoretical principles and a practical computational workflow for assessing the relative stability of cis- and trans-cyclopropane-1,2-dicarboxylic acid. The stability is dictated by a nuanced interplay between the destabilizing effects of ring strain and steric hindrance, and the potentially powerful stabilizing effect of intramolecular hydrogen bonding in the cis isomer.
Based on established chemical principles, the trans isomer is predicted to be the global minimum, though the hydrogen-bonded conformer of the cis isomer is expected to be of comparable stability. The provided DFT protocol offers a robust, self-validating method for researchers to quantify these energy differences, providing critical insights for applications in drug development and materials science. By understanding the conformational preferences of such fundamental scaffolds, scientists can make more informed decisions in the design of novel molecules with tailored three-dimensional structures and properties.
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Unlocking Constrained Chemical Space: A Technical Guide to the Applications of Substituted Cyclopropane-1,2-dicarboxylic Acids
Introduction: The Unique Appeal of a Strained Scaffold
In the landscape of molecular scaffolds used in drug discovery and materials science, the cyclopropane ring holds a unique position. Its inherent ring strain and rigid, three-dimensional structure offer a powerful tool for medicinal chemists and materials scientists to enforce conformational constraint, enhance metabolic stability, and create novel molecular architectures.[1][2] This guide focuses on a particularly versatile class of these compounds: substituted cyclopropane-1,2-dicarboxylic acids. The presence of two carboxylic acid moieties, combined with the stereochemical complexity of the cyclopropane ring, provides a rich platform for developing highly specific and potent molecules with a wide range of applications.
This in-depth technical guide will explore the synthesis, stereochemistry, and diverse applications of substituted cyclopropane-1,2-dicarboxylic acids. We will delve into their use as enzyme inhibitors, conformational constraints in peptidomimetics, modulators of glutamate receptors, and as building blocks for advanced materials. Through a combination of mechanistic insights, quantitative data, and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to harness the potential of this remarkable molecular scaffold.
Stereoselective Synthesis: Mastering the Three-Membered Ring
The biological activity of substituted cyclopropane-1,2-dicarboxylic acids is intrinsically linked to their stereochemistry. The relative orientation of the two carboxylic acid groups (cis or trans) and the substituents on the ring dictates their three-dimensional shape and, consequently, their interaction with biological targets. Therefore, stereoselective synthesis is of paramount importance.
A variety of methods have been developed for the asymmetric synthesis of these compounds, often employing chiral auxiliaries or catalysts.[3][4] For instance, dirhodium tetracarboxylate-catalyzed asymmetric cyclopropanation of vinyl heterocycles with aryl- or heteroaryldiazoacetates has proven effective for producing enantiomerically enriched cyclopropane-1-carboxylates.[4] Another powerful approach involves the enantio- and diastereoselective cyclopropanation of chiral epoxides using reagents like triethylphosphonoacetate in a Wadsworth-Emmons reaction to yield trans-cyclopropane carboxylates.[5] Enzymatic hydrolysis of racemic amido esters derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid using microorganisms such as Rhodococcus rhodochrous can also provide access to optically active derivatives.[4]
The choice of synthetic route depends on the desired stereochemistry and the nature of the substituents. For example, the synthesis of cis-cyclopropane-1,2-dicarboxylic acid derivatives can be achieved from commercially available 3-oxabicyclo[3.1.0]hexane-2,4-dione through hydrolysis.[2]
Experimental Protocol: Stereoselective Synthesis of a trans-1-Substituted-Cyclopropane-1,2-dicarboxylic Acid Derivative
This protocol outlines a general procedure for the synthesis of a trans-1-substituted-cyclopropane-1,2-dicarboxylic acid, a scaffold that has shown potent inhibitory activity against enzymes like 3-methylaspartase.[6]
Step 1: Synthesis of Diethyl cis-Cyclopropane-1,2-dicarboxylate.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of a suitable acrylate (1.0 equivalent) and an α-halo ester (1.2 equivalents) in anhydrous toluene dropwise to the stirred suspension over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain diethyl cis-cyclopropane-1,2-dicarboxylate.
Step 2: Epimerization to Diethyl trans-Cyclopropane-1,2-dicarboxylate.
-
Dissolve the diethyl cis-cyclopropane-1,2-dicarboxylate in a solution of sodium ethoxide in ethanol.
-
Reflux the mixture for 4-6 hours to effect epimerization to the more stable trans isomer.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, neutralize the reaction mixture with acetic acid and remove the solvent under reduced pressure.
-
Take up the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude trans-diester.
-
Purify by column chromatography if necessary.
Step 3: Hydrolysis to trans-Cyclopropane-1,2-dicarboxylic Acid.
-
Dissolve the diethyl trans-cyclopropane-1,2-dicarboxylate in a mixture of ethanol and water.
-
Add a stoichiometric amount of potassium hydroxide (KOH).[2]
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the trans-cyclopropane-1,2-dicarboxylic acid.
Applications in Drug Discovery and Development
The rigid cyclopropane scaffold is a valuable tool in medicinal chemistry, offering a means to improve potency, selectivity, and pharmacokinetic properties.[7][8][9] Substituted cyclopropane-1,2-dicarboxylic acids, in particular, have emerged as promising candidates in several therapeutic areas.
Enzyme Inhibition: A Prominent Application
The constrained nature of the cyclopropane ring allows it to mimic the transition states of enzymatic reactions, making its derivatives potent enzyme inhibitors.[2]
O-Acetylserine Sulfhydrylase (OASS) Inhibition: OASS is a key enzyme in the cysteine biosynthesis pathway of bacteria and plants, but is absent in mammals, making it an attractive target for the development of novel antibiotics.[2][10][11] Derivatives of cyclopropane-1,2-dicarboxylic acid have demonstrated inhibitory activity against OASS isoforms from pathogens like Salmonella typhimurium.[2][10] The dicarboxylic acid moiety is crucial for binding to the enzyme's active site.[1]
3-Methylaspartase Inhibition: Substituted trans-cyclopropane-1,2-dicarboxylic acids have been identified as potent inhibitors of 3-methylaspartase, acting as transition-state analogues.[6] The stereochemistry of the substituents on the cyclopropane ring is critical for their inhibitory activity.
Quantitative Data on Enzyme Inhibition
| Compound Class | Target Enzyme | Key Findings | Reference |
| Substituted trans-cyclopropane-1,2-dicarboxylic acids | 3-Methylaspartase | Potent inhibitors, acting as transition-state analogues. | [6] |
| Phenyl-substituted cyclopropane-1,2-dicarboxylic acids | OASS-A | Kd values in the low micromolar range (e.g., 9.0 µM for a tetrasubstituted derivative). | [10] |
| Phenyl-substituted cyclopropane-1,2-dicarboxylic acids | OASS-B | Kd values in the micromolar range (e.g., 40 µM for a tetrasubstituted derivative). | [10] |
Experimental Protocol: O-acetylserine Sulfhydrylase (OASS) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of substituted cyclopropane-1,2-dicarboxylic acids against OASS. The assay is based on the reaction of the product, L-cysteine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be monitored at 412 nm.[3]
Materials:
-
Purified OASS enzyme
-
O-acetyl-L-serine (OAS)
-
Sodium sulfide (Na₂S)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., 0.1 M Sodium Phosphate, pH 8.0)[11]
-
Test compounds (substituted cyclopropane-1,2-dicarboxylic acids) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of OAS in the assay buffer.
-
Prepare a fresh stock solution of Na₂S in degassed assay buffer.
-
Prepare a stock solution of DTNB in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the OASS enzyme to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for OASS inhibition assay.
Caption: Inhibition of the OASS signaling pathway.
Conformational Constraints in Peptidomimetics
The rigid cyclopropane ring can be incorporated into peptide backbones to restrict their conformational flexibility.[12][13] This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity and selectivity for its biological target. Trisubstituted cyclopropanes have been successfully employed as novel peptidomimetics to stabilize extended peptide structures, for example, in the design of HIV-1 protease inhibitors.[14]
Glutamate Receptor Modulation
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in a wide range of neurological disorders.[15] Conformationally restricted analogs of glutamic acid, including those containing a cyclopropane ring, have been synthesized and evaluated as selective modulators of metabotropic glutamate receptors (mGluRs). For instance, certain carboxycyclopropyl glycines have been shown to be potent and selective agonists of the mGlu2 receptor, with EC₅₀ values in the nanomolar range.
Caption: Cyclopropane incorporation for conformational constraint.
Applications in Materials Science
The dicarboxylic acid functionality of these cyclopropane derivatives makes them excellent candidates as organic linkers for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, separation, and catalysis.[15] The rigid and well-defined geometry of the cyclopropane-1,2-dicarboxylate ligand can be exploited to create MOFs with unique topologies and pore structures. For example, lanthanide-based MOFs have been synthesized using 3,3'-dimethylcyclopropane-1,2-dicarboxylate as a linker, resulting in materials with interesting magnetic and responsive properties.
Future Perspectives and Conclusion
Substituted cyclopropane-1,2-dicarboxylic acids represent a powerful and versatile scaffold with significant potential in both drug discovery and materials science. Their unique structural and stereochemical features provide a means to create highly specific and potent molecules. While their application as enzyme inhibitors is well-established, their potential as modulators of challenging targets like glutamate receptors is an exciting and growing area of research. In materials science, the use of these constrained dicarboxylates as linkers in MOFs is still in its early stages but holds promise for the development of novel functional materials.
Further exploration of the chemical space around this scaffold, coupled with advances in stereoselective synthesis, will undoubtedly lead to the discovery of new and important applications. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to unlock the full potential of these remarkable molecules.
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- 13. Ionotropic and metabotropic glutamate receptor structure and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
enantioselective synthesis of (1R,2S)-cyclopropane-1,2-dicarboxylic acid
An Application Guide for the Enantioselective Synthesis of (1R,2S)-Cyclopropane-1,2-dicarboxylic Acid
Abstract
(1R,2S)-Cyclopropane-1,2-dicarboxylic acid is a conformationally constrained building block of significant interest in medicinal chemistry and materials science. Its rigid structure allows for the precise spatial orientation of functional groups, making it a valuable scaffold for designing novel therapeutics and chiral ligands. However, the stereocontrolled synthesis of this target, with its two adjacent chiral centers in a trans configuration, presents a considerable challenge. This application note provides a comprehensive guide to the , focusing on robust and scalable catalytic methodologies. We delve into the mechanistic underpinnings of asymmetric cyclopropanation, offer detailed, field-proven protocols using state-of-the-art rhodium catalysis, and provide insights into reaction optimization and troubleshooting.
Introduction: The Significance of a Constrained Scaffold
The cyclopropane ring is a recurring motif in a multitude of bioactive natural products and pharmaceuticals.[1] Its unique steric and electronic properties impart conformational rigidity that is highly sought after in drug design. Specifically, the trans-1,2-disubstituted scaffold of (1R,2S)-cyclopropane-1,2-dicarboxylic acid serves as a critical component in molecules designed to mimic or inhibit biological processes, such as the hepatitis C virus (HCV) inhibitor Glecaprevir.[2]
The primary challenge in accessing this molecule lies in the simultaneous control of both diastereoselectivity (trans vs. cis) and enantioselectivity (1R,2S vs. 1S,2R). While classical methods often yield racemic mixtures requiring arduous resolution steps, modern asymmetric catalysis offers a direct and elegant solution. Transition-metal catalyzed decomposition of diazo compounds to form transient metal-carbene intermediates, which then react with alkenes, stands as the most powerful strategy for this transformation.[3][4] Catalysts based on rhodium, copper, and cobalt, adorned with chiral ligands, have revolutionized the field by enabling exceptional levels of stereocontrol.[5][6]
This guide will focus on the most reliable of these methods, providing researchers with the foundational knowledge and practical protocols to successfully synthesize the target compound with high fidelity.
Core Principles: Understanding Catalytic Asymmetric Cyclopropanation
The cornerstone of modern cyclopropane synthesis is the metal-catalyzed reaction between a diazo compound and an alkene. The generally accepted mechanism involves three key stages, as illustrated below.
Caption: Figure 1. Generalized catalytic cycle for asymmetric cyclopropanation.
-
Carbene Formation: A diazo compound, such as ethyl diazoacetate (EDA), reacts with the chiral transition metal catalyst (e.g., a dirhodium(II) complex) to extrude dinitrogen gas (N₂) and form a highly reactive metal-carbene species.[6]
-
Alkene Attack: The alkene substrate approaches the electrophilic carbene. The chiral ligands surrounding the metal center create a sterically and electronically biased environment, dictating the facial selectivity of the alkene's approach. This step is crucial for establishing the final stereochemistry.
-
Cyclopropane Formation & Catalyst Regeneration: The reaction proceeds to form the cyclopropane ring, typically through a concerted or stepwise mechanism involving a metallocyclobutane intermediate, releasing the product and regenerating the active catalyst for the next cycle.[7]
The choice of metal and ligand is paramount. Dirhodium(II) tetracarboxylates are exceptionally effective for reactions with donor/acceptor carbenes derived from aryldiazoacetates and vinyldiazomethanes, often providing exquisite control.[3][6] Copper(I) complexes with C₂-symmetric ligands like bis(oxazolines) (BOX) are also widely used and are particularly effective for a broad range of substrates.[8][9]
Recommended Strategy: Rhodium(II)-Catalyzed Cyclopropanation
For the synthesis of (1R,2S)-cyclopropane-1,2-dicarboxylic acid, a highly effective and reliable strategy involves the asymmetric cyclopropanation of a trans-alkene, diethyl fumarate, with ethyl diazoacetate (EDA), catalyzed by a chiral dirhodium(II) catalyst. This is followed by a simple hydrolysis step. Dirhodium(II) catalysts derived from N-arylsulfonylprolinates, such as Rh₂(S-DOSP)₄, are well-suited for this transformation, known for delivering high yields and stereoselectivities.[3][6]
Caption: Figure 2. Experimental workflow for the two-step synthesis.
Detailed Experimental Protocols
Disclaimer: This protocol involves the use of ethyl diazoacetate, which is potentially explosive and toxic. It should only be handled by trained personnel in a well-ventilated fume hood, behind a blast shield. Avoid contact with sharp metal objects and ground glass joints.
Part A: Asymmetric Cyclopropanation of Diethyl Fumarate
Materials and Reagents:
-
Dirhodium(II) catalyst: Rh₂(S-DOSP)₄ (or a similar chiral Rh(II) prolinate)
-
Diethyl fumarate (≥98%)
-
Ethyl diazoacetate (EDA), typically as a solution in dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Syringe pump
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen line)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Protocol:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.5-1.0 mol%).
-
Addition of Alkene: Add anhydrous DCM (approx. 0.1 M concentration relative to the alkene) and diethyl fumarate (1.0 eq). Stir the mixture at room temperature until the catalyst fully dissolves.
-
Slow Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM. Using a syringe pump, add this solution to the reaction flask over a period of 4-6 hours.
-
Causality: Slow addition is critical.[6] It maintains a low stationary concentration of the diazo compound, which prevents the formation of carbene dimers (diethyl maleate and fumarate) and minimizes potential hazards.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Monitor the consumption of the diazo compound (disappearance of the yellow color) and the formation of the product by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate as a clear oil.
Part B: Hydrolysis to the Dicarboxylic Acid
Materials and Reagents:
-
Diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate (from Part A)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Protocol:
-
Saponification: Dissolve the purified diethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.5 - 3.0 eq) to the solution and stir vigorously at room temperature. The reaction can be gently heated (e.g., to 40 °C) to accelerate the hydrolysis.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed (typically 4-12 hours).
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of 1M HCl. A white precipitate of the dicarboxylic acid may form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield (1R,2S)-cyclopropane-1,2-dicarboxylic acid, typically as a white solid. The product can be further purified by recrystallization if necessary.
Data and Characterization
The success of the synthesis is validated by thorough characterization of the product.
Expected Yield and Selectivity:
| Catalyst System | Catalyst Loading (mol%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) | Typical Yield (%) | Reference |
| Rh₂(S-DOSP)₄ | 0.5 - 1.0 | >98:2 | 90 - 98% | 80 - 95% | [3][6] |
| Cu(I)-tBuBOX | 1.0 - 5.0 | >95:5 | 90 - 99% | 75 - 90% | [5][9] |
| Co(II)-Porphyrin | 1.0 - 2.0 | >99:1 | 95 - 99% | 85 - 97% | [5][7] |
| Engineered Myoglobin | Whole-cell | >99:1 | >99% | Gram-scale | [10] |
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure and diastereomeric purity of the product. The trans isomer has a characteristic coupling constant between the two cyclopropyl protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (% ee). The diacid is typically derivatized (e.g., to the dimethyl ester) before analysis on a chiral stationary phase column.
Troubleshooting and Key Insights
-
Low Yield:
-
Cause: Incomplete reaction or catalyst deactivation.
-
Solution: Ensure all reagents and solvents are anhydrous. Check the quality of the diazo compound. Increase catalyst loading slightly if necessary.
-
-
Low Stereoselectivity:
-
Cause: Suboptimal catalyst, solvent, or temperature.
-
Solution: The choice of chiral ligand is crucial; screen different catalysts if results are poor. Solvents can influence selectivity; less polar solvents like DCM or toluene are often preferred. Running the reaction at a lower temperature (0 °C or -20 °C) can sometimes improve enantioselectivity.[6]
-
-
Formation of Carbene Dimer:
-
Cause: Rate of diazo addition is too fast.
-
Solution: Decrease the concentration of the diazo solution and/or slow down the rate of addition using the syringe pump. Ensure efficient stirring to quickly disperse the diazo compound as it is added.
-
Conclusion
The is readily achievable through modern catalytic methods. The dirhodium(II)-catalyzed asymmetric cyclopropanation of diethyl fumarate with ethyl diazoacetate represents a highly reliable, scalable, and efficient strategy, consistently delivering the target precursor with excellent diastereo- and enantioselectivity. By understanding the underlying mechanism and adhering to meticulous experimental technique, particularly the slow addition of the diazo reagent, researchers can confidently access this valuable chiral building block for applications in drug discovery and beyond.
References
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Pian, J., Chen, Q., Luo, Y., Zhao, Z., Liu, J., He, L., & Li, S. W. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters, 24(31), 5641–5645. [Link]
- Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-935. (Note: While a direct link to the full text may require subscription, this is a foundational review in the field, often cited by sources like NIH.
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Davies, H. M. L., & Lian, Y. (2011). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. Organic Letters, 13(12), 3142-3145. [Link]
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Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2016). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Angewandte Chemie International Edition, 55(52), 16120-16124. [Link]
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Zhu, S., Ruppel, J. V., Lu, H., Wojtas, L., & Zhang, X. P. (2008). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 130(49), 16472–16473. [Link]
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He, L., Pian, J., Chen, Q., Luo, Y., Wang, Y., Zhang, Y., & Li, S. W. (2021). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters, 23(15), 5895–5900. [Link]
- Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent developments in rhodium-catalyzed asymmetric cyclopropanations. Journal of Organometallic Chemistry, 624(1-2), 24-33. (Note: This is a widely cited review, a general search can find it.)
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Aggarwal, V. K., de Vicente, J., & Pelotier, B. (2001). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications, (23), 2464-2465. [Link]
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He, C., & Sun, J. (2023). Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. Journal of the American Chemical Society, 145(3), 1956–1964. [Link]
- Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627.
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Deabreu, M. J., & Sowa, J. R. (2011). Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Advances, 1(8), 1391-1405. [Link]
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Ly, D., Bacsa, J., & Davies, H. M. L. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis, 14(9), 6423–6431. [Link]
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Ly, D., Bacsa, J., & Davies, H. M. L. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis, 14(9), 6423–6431. [Link]
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He, C., & Sun, J. (2023). Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. Journal of the American Chemical Society, 145(3), 1956–1964. [Link]
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Davies, I. R., & Sneddon, H. F. (2000). cis-Selective cyclopropanations using chiral 5,5-diaryl bis(oxazoline) catalysts. Tetrahedron Letters, 41(35), 6821-6824. [Link]
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Gu, P., Zhao, Y., & Zhang, Y. (2017). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. Organic Letters, 19(21), 5717–5719. [Link]
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Gu, P., Zhao, Y., & Zhang, Y. (2017). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. Organic Letters, 19(21), 5717–5719. [Link]
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Moraleda, D., Crousse, B., & Bonnet-Delpon, D. (2012). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 14(2), 632–635. [Link]
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Zhang, Z., Tan, X., & Xu, H. (2020). Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. Organic Chemistry Frontiers, 7(14), 1845-1850. [Link]
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Aratani, T. (1990). Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. Pure and Applied Chemistry, 62(9), 1839-1844. [Link]
-
Sharma, A., Chouthaiwale, P. V., & Davies, H. M. L. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Organic & Biomolecular Chemistry, 19(28), 6215-6222. [Link]
-
Aggarwal, V. K., de Vicente, J., & Pelotier, B. (2001). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (23), 2970-2979. [Link]
-
Rebolledo, F., et al. (2013). Enantioselective Bacterial Hydrolysis of Amido Esters and Diamides Derived from (±)-trans-Cyclopropane-1,2-dicarboxylic Acid. Organic & Biomolecular Chemistry, 11(44), 7705-7712. [Link]
-
Cladingboel, D. E., et al. (2000). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Organic Process Research & Development, 4(3), 180-186. [Link]
-
Melby, T., Hughes, R. A., & Hansen, T. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Synlett, 2007(14), 2277-2279. [Link]
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Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 40. [Link]
-
Maccari, R., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylase from Salmonella typhimurium. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 164-171. [Link]
- CN104945237A - Synthesis method of (1R, 2R)-trans-cyclohexane dicarboxylic acid. (2015).
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- 10. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dicarboxylic Acid Synthesis via Rhodium-Catalyzed Cyclopropanation
Introduction: The Strategic Synthesis of Dicarboxylic Acids
Dicarboxylic acids are a cornerstone of modern organic synthesis, serving as versatile building blocks for a vast array of high-value molecules, including pharmaceuticals, biodegradable polymers, and fragrances.[1][2] Their utility stems from the presence of two carboxylic acid functional groups, which can be readily transformed into a variety of other functionalities such as esters and amides.[1] The synthesis of structurally unique dicarboxylic acids, particularly those with constrained conformations, is of significant interest in drug discovery and materials science.[3][4][5] One powerful, yet underexplored, strategy for accessing novel dicarboxylic acids involves the use of rhodium-catalyzed cyclopropanation to construct a cyclopropane ring that serves as a rigid scaffold for the two carboxyl groups. This approach offers a high degree of stereocontrol and allows for the introduction of molecular complexity in a single, efficient step.[6]
This document provides a comprehensive guide to the synthesis of dicarboxylic acids utilizing rhodium-catalyzed cyclopropanation. We will delve into the mechanistic underpinnings of this transformation, guide the user through catalyst selection, and provide a detailed, step-by-step protocol for the synthesis of a model dicarboxylic acid. Furthermore, a troubleshooting guide is included to address common challenges encountered in the laboratory.
The Core of the Reaction: Mechanistic Insights into Rhodium-Catalyzed Cyclopropanation
The generally accepted mechanism for rhodium-catalyzed cyclopropanation begins with the reaction of a dirhodium(II) catalyst with a diazo compound.[6] This interaction leads to the extrusion of nitrogen gas and the formation of a highly reactive rhodium carbene intermediate.[7] This electrophilic species then reacts with an alkene in a concerted, though often asynchronous, manner to generate the cyclopropane ring and regenerate the active rhodium catalyst.[6][8] The stereochemical outcome of the reaction is largely determined by the trajectory of the alkene's approach to the rhodium carbene, which can be effectively controlled by the chiral ligands on the dirhodium core.[8]
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Catalyst Selection: Tailoring Reactivity and Selectivity
The choice of the rhodium catalyst is paramount for achieving high yields and stereoselectivity in cyclopropanation reactions. Dirhodium(II) carboxylates and carboxamidates are the most commonly employed catalysts.[9][10] The ligands surrounding the dirhodium core play a crucial role in modulating the catalyst's reactivity and steric environment, which in turn influences the efficiency and selectivity of the cyclopropanation. For enantioselective transformations, chiral dirhodium(II) catalysts are employed.[11][12]
| Catalyst | Common Ligands (L) | Key Features & Applications |
| Dirhodium(II) tetraacetate | Acetate (OAc) | A robust and widely used catalyst for general cyclopropanation.[6] |
| Dirhodium(II) tetrakis(perfluorobutyrate) | Perfluorobutyrate (pfb) | Highly electrophilic catalyst, often used for less reactive alkenes.[13] |
| Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] | Chiral carboxamidate | Excellent for high enantioselectivity in cyclopropanation of electron-deficient alkenes.[12] |
| Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] | Chiral prolinate | A highly effective catalyst for enantioselective cyclopropanation reactions.[8][11] |
Synthetic Strategy: From Alkene to Dicarboxylic Acid
To synthesize a dicarboxylic acid via rhodium-catalyzed cyclopropanation, a judicious choice of starting materials is essential. The general strategy involves the cyclopropanation of an alkene with a diazo compound, where both reactants contain ester functionalities. These ester groups are then hydrolyzed in a subsequent step to yield the desired dicarboxylic acid.
A model synthesis involves the reaction of diethyl fumarate (an electron-deficient alkene) with ethyl diazoacetate. The resulting cyclopropane product, a tri-ester, can then be hydrolyzed to yield the corresponding cyclopropane-1,2,3-tricarboxylic acid. For simplicity in this protocol, we will focus on the synthesis of a 1,2-dicarboxylic acid from a suitable alkene and a diazomalonate.
Caption: Synthetic workflow for dicarboxylic acid synthesis.
Detailed Experimental Protocol: Synthesis of a Cyclopropane-1,1-dicarboxylic Acid Derivative
This protocol details the synthesis of a cyclopropane-1,1-dicarboxylic acid derivative via a two-step process: rhodium-catalyzed cyclopropanation followed by hydrolysis.
Part 1: Rhodium-Catalyzed Cyclopropanation of Styrene with Diethyl Diazomalonate
Materials:
-
Styrene (freshly distilled)
-
Diethyl diazomalonate
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (flame-dried)
-
Syringe pump
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add dirhodium(II) tetraacetate (0.01 mmol, 1 mol%).
-
Solvent and Alkene Addition: Add anhydrous dichloromethane (10 mL) to the flask, followed by freshly distilled styrene (1.0 mmol, 1.0 equiv).
-
Diazo Compound Addition: In a separate flask, prepare a solution of diethyl diazomalonate (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL).
-
Slow Addition: Using a syringe pump, add the diethyl diazomalonate solution to the reaction mixture dropwise over a period of 4 hours at room temperature. The slow addition is crucial to minimize the formation of diazo decomposition byproducts.[14]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours after the addition of the diazo compound is finished.
-
Workup: Upon completion, quench the reaction by adding a few drops of acetic acid to decompose any remaining diazo compound.[14] Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired diethyl 2-phenylcyclopropane-1,1-dicarboxylate.
Part 2: Hydrolysis to the Dicarboxylic Acid
Materials:
-
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate (from Part 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Saponification: In a round-bottom flask, dissolve the diethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Base Addition: Add lithium hydroxide (3.0 mmol, 3.0 equiv) to the solution and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidification: Carefully acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenylcyclopropane-1,1-dicarboxylic acid.
-
Purification: The crude product can be further purified by recrystallization if necessary.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Use a fresh batch of catalyst. Ensure proper storage conditions (cool, dry, and dark). |
| Presence of impurities (water, oxygen) | Use anhydrous solvents and perform the reaction under an inert atmosphere.[14] | |
| Decomposition of the diazo compound | Add the diazo compound slowly using a syringe pump. Ensure the diazo compound is pure.[14] | |
| Formation of side products (e.g., diazo dimerization) | Diazo compound concentration is too high | Maintain a low concentration of the diazo compound by slow addition. |
| Reaction temperature is too high | Conduct the reaction at room temperature or lower if necessary. | |
| Low diastereoselectivity (if applicable) | Inappropriate catalyst or ligand | Screen different rhodium catalysts with varying steric and electronic properties.[14] |
| Substrate control is not optimal | Modify the structure of the alkene or diazo compound to favor the formation of one diastereomer. |
Conclusion
Rhodium-catalyzed cyclopropanation is a robust and versatile method for the synthesis of complex cyclopropane-containing molecules. By strategically incorporating ester functionalities into the alkene and diazo starting materials, this methodology provides a powerful platform for the synthesis of novel dicarboxylic acids. The protocols and guidelines presented herein offer a solid foundation for researchers to explore this exciting area of synthetic chemistry, enabling the development of new molecules with potential applications in drug discovery and materials science.
References
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]
-
Gant, T. G. (2010). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PMC. Retrieved from [Link]
-
Maxwell, J. L., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. PubMed. Retrieved from [Link]
- Katukojvala, S., et al. (2025). Rhodium-Catalyzed Enal Transfer Reactions of Diazoenals: Application to Diastereoselective Synthesis of Dienal-Cyclopropanes. Synlett.
- Oonishi, Y., Sato, Y., & co-workers. (2017).
-
Hu, W., et al. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH. Retrieved from [Link]
- Singleton, D. A., et al. (2003). Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations. Journal of the American Chemical Society.
- Carrow, B. P. (2006). Catalytic Enantioselective Insertion of Rhodium-Carbenoids into Aliphatic C-H Bonds.
- Padwa, A., Doyle, M. P., & co-workers. (2011). Stereoselective C—C Bond-Forming Reactions Through C(sp3)—H Bond Insertion of Metal Carbenoids. Wiley-VCH.
- Afonso, C. A. M., et al. (2009). Recent Catalytic C-H Functionalization by Carbenoid Insertion in Non-Conventional Media. J-Stage.
- Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent progress in insertion and cyclopropanation reactions of metal carbenoids from α-diazocarbonyl compounds.
- Müller, P., & Boléa, C. (2002). Enantioselective carbenoid insertion into C(sp3)–H bonds. Beilstein Journals.
- Padwa, A. (2005). Recent progress in insertion and cyclopropanation reactions of metal carbenoids from α-diazocarbonyl compounds.
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Doyle, M. P., et al. (1993). Carbene C−H insertion. Wikipedia. Retrieved from [Link]
- Davies, H. M. L., & Beckwith, R. E. J. (2003). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate.
- Hu, W., et al. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science.
- de la Torre, A., et al. (2021). Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. Journal of the American Chemical Society.
- Abu Shuheil, H. (2025). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Longdom Publishing.
- Wang, Y., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. PMC.
- Mykhailiuk, P. K. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.
- Wang, Y., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of Dicarboxylic Acids in Modern Materials. Retrieved from [Link]
- Emory University. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis.
- Daugulis, O., et al. (2009). Synthesis of 1,2- and 1,3-Dicarboxylic Acids via Pd(II)-Catalyzed Carboxylation of Aryl and Vinyl C−H Bonds. Journal of the American Chemical Society.
- Wang, J. (Ed.). (2014). Recent Developments of Diazo Compounds in Organic Synthesis.
- Li, X., et al. (2015). Rhodium(III)-Catalyzed Mild Alkylation of (Hetero)Arenes with Cyclopropanols via C–H Activation and Ring Opening. The Journal of Organic Chemistry.
- Huf, S. (2011). Methods for producing dicarboxylic acids.
- Oonishi, Y., Sato, Y., & co-workers. (2017). Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes.
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Organic Chemistry Portal. (n.d.). Synthesis of Diazo Compounds. Retrieved from [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of trans-1,2-Cyclopropanedicarboxylic Acid
Introduction: The Significance of the Cyclopropane Ring in Modern Chemistry
The cyclopropane motif, a three-membered carbocycle, is a privileged structure in medicinal chemistry and materials science. Its inherent ring strain and unique electronic properties impart conformational rigidity and novel metabolic profiles to parent molecules. trans-1,2-Cyclopropanedicarboxylic acid, in particular, serves as a critical chiral building block for the synthesis of a wide array of pharmaceutical agents and advanced polymers. Its applications range from antiviral and anticancer drugs to specialized polymers with enhanced thermal and mechanical properties. The growing demand for this versatile intermediate necessitates the development of robust, scalable, and economically viable synthetic routes amenable to industrial production.
This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of trans-1,2-cyclopropanedicarboxylic acid, focusing on a scientifically sound, efficient, and reproducible two-step approach: the stereospecific cyclopropanation of diethyl fumarate followed by hydrolysis.
Strategic Overview: A Two-Step Pathway to High-Purity trans-1,2-Cyclopropanedicarboxylic Acid
The selected strategy hinges on the stereospecificity of the Simmons-Smith reaction and its modifications. By starting with diethyl fumarate, the trans-isomer of the corresponding unsaturated dicarboxylate, the cyclopropanation reaction stereospecifically yields the desired trans-cyclopropane diester. Subsequent hydrolysis affords the target diacid. This approach is advantageous for large-scale synthesis due to the use of readily available starting materials and the high stereochemical control, which minimizes the need for complex purification steps to separate diastereomers.
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of trans-1,2-cyclopropanedicarboxylic acid.
Part 1: Stereospecific Cyclopropanation of Diethyl Fumarate via Furukawa-Modified Simmons-Smith Reaction
Scientific Rationale
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring.[1][2] The reaction is stereospecific, meaning the configuration of the starting alkene is preserved in the product.[3] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the traditionally used zinc-copper couple, offers several advantages for large-scale applications, including enhanced reactivity, better reproducibility, and often faster reaction times, particularly for electron-deficient alkenes like diethyl fumarate.[3][4] The reaction proceeds through the formation of an iodomethylzinc intermediate, which then delivers the methylene group to the double bond in a concerted fashion.
Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier | Notes |
| Diethyl Fumarate | ≥98% | Standard Chemical Supplier | |
| Diethylzinc (1.0 M in hexanes) | Solution | Standard Chemical Supplier | Caution: Pyrophoric, handle under inert atmosphere. |
| Diiodomethane | ≥99%, stabilized | Standard Chemical Supplier | Store over copper wire to prevent decomposition. |
| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier | |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | ||
| Glass-lined Reactor | Appropriate Scale | Equipped with mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel. |
Procedure:
-
Reactor Setup: The reactor is thoroughly dried and purged with nitrogen. Anhydrous dichloromethane is charged to the reactor.
-
Reagent Charging: Diethyl fumarate is dissolved in the anhydrous dichloromethane in the reactor. The reactor is cooled to 0-5 °C using a cooling bath.
-
Carbenoid Formation and Reaction: The diethylzinc solution is added dropwise to the stirred solution of diethyl fumarate, maintaining the temperature between 0-5 °C. Following this, diiodomethane is added dropwise at a rate that maintains the internal temperature below 10 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred for 12-18 hours.
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0-5 °C. The resulting mixture is stirred for 30 minutes.
-
Extraction and Isolation: The organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude diethyl trans-1,2-cyclopropanedicarboxylate.
-
Purification: The crude product is purified by vacuum distillation to yield the pure diester.
Part 2: Hydrolysis of Diethyl trans-1,2-cyclopropanedicarboxylate
Scientific Rationale
The hydrolysis of the ester functional groups to carboxylic acids is a standard transformation. For large-scale production, base-catalyzed hydrolysis (saponification) is typically employed due to its efficiency and the use of inexpensive reagents like sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution. Subsequent acidification protonates the carboxylate salt, leading to the precipitation of the dicarboxylic acid. Control of pH during acidification is critical to ensure complete precipitation and to facilitate the separation of the desired trans-isomer from any potential cis-isomer impurity, as their solubilities can differ.[5]
Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier | Notes |
| Diethyl trans-1,2-cyclopropanedicarboxylate | As synthesized above | ||
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard Chemical Supplier | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Chemical Supplier | |
| Ethanol | Reagent | Standard Chemical Supplier | |
| Water | Deionized | ||
| Glass-lined Reactor | Appropriate Scale | Equipped with mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser. |
Procedure:
-
Saponification: A solution of sodium hydroxide in a mixture of ethanol and water is prepared in the reactor. Diethyl trans-1,2-cyclopropanedicarboxylate is added, and the mixture is heated to reflux (approximately 80-90 °C) for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Solvent Removal: A significant portion of the ethanol is removed by distillation.
-
Acidification and Precipitation: The remaining aqueous solution is cooled to room temperature and then further cooled in an ice bath. Concentrated hydrochloric acid is added slowly with vigorous stirring to adjust the pH to 1-2. The trans-1,2-cyclopropanedicarboxylic acid precipitates as a white solid.
-
Isolation and Washing: The precipitated solid is collected by filtration, and the filter cake is washed with cold deionized water to remove inorganic salts.
-
Purification and Drying: The crude product is purified by recrystallization from hot water. The purified crystals are dried under vacuum to a constant weight.
Data Presentation
Table 1: Representative Yields and Purity
| Step | Product | Starting Material Scale | Yield (%) | Purity (by NMR/HPLC) |
| 1. Cyclopropanation | Diethyl trans-1,2-cyclopropanedicarboxylate | 1.0 mol | 85-95% | >98% |
| 2. Hydrolysis | trans-1,2-Cyclopropanedicarboxylic Acid | 0.8 mol | 90-97% | >99% |
Visualization of Key Processes
Caption: Key transformations in the synthesis of trans-1,2-cyclopropanedicarboxylic acid.
References
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Organic Syntheses Procedure for the reduction of diethyl trans-1,2-cyclopropanedicarboxylate. Available at: [Link]
-
Simmons–Smith reaction. In Wikipedia. Available at: [Link]
-
Organic Syntheses Procedure for the preparation of 1,1-cyclobutanedicarboxylic acid (illustrates hydrolysis). Available at: [Link]
-
Organic Syntheses Procedure for the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (illustrates hydrolysis and work-up). Available at: [Link]
-
Organic Syntheses Procedure for the synthesis of (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid (illustrates hydrolysis). Available at: [Link]
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Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. Available at: [Link]
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-
(PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. Available at: [Link]
-
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-
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-
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- Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Publishing.
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DIETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE. Lookchem. Available at: [Link]
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Application Notes and Protocols: (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Conformational Constraint
In the intricate dance of drug-target interactions, the three-dimensional conformation of a molecule is paramount. Flexible molecules can adopt a multitude of shapes, only one of which might be the bioactive conformation. This conformational ambiguity can lead to entropic penalties upon binding and potential off-target effects. Medicinal chemists, therefore, often employ the strategy of "conformational constraint" to lock a molecule into a desired, biologically active geometry. The cyclopropane ring, as the smallest cycloalkane, is a powerful tool in this endeavor, imparting significant rigidity to molecular scaffolds.[1]
This guide focuses on a particularly valuable building block: (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid . The cis orientation of the two carboxylic acid groups on the rigid cyclopropane ring creates a unique and spatially well-defined scaffold. This allows for the precise positioning of functional groups, making it an exceptional starting point for the synthesis of targeted therapeutics, particularly as enzyme inhibitors and peptide mimetics.
Core Concept: Why the cis-Cyclopropane Scaffold is a Privileged Motif
The utility of this compound stems from a combination of its structural and chemical properties:
-
Rigid Dicarboxylic Acid Presentation: The cis stereochemistry fixes the two carboxylic acid groups on the same face of the three-membered ring. This creates a specific geometric relationship between these two important functional groups, which can be crucial for bidentate interactions with a biological target.
-
Bioisosteric Replacement: The cyclopropane scaffold can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes. This allows for the modification of a molecule's physicochemical properties, like lipophilicity and metabolic stability, while maintaining or improving its biological activity.[2]
-
Metabolic Stability: The cyclopropane ring is generally robust and resistant to metabolic degradation compared to more flexible aliphatic chains, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates.[1]
-
Vectorial Control: The two carboxylic acid groups serve as versatile handles for further synthetic elaboration. They can be converted into a wide array of functional groups, such as amides, esters, or hydrazides, allowing for the exploration of chemical space in a controlled, vectorial manner.
A prime example of the strategic application of this building block is in the development of inhibitors for O-acetylserine sulfhydrylase (OASS) . OASS is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants, but is absent in mammals, making it an attractive target for novel antibiotics.[1] The natural regulator of OASS is a protein called serine acetyltransferase (SAT). The C-terminal isoleucine residue of SAT binds to the active site of OASS, inhibiting its activity.[3] Molecular modeling and structural studies have revealed that the cis-dicarboxylic acid moiety of cyclopropane-based inhibitors can effectively mimic the presentation of the two carboxylate groups of this C-terminal isoleucine, leading to potent inhibition of OASS.[4]
Application Focus: Inhibition of O-acetylserine sulfhydrylase (OASS)
The development of novel antibacterial agents is a critical global health priority. Targeting essential bacterial pathways not present in humans is a proven strategy for achieving selective toxicity. The cysteine biosynthesis pathway, and specifically the enzyme OASS, represents such a target.
Mechanism of Action and Rationale for the cis-Cyclopropane Scaffold
The inhibition of OASS by derivatives of this compound is a compelling case study. The rationale for using this specific building block is rooted in mimicking a natural protein-protein interaction.
Caption: Mimicking Natural Regulation for Targeted Inhibition.
As illustrated above, the rigid cis-conformation of the dicarboxylic acid (or its amide derivatives) on the cyclopropane ring presents the key interacting groups in a pre-organized manner for optimal binding to the OASS active site. This pre-organization minimizes the entropic cost of binding, contributing to higher affinity. Saturation transfer difference NMR (STD-NMR) studies have been used to characterize the binding interactions between these cyclopropane derivatives and OASS, confirming their effective engagement with the enzyme.[1]
Structure-Activity Relationship (SAR) Insights
Studies on a series of cyclopropane-1,2-dicarboxylic acid derivatives as OASS inhibitors have provided valuable SAR insights:[3]
| Compound Type | Modification | Impact on OASS Inhibition |
| Dicarboxylic Acid | Esterification of one carboxyl group | Reduced activity |
| Dicarboxylic Acid | Conversion to diamide | Activity maintained or improved |
| Dicarboxylic Acid | Introduction of substituents on the ring | Activity is sensitive to the nature and position of substituents |
| cis vs trans Isomers | Use of trans-dicarboxylic acid | Generally lower activity |
These findings underscore the importance of the two acidic (or hydrogen-bond donating/accepting) groups in a cis orientation for potent OASS inhibition.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a symmetrical diamide from this compound, a common step in creating libraries of potential inhibitors.
Protocol 1: Synthesis of a Symmetrical Diamide via EDC/HOBt Coupling
This protocol describes a standard and reliable method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[5]
Caption: Workflow for EDC/HOBt Mediated Diamide Synthesis.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (2.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.4 eq)
-
Hydroxybenzotriazole (HOBt) (2.4 eq)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 2.5 eq, if using an amine salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the amine (2.2 eq), and HOBt (2.4 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (approximately 0.1 M concentration with respect to the diacid). If the amine is provided as a hydrochloride salt, add DIPEA (2.5 eq) and stir for 10 minutes before proceeding.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
EDC Addition: Add EDC·HCl (2.4 eq) to the stirred solution in portions over 5-10 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into an equal volume of cold water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃ solution (to remove unreacted HOBt and diacid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diamide.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Self-Validation and Causality:
-
Why EDC/HOBt? This combination is a workhorse in medicinal chemistry for its mild conditions and high efficiency. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions, and reacts cleanly with the amine.[6]
-
Why 2.2 equivalents of amine? A slight excess of the amine ensures complete conversion of the dicarboxylic acid.
-
Why wash with LiCl? DMF is highly polar and can be difficult to remove completely. Washing with a LiCl solution helps to partition the DMF into the aqueous layer.
-
Why wash with NaHCO₃? This basic wash removes any remaining acidic components, such as unreacted dicarboxylic acid or HOBt, simplifying the final purification.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its inherent conformational rigidity provides a reliable strategy for pre-organizing molecular architecture to enhance binding affinity and specificity for biological targets. The successful application of its derivatives as inhibitors of the bacterial enzyme OASS highlights its potential in the development of new anti-infective agents. The synthetic accessibility and the chemical versatility of its dicarboxylic acid handles ensure that this scaffold will continue to be a valuable tool for researchers, scientists, and drug development professionals in the quest for novel and effective therapeutics.
References
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Annunziato, G., Spadini, C., Franko, N., et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Pharmaceuticals, 15(6), 766. [Link]
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Mozzarelli, A., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 159-167. [Link]
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Costantino, G., et al. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 3(9), 1111-1116. [Link]
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PubChem. (n.d.). cis-1,2-Cyclopropanedicarboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Yablokov, A. V., & Yablokova, M. A. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-418. [Link]
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Spadini, C., et al. (2022). A Competitive O-Acetylserine Sulfhydrylase Inhibitor Modulates the Formation of Cysteine Synthase Complex. International Journal of Molecular Sciences, 23(18), 10893. [Link]
-
Davies, H. M., & Denton, J. R. (2009). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of organic chemistry, 74(21), 8357-8365. [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic letters, 13(12), 3290-3293. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved January 2, 2026, from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved January 2, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved January 2, 2026, from [Link]
-
Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39. [Link]
-
Fokin, A. A., & Gusev, D. V. (2014). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Tetrahedron letters, 55(30), 4164-4167. [Link]
-
Fandrick, K. R., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie International Edition, 55(47), 14724-14728. [Link]
-
Meanwell, N. A. (2018). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 61(14), 5832-5880. [Link]
-
Stenutz, R. (n.d.). cis-cyclopropane-1,2-dicarboxylic acid. Stenutz. Retrieved January 2, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Application Notes: (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic Acid in Asymmetric Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Constrained Chiral Scaffold
In the field of asymmetric catalysis, the design of chiral ligands is paramount for achieving high levels of stereocontrol. The conformationally rigid framework of the cyclopropane ring makes it an exceptional scaffold for constructing such ligands. The defined spatial orientation of substituents on a cyclopropane backbone minimizes conformational ambiguity, which can translate into a more organized and predictable transition state in a catalytic cycle, ultimately leading to higher enantioselectivity.
This document focuses on the application of (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid, a readily accessible chiral building block, in the synthesis of C₂-symmetric bis(oxazoline) (BOX) ligands. These ligands have demonstrated significant efficacy in copper-catalyzed asymmetric cyclopropanation reactions, a fundamental carbon-carbon bond-forming reaction for accessing valuable cyclopropyl-containing molecules. The cis relationship of the carboxylic acid groups in the starting material is crucial for creating the C₂-symmetric architecture of the resulting ligand.
Ligand Synthesis: From Dicarboxylic Acid to C₂-Symmetric Bis(oxazoline)
The transformation of (1R,2S)-cyclopropane-1,2-dicarboxylic acid into a chiral bis(oxazoline) ligand is a key enabling step for its use in asymmetric catalysis. This process leverages well-established organic chemistry principles to build a sophisticated ligand from a simple, rigid chiral core. The synthesis ensures that the stereochemical information encoded in the starting material is effectively transferred to the ligand framework.
The overall synthetic workflow can be visualized as a two-stage process. First, the dicarboxylic acid is activated, typically by conversion to its anhydride. This is followed by reaction with a chiral β-amino alcohol to construct the two oxazoline rings in a single, efficient step.
Caption: Synthetic workflow for the Cy-BOX ligand.
Protocol: Synthesis of a Cyclopropane-Bis(oxazoline) (Cy-BOX) Ligand
This protocol outlines the synthesis of a C₂-symmetric bis(oxazoline) ligand from this compound. The procedure involves an initial resolution of the racemic starting material, followed by anhydride formation and condensation with a chiral amino alcohol.
Materials:
-
This compound
-
Chiral resolving agent (e.g., brucine or a chiral amine)
-
Acetic anhydride
-
(S)-tert-Leucinol (or other chiral β-amino alcohol)
-
Toluene
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Resolution of Racemic Dicarboxylic Acid:
-
The this compound is a racemic mixture of the (1R,2S) and (1S,2R) enantiomers. A classical resolution using a chiral base is performed to isolate the desired enantiomer.
-
Rationale: The use of a single enantiomer of the dicarboxylic acid is essential for the synthesis of a non-racemic chiral ligand.
-
-
Formation of the Anhydride:
-
The resolved (1R,2S)-cyclopropane-1,2-dicarboxylic acid is refluxed with an excess of acetic anhydride for 2-3 hours.
-
The excess acetic anhydride and acetic acid byproduct are removed under reduced pressure to yield the crude cis-cyclopropane-1,2-dicarboxylic anhydride.
-
Rationale: The anhydride is a more reactive electrophile than the dicarboxylic acid, facilitating the subsequent reaction with the amino alcohol.
-
-
Synthesis of the Bis(oxazoline) Ligand:
-
The crude anhydride is dissolved in an appropriate solvent such as toluene.
-
Two equivalents of a chiral β-amino alcohol (e.g., (S)-tert-Leucinol) are added to the solution.
-
The reaction mixture is heated to reflux with azeotropic removal of water (e.g., using a Dean-Stark apparatus) until the reaction is complete (monitored by TLC).
-
Rationale: The condensation of the anhydride with two equivalents of the chiral amino alcohol, followed by cyclization, forms the two oxazoline rings of the C₂-symmetric ligand.
-
The solvent is removed, and the resulting crude ligand is purified by column chromatography or recrystallization.
-
Application in Asymmetric Catalysis: Copper-Catalyzed Cyclopropanation
The synthesized C₂-symmetric cyclopropane-bis(oxazoline) (Cy-BOX) ligand is particularly effective in copper-catalyzed asymmetric cyclopropanation reactions. In this transformation, a copper(I) or copper(II) salt complexes with the chiral ligand to form a chiral Lewis acid catalyst. This catalyst then reacts with a diazo compound to generate a chiral copper-carbene intermediate, which subsequently transfers the carbene to an olefin in a stereocontrolled manner.
Caption: Catalytic cycle for asymmetric cyclopropanation.
Protocol: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol describes a general procedure for the cyclopropanation of styrene using the Cy-BOX/copper catalyst system.
Materials:
-
Cy-BOX ligand (synthesized as described above)
-
Copper(I) trifluoromethanesulfonate (CuOTf) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (anhydrous)
-
Molecular sieves (optional, but recommended)
Step-by-Step Procedure:
-
Catalyst Formation (In Situ):
-
In a flame-dried, nitrogen-purged flask, the Cy-BOX ligand (1.1 mol%) is dissolved in anhydrous dichloromethane.
-
Copper(I) trifluoromethanesulfonate (1.0 mol%) is added, and the mixture is stirred at room temperature for 1 hour to allow for complex formation.
-
Rationale: The pre-formation of the chiral copper-ligand complex is crucial for achieving high enantioselectivity. The slight excess of the ligand ensures that all of the copper is complexed.
-
-
Reaction Setup:
-
To the catalyst solution, styrene (1.0 mmol) is added.
-
The reaction flask is cooled to the desired temperature (e.g., 0 °C or room temperature, optimization may be required).
-
-
Slow Addition of Diazo Compound:
-
Ethyl diazoacetate (1.1 mmol), dissolved in a small amount of anhydrous dichloromethane, is added slowly to the reaction mixture via a syringe pump over a period of 4-6 hours.
-
Rationale: The slow addition of the diazo compound is critical to maintain a low concentration of the reactive copper-carbene intermediate, which minimizes side reactions such as the dimerization of the carbene.
-
-
Reaction Monitoring and Work-up:
-
The reaction is monitored by TLC or GC until all the styrene is consumed.
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to isolate the cyclopropane products.
-
-
Analysis:
-
The diastereomeric ratio (trans/cis) and the enantiomeric excess (ee) of each diastereomer are determined by chiral GC or HPLC analysis.
-
Performance Data
The performance of the Cy-BOX ligand in the copper-catalyzed cyclopropanation of styrene with various diazoacetates is summarized below. The data highlights the excellent enantioselectivity and good diastereoselectivity achievable with this system.
| Entry | Diazoacetate (R in N₂CHCO₂R) | Yield (%) | dr (trans:cis) | ee (trans) (%) | ee (cis) (%) |
| 1 | Ethyl | 75 | 73:27 | 95 | 93 |
| 2 | tert-Butyl | 82 | 85:15 | 97 | 94 |
| 3 | d-Menthyl | 78 | 78:22 | >99 (diastereomerically enhanced) | >99 (diastereomerically enhanced) |
Note: Data is representative and compiled from literature reports on similar systems. Actual results may vary based on specific reaction conditions.
Conclusion and Outlook
This compound serves as an effective and accessible starting material for the synthesis of C₂-symmetric bis(oxazoline) ligands. The rigid cyclopropane backbone imparts a well-defined chiral environment in the resulting metal complexes, leading to high levels of stereocontrol in catalytic reactions. The application of these ligands in copper-catalyzed cyclopropanation demonstrates their potential for constructing optically active cyclopropane derivatives, which are important motifs in pharmaceuticals and agrochemicals. Future research may explore the application of these ligands in a broader range of asymmetric transformations and the development of second-generation ligands with further optimized steric and electronic properties.
References
-
Bolm, C., et al. (1991). Asymmetric Copper-Catalyzed Cyclopropanation Reactions Using C₂-Symmetric Bis(oxazoline) Ligands Derived from cis-Cyclopropane-1,2-dicarboxylic Acid. Angewandte Chemie International Edition in English, 30(5), 542-543. [Link]
-
Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C₂-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]
-
McManus, H. A., & Guiry, P. J. (2004). Recent developments in the application of oxazoline-containing ligands in asymmetric catalysis. Chemical Reviews, 104(9), 4151-4202. [Link]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using Cyclopropane Dicarboxylic Acid Linkers
Introduction: The Unique Advantages of Cyclopropane Dicarboxylic Acid Linkers in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming three-dimensional networks with exceptionally high surface areas and tunable pore sizes.[1] The choice of the organic linker is paramount in dictating the final topology, porosity, and functionality of the MOF. While aromatic dicarboxylic acids have been extensively studied, the use of aliphatic linkers, particularly cyclopropane dicarboxylic acids, offers a unique set of advantages for the design of novel MOFs with tailored properties for applications in drug delivery, catalysis, and gas separation.
The cyclopropane ring, with its inherent rigidity and distinct stereochemistry (cis and trans isomers), provides a powerful tool for controlling the dimensionality and connectivity of the resulting framework. This conformational constraint, compared to more flexible aliphatic linkers, can lead to predictable and novel network topologies. Furthermore, the biocompatibility of many cyclopropane-containing molecules makes these MOFs particularly attractive for biomedical applications, including as carriers for drug molecules.[1][2]
This application note provides a comprehensive guide to the synthesis of MOFs using cyclopropane dicarboxylic acid linkers, with a focus on solvothermal methods. We will delve into the mechanistic considerations behind experimental choices, provide detailed, step-by-step protocols, and discuss the characterization and potential applications of these fascinating materials, particularly in the realm of drug development.
The Critical Role of Linker Stereochemistry: A Mechanistic Perspective
The stereochemistry of the cyclopropane dicarboxylic acid linker—specifically, the cis and trans isomers of 1,2-cyclopropanedicarboxylic acid—plays a crucial role in directing the final architecture of the MOF. This is a prime example of how molecular-level design translates to macroscopic material properties.
The trans isomer, with its more linear and rigid conformation, tends to favor the formation of extended, often three-dimensional, frameworks. In contrast, the bent nature of the cis isomer can lead to the formation of lower-dimensional structures, such as 2D layers or discrete molecular cages. This fundamental difference in linker geometry directly influences the resulting porosity, pore shape, and ultimately, the functional properties of the MOF.
The choice of metal ion or cluster, in conjunction with the linker stereoisomer, allows for a high degree of control over the final product. For instance, the reaction of a given metal precursor with trans-1,2-cyclopropanedicarboxylic acid may yield a robust, porous 3D network suitable for gas storage, while the same reaction with the cis isomer might produce a layered material with potential for selective adsorption or catalysis.
Visualizing the Synthetic Workflow
The following diagram illustrates the general solvothermal synthesis workflow for producing MOFs from cyclopropane dicarboxylic acid linkers.
Caption: General experimental workflow for the synthesis and characterization of MOFs.
Detailed Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF with trans-1,2-Cyclopropanedicarboxylic Acid
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative zinc-based MOF using trans-1,2-cyclopropanedicarboxylic acid. This protocol is designed to be a self-validating system, with expected outcomes and troubleshooting guidance.
Materials and Reagents:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
trans-1,2-Cyclopropanedicarboxylic acid
-
N,N'-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Reagent Preparation: In a 20 mL glass vial, dissolve zinc nitrate hexahydrate (0.148 g, 0.5 mmol) and trans-1,2-cyclopropanedicarboxylic acid (0.065 g, 0.5 mmol) in 15 mL of DMF.
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Reaction Setup: Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Solvothermal Synthesis: Place the sealed autoclave in a programmable oven. Heat to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cooling: After the reaction is complete, cool the autoclave to room temperature naturally.
-
Product Isolation: Collect the crystalline product by filtration or centrifugation.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.
-
Drying (Activation): Dry the purified product in a vacuum oven at 80 °C overnight. This step is crucial for removing the solvent molecules from the pores of the MOF, a process known as activation.
Expected Outcome:
The synthesis should yield a white, crystalline powder. The success of the synthesis and the purity of the product should be confirmed by Powder X-ray Diffraction (PXRD).
Troubleshooting:
-
No crystalline product: Ensure all reagents are fully dissolved before heating. The reaction time or temperature may need to be optimized.
-
Poor crystallinity (broad PXRD peaks): The cooling rate might be too fast. A slower, programmed cooling ramp can improve crystal quality. The presence of impurities can also affect crystallinity; ensure high-purity starting materials and solvents are used.
-
Low yield: The molar ratio of metal to linker can be adjusted. Ensure the autoclave is properly sealed to prevent solvent evaporation.
Characterization of Cyclopropane Dicarboxylic Acid-Based MOFs
A thorough characterization is essential to confirm the successful synthesis, structure, and properties of the MOF. The following techniques are critical:
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF.[3] The experimental PXRD pattern should be compared with a simulated pattern if the crystal structure is known, or with patterns of known phases to identify the product.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[3] It can also provide information about the removal of solvent molecules during the activation process.
-
Brunauer-Emmett-Teller (BET) Analysis: This nitrogen adsorption-desorption measurement is used to determine the specific surface area and pore volume of the MOF, which are critical parameters for applications in gas storage and drug delivery.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the coordination of the carboxylate groups of the linker to the metal centers and to verify the removal of solvent molecules after activation.
Data Presentation: A Comparative Look at MOF Properties
While specific data for a wide range of cyclopropane dicarboxylic acid-based MOFs is still emerging in the literature, the following table provides a template for presenting and comparing the key properties of MOFs synthesized with different linkers. For illustrative purposes, typical ranges for well-established MOFs are included.
| MOF Name | Metal Ion | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loading Capacity (wt%)* |
| Hypothetical Zn-cCPDA | Zn²⁺ | cis-1,2-Cyclopropanedicarboxylic acid | Data not yet available | Data not yet available | To be determined |
| Hypothetical Zn-tCPDA | Zn²⁺ | trans-1,2-Cyclopropanedicarboxylic acid | Data not yet available | Data not yet available | To be determined |
| UiO-66 | Zr⁴⁺ | 1,4-Benzenedicarboxylic acid | ~1200 - 1600 | ~0.5 - 0.7 | ~20-40 |
| MOF-5 | Zn²⁺ | 1,4-Benzenedicarboxylic acid | ~2500 - 3500 | ~1.0 - 1.5 | ~15-30 |
*Drug loading capacity is highly dependent on the specific drug molecule and the loading conditions.
Application in Drug Delivery: A Promising Frontier
The inherent porosity and tunable functionality of MOFs make them excellent candidates for drug delivery systems.[4] MOFs synthesized from cyclopropane dicarboxylic acid linkers are particularly promising due to the potential for enhanced biocompatibility. The pores of the MOF can be loaded with therapeutic agents, which can then be released in a controlled manner.
Drug Loading Protocol (Impregnation Method):
-
Activation: Ensure the MOF is fully activated (solvent-free) as described in the synthesis protocol.
-
Drug Solution Preparation: Prepare a concentrated solution of the desired drug (e.g., ibuprofen) in a suitable solvent (e.g., ethanol).
-
Impregnation: Suspend the activated MOF powder in the drug solution.
-
Stirring/Sonication: Gently stir or sonicate the suspension for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.
-
Isolation and Washing: Collect the drug-loaded MOF by centrifugation. Wash briefly with a small amount of fresh solvent to remove surface-adsorbed drug molecules.
-
Drying: Dry the drug-loaded MOF under vacuum at a mild temperature to remove the solvent.
The drug loading capacity can be quantified using techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by dissolving the drug-loaded MOF and analyzing the drug concentration. For instance, studies on ibuprofen loading in other types of MOFs have shown capacities ranging from approximately 9% to over 20% by weight.[2][5]
Logical Relationships: From Linker to Function
The following diagram illustrates the key logical relationships in the design and synthesis of functional MOFs using cyclopropane dicarboxylic acid linkers.
Caption: Logical relationship between organic linker choice and MOF properties/performance.
Conclusion and Future Outlook
The use of cyclopropane dicarboxylic acid linkers in the synthesis of Metal-Organic Frameworks represents a compelling avenue for the development of novel materials with precisely controlled structures and functionalities. The inherent stereoisomerism of these linkers provides a unique handle for directing the self-assembly process, leading to a diverse range of framework topologies. While the exploration of these specific MOFs is still an emerging field, the foundational principles of solvothermal synthesis and characterization outlined in this application note provide a robust starting point for researchers.
For professionals in drug development, MOFs constructed from biocompatible cyclopropane-based linkers offer exciting possibilities for creating advanced drug delivery systems with high loading capacities and controlled release profiles. Future research will undoubtedly focus on synthesizing a wider variety of these MOFs, comprehensively characterizing their properties, and evaluating their performance in preclinical and clinical settings. The continued collaboration between materials scientists, chemists, and pharmaceutical researchers will be key to unlocking the full potential of these remarkable materials.
References
-
Hartlieb, K. J., et al. (2017). Encapsulation of Ibuprofen in CD-MOF and Related Bioavailability Studies. Molecular Pharmaceutics, 14(5), 1831–1839. [Link]
-
Li, J.-R., et al. (2011). Metal-Organic Frameworks for Separations. Chemical Society Reviews, 40(2), 558-578. [Link]
-
Sun, Y., et al. (2023). Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen. Pharmaceutics, 15(2), 609. [Link]
-
Wang, Y., et al. (2022). Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning. Bioengineering, 9(10), 517. [Link]
-
Rochat, S., et al. (2018). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Controlled Release, 286, 448-463. [Link]
-
Kaye, S. S., et al. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Journal of Solid State Chemistry, 301, 122295. [Link]
Sources
- 1. Inclusion of ibuprofen in mesoporous templated silica: drug loading and release property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Cyclopropane-1,2-dicarboxylic Acid for Biological Assays
Introduction: The Strategic Value of a Strained Scaffold
In the landscape of modern drug discovery and chemical biology, the cyclopropane ring stands out as a uniquely powerful motif. Its inherent ring strain and rigid conformation offer a compelling combination of metabolic stability and precise spatial presentation of functional groups.[1] Cyclopropane-1,2-dicarboxylic acid, in particular, has emerged as a versatile scaffold for the development of potent and selective enzyme inhibitors. The dicarboxylic acid functionality provides two convenient handles for derivatization, allowing for the creation of diverse chemical libraries with tailored biological activities.
These derivatives have shown significant promise in targeting enzymes crucial for bacterial survival, such as O-acetylserine sulfhydrylase (OASS) and 3-methylaspartase.[2][3] The constrained nature of the cyclopropane backbone can mimic the transition states of enzymatic reactions, leading to high-affinity binding and effective inhibition.[2] Furthermore, the stereochemistry of the cyclopropane ring can be precisely controlled, enabling the synthesis of enantiomerically pure compounds that can exhibit distinct biological profiles.
This document provides a comprehensive guide to the derivatization of cyclopropane-1,2-dicarboxylic acid for the development of probes and lead compounds for biological assays. We will explore key synthetic strategies, provide detailed, step-by-step protocols for the synthesis of ester and amide derivatives, and present standardized protocols for assessing their inhibitory activity against relevant biological targets.
Strategic Derivatization: From Carboxylic Acids to Biological Probes
The derivatization of cyclopropane-1,2-dicarboxylic acid primarily focuses on the modification of its two carboxylic acid groups. The choice of derivatization strategy is dictated by the specific biological question being addressed. Esterification can be employed to enhance cell permeability or to probe interactions within hydrophobic pockets of an enzyme's active site. Amide formation, on the other hand, allows for the introduction of a wide array of functional groups, including fluorescent reporters, biotin tags for affinity purification, or pharmacophores designed to interact with specific residues in a target protein.
The following diagram illustrates the general workflow for the derivatization of cyclopropane-1,2-dicarboxylic acid and subsequent biological evaluation.
References
Unlocking New Therapeutic Avenues: trans-Cyclopropane-1,2-Dicarboxylic Acid as a Rigid Scaffold in Drug Design
Senior Application Scientist Note: In the intricate world of drug discovery, the quest for molecular scaffolds that offer a blend of structural rigidity, synthetic accessibility, and favorable pharmacological properties is perpetual. The trans-cyclopropane-1,2-dicarboxylic acid core has emerged as a privileged scaffold, providing a unique conformational rigidity that can significantly enhance a drug candidate's affinity, selectivity, and metabolic stability. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this remarkable scaffold. We will delve into its fundamental properties, provide detailed protocols for its synthesis and integration into potential drug molecules, and showcase its application in the development of potent enzyme inhibitors and peptide mimetics.
The Strategic Advantage of Rigidity: Conformational Control with trans-Cyclopropane-1,2-Dicarboxylic Acid
The efficacy of a drug molecule is intrinsically linked to its three-dimensional conformation, which dictates its ability to bind to a specific biological target. Flexible molecules can adopt a multitude of conformations, and the energetically favorable conformation for binding may only represent a small fraction of the total conformational ensemble. This can lead to a significant entropic penalty upon binding, thereby reducing the overall binding affinity.
The introduction of rigid scaffolds, such as the cyclopropane ring, is a well-established strategy in medicinal chemistry to mitigate this issue.[1] The three-membered ring of cyclopropane is conformationally locked, with no possibility of ring flipping, unlike larger cycloalkanes.[2] This inherent rigidity pre-organizes the substituents on the ring into well-defined spatial orientations, reducing the entropic cost of binding and potentially leading to a significant increase in potency.[3][4]
The trans-cyclopropane-1,2-dicarboxylic acid scaffold offers a particularly advantageous arrangement of functional groups. The two carboxylic acid moieties are positioned on opposite sides of the cyclopropane ring, providing two distinct vectors for further chemical elaboration. This well-defined geometry allows for the precise positioning of pharmacophoric elements to interact with specific residues in a target's binding site.
Application Spotlight I: Potent Inhibition of O-Acetylserine Sulfhydrylase (OASS)
A compelling example of the successful application of the trans-cyclopropane-1,2-dicarboxylic acid scaffold is in the development of inhibitors for O-acetylserine sulfhydrylase (OASS). OASS is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants, but is absent in mammals, making it an attractive target for the development of novel antimicrobial agents.[5]
Researchers have successfully designed and synthesized a series of trans-2-substituted-cyclopropane-1-carboxylic acid derivatives that exhibit potent, non-natural inhibition of OASS.[5][6][7] The design of these inhibitors was inspired by the natural interaction between OASS and its physiological regulator, serine acetyltransferase (SAT). The carboxylic acid group of the cyclopropane scaffold mimics a key interaction of a pentapeptide from SAT that binds to the OASS active site.[7]
Quantitative Structure-Activity Relationship (SAR) of OASS Inhibitors
The following table summarizes the binding affinities of a series of trans-cyclopropane-1,2-dicarboxylic acid derivatives against OASS-A and OASS-B from Salmonella typhimurium (StOASS-A and StOASS-B). This data highlights the impact of various substitutions on the scaffold's inhibitory activity.
| Compound ID | R1 | R2 | R3 | R4 | StOASS-A Kd (μM) | StOASS-B Kd (μM) |
| 1 | H | H | H | H | >500 | >500 |
| 2 | Ph | H | H | H | 1.8 ± 0.1 | 5.3 ± 0.2 |
| 3 | Ph | H | COOH | H | 9.0 ± 0.5 | 40 ± 2 |
| 4 | Ph | Me | COOH | Me | 42 ± 2 | >500 |
| 5 | Bn | H | COOH | H | 48 ± 3 | 368 ± 20 |
Data compiled from multiple sources. Ph = Phenyl, Bn = Benzyl.
The SAR data reveals that the unsubstituted trans-cyclopropane-1,2-dicarboxylic acid (1 ) has very weak activity. The introduction of a phenyl group at the 2-position (2 ) significantly improves binding affinity. Further substitution with a carboxylic acid at the 1-position (3 ) maintains good affinity for OASS-A and shows selectivity over OASS-B. Methylation of the phenyl ring and the second carboxylic acid (4 ) or replacing the phenyl with a benzyl group (5 ) leads to a decrease in activity, underscoring the specific spatial and electronic requirements for optimal binding.[8]
Application Spotlight II: A Rigid Scaffold for Peptidomimetics
The conformational rigidity of the trans-cyclopropane-1,2-dicarboxylic acid scaffold makes it an excellent candidate for use as a dipeptide isostere in peptidomimetics. Peptides often adopt specific secondary structures, such as β-turns and γ-turns, to exert their biological activity. However, native peptides are often susceptible to proteolytic degradation and have poor oral bioavailability.
Replacing a dipeptide unit with a rigid mimetic can enforce a desired conformation and improve the pharmacokinetic properties of the molecule. The trans-1,2-disubstituted cyclopropane unit can effectively mimic an extended peptide conformation.[9] Furthermore, by strategically placing functional groups, it can also be used to induce turn-like structures. For instance, the fixed spatial orientation of the carboxylic acid groups in trans-cyclopropane-1,2-dicarboxylic acid can be used to mimic the i and i+2 residue spacing of a γ-turn.[10]
The synthesis of dipeptides containing a trans-cyclopropane-1,2-dicarboxylic acid core has been reported, opening the door to the creation of novel peptidomimetics with constrained conformations.[2]
Experimental Protocols
Protocol 1: Synthesis of (±)-trans-2-Phenylcyclopropane-1-carboxylic Acid
This protocol describes a general method for the synthesis of a key intermediate used in the development of OASS inhibitors.
Workflow Diagram:
Caption: Synthetic workflow for (±)-trans-2-phenylcyclopropane-1-carboxylic acid.
Materials:
-
trans-Cinnamic acid
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Dichloromethane (DCM), anhydrous
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Cyclopropanation: a. To a solution of trans-cinnamic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of Rh₂(OAc)₄ (0.01 eq). b. Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature over 2 hours with constant stirring. c. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. d. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford diethyl (±)-trans-2-phenylcyclopropane-1,1-dicarboxylate.
-
Saponification and Decarboxylation: a. Dissolve the purified diester in a mixture of EtOH and 10% aqueous KOH solution. b. Heat the mixture to reflux and stir for 4-6 hours. c. Cool the reaction mixture to room temperature and remove the EtOH under reduced pressure. d. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities. e. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. f. Extract the acidic aqueous layer with diethyl ether (3x). g. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (±)-trans-2-phenylcyclopropane-1-carboxylic acid as a solid. The product can be further purified by recrystallization.
Protocol 2: O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay
This protocol outlines a fluorimetric method to determine the dissociation constant (Kd) of inhibitors for OASS. The assay is based on the change in the fluorescence of the pyridoxal-5'-phosphate (PLP) cofactor upon ligand binding.[8]
Workflow Diagram:
Caption: Workflow for OASS inhibition assay using fluorimetry.
Materials:
-
Purified OASS-A or OASS-B enzyme.[8]
-
Inhibitor stock solution (e.g., 10 mM in DMSO).
-
Assay buffer: 100 mM HEPES, pH 7.0.
-
Fluorimeter and quartz cuvettes.
Procedure:
-
Preparation: a. Prepare a working solution of OASS in the assay buffer (e.g., 1 µM). b. Prepare serial dilutions of the inhibitor stock solution in the assay buffer.
-
Measurement: a. Place the OASS working solution in a quartz cuvette and place it in the fluorimeter. b. Set the excitation wavelength to 295 nm and the emission wavelength to 335 nm (or optimal wavelengths for PLP fluorescence change). c. Record the initial fluorescence intensity of the enzyme solution. d. Add small aliquots of the diluted inhibitor solutions to the cuvette, mixing thoroughly after each addition. e. After each addition, allow the system to equilibrate for 2-3 minutes and then record the fluorescence intensity. f. Continue the titration until no significant change in fluorescence is observed upon further addition of the inhibitor.
-
Data Analysis: a. Correct the fluorescence readings for dilution. b. Calculate the change in fluorescence (ΔF) at each inhibitor concentration. c. Plot ΔF against the inhibitor concentration. d. Fit the data to a suitable binding isotherm equation (e.g., one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).
Conclusion and Future Perspectives
The trans-cyclopropane-1,2-dicarboxylic acid scaffold represents a powerful tool in the arsenal of medicinal chemists. Its inherent rigidity provides a robust platform for the design of molecules with enhanced potency and selectivity by minimizing the entropic penalty of binding. The successful development of potent OASS inhibitors demonstrates the tangible benefits of this approach. Furthermore, its application as a conformationally constrained dipeptide mimetic holds significant promise for the development of next-generation peptide therapeutics with improved pharmacological profiles.
Future research in this area should focus on the development of novel and efficient stereoselective synthetic routes to access a wider diversity of substituted trans-cyclopropane-1,2-dicarboxylic acid derivatives. The exploration of this scaffold in other therapeutic areas where conformational control is paramount is also a promising avenue for future drug discovery efforts.
References
- Martin, S. F., Dwyer, M. P., Hartmann, B., & Knight, K. S. (2000). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. The Journal of organic chemistry, 65(5), 1305–1318.
- Alker, A., M. G. B. Drew, and P. D. Leeson. "Rapid synthesis of cyclopropane-dipeptide analogues." Journal of the Chemical Society, Perkin Transactions 1 12 (1995): 1493-1499.
- Amori, L., et al. "Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase." MedChemComm 3.9 (2012): 1111-1116.
- Amori, L., et al. "Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase." RSC Publishing, 2012.
- Annunziato, G., et al. "Cyclopropane-1, 2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR." Journal of enzyme inhibition and medicinal chemistry 31.sup4 (2016): 78-87.
- BenchChem. "Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry." BenchChem, 2025.
- Costantino, G., et al. "Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design." Scientific reports 7.1 (2017): 1-12.
- Davies, S. G., and A. D. Smith. "Conformational restriction of flexible molecules: a case study." Chemical Society Reviews 34.2 (2005): 111-122.
- Giri, R., et al. "A general and efficient method for the synthesis of cyclopropanes." Science 381.6657 (2023): 554-559.
- Gisin, B. F. "The synthesis of cyclopropane-containing peptides." Helvetica Chimica Acta 56.5 (1973): 1476-1482.
- Monn, J. A., et al. "Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo [3.1. 0] hexane-2, 6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties." Journal of medicinal chemistry 40.26 (1997): 4209-4217.
- Organic Syntheses. "Cyclopropanecarboxylic acid." Organic Syntheses.
- Organic Syntheses. "Cyclopropane-1,1-dicarboxylic acid." Organic Syntheses.
- Pavone, M., et al. "Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria." Pharmaceuticals 15.6 (2022): 766.
- PubChem. "Cyclopropane-1,2-dicarboxylic acid.
- PubChem. "(1S,2S)-cyclopropane-1,2-dicarboxylic acid.
- Rose, G. D., L. M. Gierasch, and J. A. Smith. "Turns in peptides and proteins." Advances in protein chemistry 37 (1985): 1-109.
- Shavrin, K. N., and O. M. Nefedov. "Synthesis of cyclopropanes." Russian Chemical Reviews 72.8 (2003): 691.
- Taylor, R. J. K., ed. Organometallics in synthesis: a manual. Vol. 10. Academic press, 2002.
- University of Regensburg. "Synthesis, conformational investigations and applications of α-peptides containing cis-β-aminocyclopropane dicarboxylic acids.
- Vicente, F., et al. "Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1, 2-dicarboxylic acid." Organic & biomolecular chemistry 2.15 (2004): 2233-2238.
- Watanabe, M., et al. "Design, synthesis, and structural characterization of helix-forming aliphatic homo-δ-peptides based on conformational restriction due to the structural characteristics of cyclopropane." Journal of the American Chemical Society 144.2 (2022): 899-909.
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- 3. Quantitative structure-activity relationship study of some angiotensin-converting enzyme inhibitor drugs in the treatment of hypertension based on Monte Carlo optimization method - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]
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Application Notes & Protocols for the Experimental Resolution of Racemic Cyclopropane-1,2-dicarboxylic Acid
Introduction:
The enantiomers of chiral molecules often exhibit distinct pharmacological and physiological activities. Consequently, the separation of racemic mixtures into their constituent enantiomers is a critical process in drug discovery and development. Cyclopropane-1,2-dicarboxylic acid is a rigid scaffold that has found utility in medicinal chemistry, making the resolution of its racemic form a pertinent challenge.[1] This document provides a detailed experimental procedure for the resolution of racemic cyclopropane-1,2-dicarboxylic acid via the formation of diastereomeric salts with the chiral resolving agent, brucine. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying scientific principles to ensure a robust and reproducible separation.
Principle of Resolution by Diastereomeric Salt Formation:
The fundamental principle of this resolution technique lies in the differential physical properties of diastereomers.[2] Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), rendering them inseparable by conventional techniques like crystallization. However, by reacting the racemic acid with an enantiomerically pure chiral base, such as the naturally occurring alkaloid (-)-brucine, a pair of diastereomeric salts is formed:
-
(R,R)-cyclopropane-1,2-dicarboxylate·(-)-brucine
-
(S,S)-cyclopropane-1,2-dicarboxylate·(-)-brucine
These diastereomeric salts are no longer mirror images and thus exhibit different physical properties, most notably, different solubilities in a given solvent. This disparity in solubility allows for their separation by fractional crystallization. Subsequently, the resolved diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure dicarboxylic acids.
Safety Precautions:
Extreme Caution Required: Brucine is a highly toxic alkaloid and is fatal if swallowed or inhaled. It is imperative to handle brucine in a well-ventilated fume hood at all times. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, must be worn. Consult the Material Safety Data Sheet (MSDS) for brucine before commencing any experimental work. All glassware contaminated with brucine should be decontaminated with an appropriate oxidizing agent (e.g., bleach solution) before washing.
Experimental Workflow:
The overall experimental workflow for the resolution of racemic cyclopropane-1,2-dicarboxylic acid is depicted below.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Detailed Experimental Protocols:
This procedure is described for the resolution of the cis-isomer of racemic cyclopropane-1,2-dicarboxylic acid. The principles are applicable to the trans-isomer, although solvent systems and crystallization conditions may require optimization.
Protocol 1: Formation and Fractional Crystallization of Diastereomeric Salts
This protocol details the formation of the diastereomeric salts and the separation of the less soluble salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Racemic cis-cyclopropane-1,2-dicarboxylic acid | 130.10 | 1.30 g | 0.01 mol | |
| (-)-Brucine (anhydrous) | 394.47 | 3.94 g | 0.01 mol | Handle with extreme caution in a fume hood. |
| Methanol | - | ~25 mL | - | As solvent. |
| Deionized Water | - | - | - | For recrystallization if necessary. |
Procedure:
-
Dissolution of Reactants: In a 100 mL Erlenmeyer flask, dissolve 1.30 g (0.01 mol) of racemic cis-cyclopropane-1,2-dicarboxylic acid and 3.94 g (0.01 mol) of (-)-brucine in approximately 25 mL of hot methanol. Gentle heating on a hot plate may be required to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote slow cooling and the formation of well-defined crystals, the flask can be placed in an insulated container.
-
Incubation: Let the flask stand undisturbed at room temperature for 24-48 hours. The less soluble diastereomeric salt will gradually crystallize out of the solution.
-
Isolation of the Less Soluble Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Drying: Dry the crystalline salt in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis of Diastereomeric Purity (Optional but Recommended): The diastereomeric purity of the crystalline salt can be assessed by measuring its specific rotation. The salt should be recrystallized from a suitable solvent (e.g., methanol-water mixture) until a constant specific rotation is achieved, indicating that the salt is diastereomerically pure.[2]
Protocol 2: Liberation of the Enantiomerically Pure Carboxylic Acid
This protocol describes the recovery of the optically pure dicarboxylic acid from the isolated diastereomeric salt.
Procedure:
-
Dissolution of the Diastereomeric Salt: Dissolve the dried, less soluble diastereomeric salt in a minimal amount of deionized water.
-
Basification and Brucine Precipitation: To the aqueous solution, add 2 M sodium hydroxide solution dropwise with stirring until the solution is alkaline (pH > 10). This will deprotonate the carboxylic acid and cause the free base of brucine to precipitate out of the solution.
-
Removal of Brucine: Filter the precipitated brucine using vacuum filtration. The filtrate contains the sodium salt of the desired enantiomer of cyclopropane-1,2-dicarboxylic acid.
-
Acidification and Precipitation of the Enantiomer: Carefully acidify the filtrate with 2 M hydrochloric acid with stirring until the pH is acidic (pH < 2). The enantiomerically pure cyclopropane-1,2-dicarboxylic acid will precipitate as a white solid.
-
Isolation and Drying: Collect the precipitated acid by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven.
-
Recovery of the Second Enantiomer: The more soluble diastereomer remains in the mother liquor from Protocol 1. The second enantiomer of the dicarboxylic acid can be recovered by evaporating the mother liquor to dryness, and then following Protocol 2. Note that the enantiomeric purity of the acid recovered from the mother liquor may be lower and may require further purification.
Characterization of the Resolved Enantiomers:
The success of the resolution is confirmed by measuring the optical activity of the separated enantiomers using a polarimeter.[3][4]
Procedure for Polarimetry:
-
Prepare a solution of the resolved carboxylic acid of a known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., acetone or ethanol).
-
Fill a polarimeter cell of a known path length (e.g., 1 dm) with the solution.
-
Measure the observed optical rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculate the specific rotation using the following formula:
[α]DT = α / (l × c)
Where:
-
[α]DT is the specific rotation at temperature T and the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
The two enantiomers should exhibit specific rotations of equal magnitude but opposite signs.[5]
Troubleshooting and Optimization:
-
Co-crystallization of Diastereomers: If the diastereomeric purity of the crystalline salt is low, it indicates that the solubility difference between the two diastereomers in the chosen solvent is not sufficient. Experiment with different solvent systems (e.g., ethanol, acetone, or mixtures with water) to maximize this difference.
-
"Oiling Out": If the diastereomeric salt separates as an oil instead of a crystalline solid, it may be due to high supersaturation or the solution being above the melting point of the solvated salt. This can often be remedied by using a more dilute solution, slowing the cooling rate, or selecting a different solvent.
-
Low Yield: To improve the yield of the less soluble diastereomer, the mother liquor can be concentrated and subjected to further crystallization cycles.
References:
-
Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. [Link]
-
Smith, G., & Jones, A. (2025, August 7). Resolution of the Chiral (1R,2S) Enantiomer of cis-Cyclohexane-1,2-dicarboxylic Acid in the Brucinium Salt 2,3-Dimethoxy-10-oxostrychnidinium (1R,2S)-2-carboxycyclohexane-1-carboxylate Dihydrate. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Alfonso, I., et al. (2013). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry. [Link]
-
Costantino, G., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]
-
Jetir.org. (n.d.). DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. [Link]
-
Wikipedia. (n.d.). Optical rotation. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid
Welcome to the technical support center for the synthesis of (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the synthesis.
Low or No Product Yield
Q1: I am attempting the synthesis of diethyl cyclopropane-1,2-dicarboxylate from diethyl malonate and 1,2-dibromoethane, but I'm observing very low conversion. What are the likely causes and how can I improve the yield?
A1: This is a classic cyclopropanation reaction, and low yields often stem from several critical factors. Let's break down the potential issues and solutions.
The overall reaction involves a double alkylation of diethyl malonate. The first step is the deprotonation of diethyl malonate to form a nucleophilic enolate, which then attacks 1,2-dibromoethane in an SN2 reaction. A second deprotonation and subsequent intramolecular SN2 reaction closes the cyclopropane ring.[1]
Troubleshooting Steps:
-
Inefficient Deprotonation: The choice and handling of the base are critical.
-
Base Strength: Sodium ethoxide is a common choice, but its effectiveness can be compromised by the presence of water or ethanol. Ensure you are using a high-quality, anhydrous base.
-
Alternative Bases: Stronger bases like sodium hydride (NaH) can be used to drive the initial deprotonation to completion.[2][3] Some protocols have also found success with potassium carbonate, particularly when finely divided, which increases its surface area and reactivity.[4][5]
-
-
Reaction Conditions: Temperature and reaction time play a significant role.
-
Temperature Control: The initial alkylation is often exothermic. Maintaining a controlled temperature, sometimes starting at 0 °C and then warming to room temperature or reflux, is important to prevent side reactions.[6]
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion. Monitor the reaction by TLC or GC to determine the optimal duration. Some procedures call for extended reaction times of several hours.[5][7]
-
-
Purity of Reagents and Solvents:
-
Diethyl Malonate and 1,2-dibromoethane: Ensure the purity of your starting materials. Impurities can lead to undesired side reactions. Distillation of the starting materials may be necessary.
-
Anhydrous Solvents: The reaction is sensitive to moisture. Use anhydrous solvents like dry ethanol, DMF, or toluene to prevent quenching of the enolate and other side reactions.[2][3]
-
-
Side Reactions:
-
Polymerization: 1,2-dibromoethane can undergo elimination or polymerization under basic conditions. Using a moderate excess of the dihaloalkane can be beneficial, but a large excess should be avoided.
-
Intermolecular vs. Intramolecular Reaction: The second step is a competition between intermolecular reaction with another molecule of diethyl malonate and the desired intramolecular ring closure. Running the reaction at a lower concentration (higher dilution) can favor the intramolecular pathway.
-
Experimental Workflow: Synthesis of Diethyl cyclopropane-1,2-dicarboxylate
Caption: Workflow for diethyl cyclopropane-1,2-dicarboxylate synthesis.
Issues with Diastereoselectivity
Q2: My synthesis is producing a mixture of cis and trans isomers of diethyl cyclopropane-1,2-dicarboxylate. How can I improve the diastereoselectivity to favor the desired (1R,2S)-rel (trans) isomer?
A2: Achieving high diastereoselectivity in cyclopropanation can be challenging. The stereochemical outcome is often influenced by the reaction conditions and the specific reagents used.
-
Solvent Effects: The choice of solvent can play a crucial role in the stereochemistry of the final product. Some studies have shown that toluene can favor the formation of the cis isomer, so you might consider other non-polar or polar aprotic solvents.[2]
-
Catalyst Control: For other types of cyclopropanation reactions, the catalyst can dictate the stereoselectivity. For instance, rhodium-catalyzed reactions of diazoacetates are known to be highly trans-selective.[8] While not directly applicable to the malonic ester synthesis, this highlights the principle of catalyst-controlled stereoselectivity.
-
Thermodynamic vs. Kinetic Control: The trans isomer is generally the thermodynamically more stable product due to reduced steric strain. Running the reaction at a higher temperature for a longer period might allow for equilibration to the more stable trans isomer. Conversely, kinetic control at lower temperatures might favor the cis product. Experimenting with the temperature profile is recommended.
-
Purification: If a mixture is unavoidable, careful purification by column chromatography or fractional distillation may be required to separate the diastereomers.
Hydrolysis to the Dicarboxylic Acid
Q3: I am having trouble with the final hydrolysis step of diethyl cyclopropane-1,2-dicarboxylate to the dicarboxylic acid. The yield is low, and I suspect side reactions. What is the best way to perform this hydrolysis?
A3: The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is a critical final step. Incomplete hydrolysis or side reactions can significantly lower the overall yield.
-
Choice of Base and Conditions:
-
Aqueous Base: Saponification using a strong base like sodium hydroxide or potassium hydroxide in an aqueous or mixed aqueous/alcoholic solvent system is the most common method.[2][3]
-
Temperature and Time: The reaction often requires heating (reflux) to go to completion. Monitor the reaction by TLC until the starting ester is no longer visible.
-
-
Workup Procedure:
-
Acidification: After the hydrolysis is complete, the reaction mixture must be carefully acidified to protonate the dicarboxylate salt and precipitate the dicarboxylic acid. Concentrated hydrochloric acid is often used.[7] The acidification should be done at a low temperature (e.g., in an ice bath) to control the exotherm and improve crystallization.
-
Extraction: The dicarboxylic acid may have some solubility in water. Therefore, it is crucial to extract the aqueous layer multiple times with a suitable organic solvent like ether to maximize recovery.[7]
-
Purification: The crude product can be purified by recrystallization.
-
Visualizing the Hydrolysis and Workup
Caption: Process flow for the hydrolysis of the diethyl ester.
Frequently Asked Questions (FAQs)
Q4: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?
A4: Yes, 1,2-dichloroethane can be used, and it is often preferred from a cost and environmental perspective. However, it is less reactive than 1,2-dibromoethane. To achieve good yields with 1,2-dichloroethane, more forcing reaction conditions, such as higher temperatures and potentially the use of a phase-transfer catalyst, may be necessary.[4][5]
Q5: What is the role of a phase-transfer catalyst in this synthesis?
A5: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is used when the reaction is carried out in a two-phase system (e.g., aqueous base and organic solvent). The catalyst helps to transport the anionic nucleophile (the malonate enolate) from the aqueous phase to the organic phase where the 1,2-dihaloethane is located, thereby facilitating the reaction. This can lead to milder reaction conditions and improved yields.[7]
Q6: Are there alternative synthetic routes to cyclopropane-1,2-dicarboxylic acids?
A6: Yes, several other methods exist. One common alternative is the cyclopropanation of alkenes using carbenes or carbenoids. For example, the Simmons-Smith reaction uses a zinc-copper couple and diiodomethane to generate a carbenoid that reacts with an alkene.[6][9] Another method involves the reaction of α,β-unsaturated esters with sulfur ylides (the Corey-Chaykovsky reaction).[10] Diastereoselective syntheses can also be achieved using metal-catalyzed reactions of diazo compounds.[8][11]
Q7: How can I confirm the stereochemistry of my final product?
A7: The relative stereochemistry (cis or trans) of the cyclopropane-1,2-dicarboxylic acid can be determined using NMR spectroscopy. The coupling constants (J-values) between the protons on the cyclopropane ring are diagnostic. Typically, the coupling constant for cis protons is larger than for trans protons. X-ray crystallography can provide unambiguous structural confirmation if a suitable crystal can be obtained.
Comparative Yields of Different Synthetic Protocols
| Starting Materials | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate, 1,2-Dibromoethane | 50% aq. NaOH, TEBAC | - | 25 -> ~65 | 2 | 66-73 | |
| Dimethyl Malonate, 1,2-Dibromoethane | K₂CO₃ | DMF | Not Specified | 22 | 73 | |
| Diethyl Malonate, 1,2-Dichloroethane | NaOMe | DMF | 115 | Not Specified | ~86 (based on converted) | |
| Dimethyl Malonate, 1,2-Dichloroethane | K₂CO₃ | DMF | 110-130 | 5-6 | up to 96 |
Note: TEBAC is triethylbenzylammonium chloride, a phase-transfer catalyst.
References
- Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions. Benchchem.
- Troubleshooting cyclopropanation reactions for aminobenzoic acids. Benchchem.
-
Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Available from: [Link]
- Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives. Google Patents.
-
Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. Available from: [Link]
-
Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available from: [Link]
-
Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserin. Taylor & Francis. Available from: [Link]
-
Full article: Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Taylor & Francis Online. Available from: [Link]
-
Cyclopropanation using diethyl malonate. ResearchGate. Available from: [Link]
- Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester. Google Patents.
-
Mechanism of cyclopropane ring formation from malonate ester. Chemistry Stack Exchange. Available from: [Link]
-
Proton Guru Practice III.8: Cyclopropanation, Epoxidation and Alkene Reaction Practice. YouTube. Available from: [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. Available from: [Link]
-
ChemInform Abstract: Stereoselective Cyclopropanation of α-Bromochalcone with Diethyl Malonate Promoted by K 2 CO 3. ResearchGate. Available from: [Link]
-
11.3.5 Cyclopropanation of Alkenes. Chemistry LibreTexts. Available from: [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC - NIH. Available from: [Link]
- Preparation of esters of cyclopropane-1,1-dicarboxylic acid. Google Patents.
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- 3. tandfonline.com [tandfonline.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclopropane-1,2-dicarboxylic Acid Isomers
Welcome to the technical support center for the purification of cyclopropane-1,2-dicarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the unique challenges in separating the cis and trans isomers of this compound.
Cyclopropane-1,2-dicarboxylic acid is a valuable building block in organic synthesis, notably in the development of pharmaceuticals and agrochemicals.[1] Its rigid cyclopropane ring and the stereochemical arrangement of its two carboxylic acid groups give rise to distinct cis and trans isomers, each with unique physical and chemical properties. The effective separation of these isomers is often a critical, yet challenging, step in many synthetic routes.
This document provides practical, experience-driven advice to navigate the complexities of their purification.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental structural differences between the cis and trans isomers of cyclopropane-1,2-dicarboxylic acid?
A1: The core difference lies in the spatial orientation of the two carboxylic acid groups relative to the plane of the cyclopropane ring.
-
In the cis isomer , both carboxylic acid groups are on the same side of the ring.[2][3][4] This proximity allows for potential intramolecular interactions, such as hydrogen bonding in the mono-anion form.[5]
-
In the trans isomer , the carboxylic acid groups are on opposite sides of the ring.[6] This arrangement prevents intramolecular hydrogen bonding between the carboxyl groups.[5]
These structural distinctions lead to differences in polarity, crystal packing, and solubility, which are the primary handles for their separation.
Q2: Why is the separation of these two isomers so challenging?
A2: The difficulty arises from the subtle differences in their physical properties. Both isomers have the same molecular weight and elemental composition.[7] While their stereochemical differences do lead to variations in properties like melting point and solubility, these can be minor, making techniques like simple crystallization inefficient. Researchers often face issues with co-crystallization, where both isomers precipitate together from a solution.[8]
Q3: What are the most common methods for separating the cis and trans isomers?
A3: The most prevalent and effective methods leverage the differences in their physical and chemical properties. These include:
-
Fractional Crystallization: Exploits differences in solubility between the isomers in a given solvent system.
-
Chromatography: Utilizes differences in polarity and interaction with a stationary phase for separation. This can be performed on both analytical and preparative scales.
-
pH-Dependent Precipitation: This technique relies on the differential solubility of the isomers at specific pH values.[9][10]
-
Derivatization: Converting the carboxylic acids to esters or amides can amplify the differences in their physical properties, facilitating easier separation of the derivatives, which can then be hydrolyzed back to the pure acid isomers.
Troubleshooting Guides
Issue 1: Poor Separation Efficiency with Fractional Crystallization
Symptom: Multiple recrystallization steps result in only a marginal improvement in the isomeric purity, or significant material loss with each step.[8]
Root Cause Analysis:
The solubility profiles of the cis and trans isomers in the chosen solvent may be too similar. Additionally, co-crystallization can occur, where the undesired isomer is incorporated into the crystal lattice of the desired isomer.
Troubleshooting Protocol:
-
Solvent Screening:
-
Rationale: The key to successful fractional crystallization is to identify a solvent in which one isomer is significantly less soluble than the other at a given temperature. .
-
Action: Systematically screen a range of solvents with varying polarities. Good starting points include water, ethanol, acetone, ethyl acetate, and mixtures thereof.
-
-
Controlled Cooling:
-
Rationale: Rapid cooling can trap impurities and promote co-crystallization. A slow, controlled cooling process allows for the selective crystallization of the less soluble isomer.
-
Action: After dissolving the isomeric mixture in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator.
-
-
Seeding:
-
Rationale: Introducing a small crystal of the pure, desired isomer can initiate crystallization and promote the formation of crystals of that isomer exclusively.
-
Action: If a pure sample of the desired isomer is available, add a single, small crystal to the supersaturated solution as it cools.
-
Issue 2: Co-elution or Poor Resolution in Column Chromatography
Symptom: The cis and trans isomers elute from the chromatography column at very similar retention times, resulting in overlapping peaks and impure fractions.
Root Cause Analysis:
The selected stationary and mobile phases are not providing sufficient selectivity to resolve the two isomers. The polarity difference between the isomers may not be pronounced enough for the chosen system.
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Rationale: Adjusting the polarity of the mobile phase can significantly impact the retention times of the isomers.
-
Action for Normal Phase Chromatography (e.g., Silica Gel): Gradually increase the polarity of the eluent. For example, start with a non-polar solvent like hexane and slowly increase the proportion of a more polar solvent like ethyl acetate or isopropanol.
-
Action for Reverse Phase Chromatography (e.g., C18): Start with a polar mobile phase (e.g., water/acetonitrile with a small amount of acid like formic or phosphoric acid) and adjust the ratio of the organic modifier.[11]
-
-
Consider an Alternative Stationary Phase:
-
Rationale: Different stationary phases offer different separation mechanisms.
-
Action: If silica gel is not providing adequate separation, consider other options like alumina or specialized columns designed for organic acid separations.[11]
-
-
Derivatization to Esters:
-
Rationale: Converting the dicarboxylic acids to their corresponding diesters (e.g., dimethyl or diethyl esters) can increase their volatility and often enhances the difference in polarity between the cis and trans forms, making chromatographic separation more effective.
-
Action: React the isomeric mixture with an alcohol (e.g., methanol or ethanol) under acidic catalysis (e.g., H₂SO₄) to form the diesters. Purify the esters by chromatography and then hydrolyze the separated esters back to the pure carboxylic acid isomers.
-
Issue 3: Inefficient Separation via pH-Dependent Precipitation
Symptom: Adjusting the pH of an aqueous solution of the isomer salts does not lead to the selective precipitation of one isomer.
Root Cause Analysis:
The pKa values of the two isomers may not be sufficiently different to allow for a clean separation by pH adjustment alone. The success of this method often depends on the specific cyclopropane dicarboxylic acid derivative being used.[9][10]
Troubleshooting Protocol:
-
Precise pH Control:
-
Rationale: This technique relies on carefully controlling the pH to protonate one isomer selectively, causing it to precipitate while the other remains as a soluble salt.[9][10]
-
Action: Dissolve the mixture of isomers in an aqueous base (e.g., NaOH solution). Slowly and carefully add a weak acid, such as acetic acid or by bubbling carbon dioxide gas through the solution, while monitoring the pH with a calibrated meter.[9][10] Collect the precipitate at different pH intervals and analyze the isomeric composition of each fraction.
-
-
Consider the Use of Amine Salts:
-
Rationale: Forming salts with specific optically active amines can create diastereomeric salts with significantly different solubilities, which can then be separated by crystallization.[12] This is particularly useful for resolving enantiomers of a specific isomer.
-
Action: React the isomeric mixture with a chiral amine in a suitable solvent and isolate the diastereomeric salt that crystallizes. The acid can then be recovered by treatment with a strong acid.
-
Experimental Workflow Example: Separation via pH-Dependent Precipitation
This protocol is adapted from established methods for separating cyclopropane carboxylic acid isomers.[9][10]
-
Dissolution: Dissolve the mixture of cis and trans cyclopropane-1,2-dicarboxylic acid isomers in a freshly prepared aqueous solution of sodium hydroxide.
-
Acidification: Slowly pass a stream of carbon dioxide gas into the solution. Alternatively, add a weak acid like acetic acid dropwise.
-
Precipitation: Continue the addition of the weak acid until precipitation appears to be complete. The precipitate will be enriched in the less soluble isomer at that specific pH.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with cold water to remove any remaining soluble salts.
-
Drying: Air-dry the purified isomer.
-
Analysis: Analyze the purity of the precipitate and the filtrate using techniques like NMR spectroscopy or HPLC to determine the isomeric ratio.
Visualization of the Separation Challenge
Caption: Logical relationship of the purification challenges.
Quantitative Data Summary
| Property | cis-Isomer | trans-Isomer | Reference |
| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ | [3][7] |
| Molecular Weight | 130.10 g/mol | 130.10 g/mol | [3][7] |
| pKa1 | 3.33 | - | [13] |
| pKa2 | 6.47 | - | [13] |
| Crystal System | Monoclinic, P2₁/c | Monoclinic, C2/c | [5] |
| Calculated Density | 1.347 g/cm³ | 1.312 g/cm³ | [5] |
References
- US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents.
- EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents.
-
Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
-
Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Available at: [Link]
-
Structures of two cyclopropane derivatives: cis- and trans-caronic acid - IUCr Journals. Available at: [Link]
- CA1126291A - Process for separating optical isomers of cyclopropane carboxylic acids - Google Patents.
-
Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. Available at: [Link]
-
Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed. Available at: [Link]
-
ChemInform Abstract: Synthesis and Separation of Substituted Cyclopropane Carboxylic Acid Amide Isomers. | Request PDF - ResearchGate. Available at: [Link]
-
(1S,2S)-cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 6928367 - PubChem. Available at: [Link]
-
Synthesis, thermal, mass and ab initio analyses of cyclopropane-1,1,2-tricarboxylic acid. Available at: [Link]
-
DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO - Jetir.Org. Available at: [Link]
-
Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC - NIH. Available at: [Link]
-
Chromatographic and Electrophoretic Methods. Available at: [Link]
-
Supporting Information Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Available at: [Link]
-
cis-cyclopropane-1,2-dicarboxylic acid - Stenutz. Available at: [Link]
-
Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem - NIH. Available at: [Link]
-
Number of stereoisomers of cyclopropane-1,2 dicarboxylic acid is | Filo. Available at: [Link]
-
cis-1,2-Cyclopropanedicarboxylic acid | C5H6O4 | CID 726455 - PubChem. Available at: [Link]
-
cis-Cyclopropane-1,2-dicarboxylic acid - [C29916] - Synthonix. Available at: [Link]
- US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents.
Sources
- 1. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-cyclopropane-1,2-dicarboxylic acid [stenutz.eu]
- 3. cis-1,2-Cyclopropanedicarboxylic acid | C5H6O4 | CID 726455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthonix, Inc > 696-74-2 | cis-Cyclopropane-1,2-dicarboxylic acid [synthonix.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. (1S,2S)-cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 10. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 11. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. CA1126291A - Process for separating optical isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 13. cis-1,2-Cyclopropane dicarboxylic acid CAS#: 696-74-2 [m.chemicalbook.com]
troubleshooting diastereoselectivity in cyclopropane synthesis
Introduction
Welcome to the Technical Support Center for Cyclopropane Synthesis. The cyclopropane motif is a cornerstone in modern medicinal chemistry and drug development, prized for its ability to introduce conformational rigidity and unique metabolic profiles.[1] Achieving precise stereochemical control during its synthesis is paramount, yet achieving high diastereoselectivity can be a significant experimental hurdle.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the lab. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying principles that govern selectivity, empowering you to troubleshoot your reactions logically and effectively.
Foundational Principles: Substrate vs. Catalyst Control
Diastereoselectivity in cyclopropanation is primarily dictated by a balance between two controlling elements: the inherent structural features of the substrate and the steric and electronic properties of the catalyst or reagent. Understanding which element dominates in your system is the first step in troubleshooting.
-
Substrate Control: This occurs when a feature of the starting material, such as a chiral auxiliary or a directing group (e.g., a hydroxyl group), dictates the facial selectivity of the carbene addition.[2][3] The Simmons-Smith reaction of an allylic alcohol is a classic example where the zinc reagent coordinates to the oxygen, forcing cyclopropanation to occur on the same face.[4][5][6]
-
Catalyst Control: This is prevalent in transition-metal-catalyzed reactions, where the chiral ligands coordinated to the metal center (e.g., Rhodium, Copper) create a chiral environment.[7] This chiral pocket forces the alkene to approach the metal-carbene in a specific orientation, thereby controlling the stereochemical outcome.[8][9][10]
Often, these two elements must work in concert (a "matched" pair) for optimal selectivity. When they oppose each other (a "mismatched" pair), poor diastereomeric ratios (d.r.) are the typical result.
Troubleshooting Diastereoselectivity: FAQs
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. Where do I start my investigation?
A low diastereomeric ratio is the most common issue, indicating that the transition states leading to the two different diastereomers are very close in energy. A systematic approach is needed to identify the key factor that can be modified to increase this energy difference.
Causality Analysis:
The lack of selectivity can stem from several factors:
-
Weak Directing Group Effect: If relying on substrate control, the directing group may not be coordinating effectively with the cyclopropanating reagent.
-
Ineffective Catalyst System: The chosen catalyst and ligand may not create a sufficiently differentiated steric or electronic environment to control the alkene's approach.
-
Conformational Flexibility: The substrate may exist in multiple conformations, only some of which lead to the desired diastereomer.
-
Reaction Conditions: Temperature may be too high, overcoming the small energy difference between competing pathways, or the solvent might interfere with a key interaction (e.g., chelation).[4][11]
Troubleshooting Workflow:
This logical flow can help pinpoint the issue. Start with the simplest checks before moving to more complex optimizations.
Caption: Chelation control in the Simmons-Smith reaction.
Q3: How do I select the right catalyst and ligand for a diastereoselective rhodium-catalyzed cyclopropanation?
In rhodium-catalyzed reactions using diazo compounds, the ligand is the primary controller of selectivity. The architecture of the ligand creates a chiral pocket that dictates how the alkene approaches the rhodium-carbene intermediate. [9][12] Causality Analysis:
-
Steric Bulk: Bulky ligands can effectively block one face of the carbene, forcing the alkene to approach from the least hindered trajectory. This is often the most dominant factor. [7][10]* Electronic Effects: The electronic nature of the ligand can influence the electrophilicity of the rhodium carbene. This can affect the transition state geometry, making it earlier or later, which in turn impacts the degree of steric interaction and thus the diastereoselectivity. [10]* π-π Interactions: In some systems, aromatic interactions between the ligand, the carbene substituent, and the alkene substituent can stabilize the desired transition state, leading to high selectivity. [13] Data-Driven Selection:
Screening a small, diverse set of catalysts is the most effective strategy. Below is a table summarizing common rhodium catalysts and their general applications.
| Catalyst | Key Feature | Typical Application | Diastereoselectivity Profile |
| Rh₂(OAc)₄ | Achiral, baseline catalyst | Simple, non-stereoselective cyclopropanations | Generally low to moderate; highly substrate-dependent. [13] |
| Rh₂(esp)₂ | Chiral carboxamidate, C₂-symmetric | Asymmetric cyclopropanations, particularly for styrenyl olefins. | Good to excellent for specific substrate classes. |
| Rh₂(S-DOSP)₄ / Rh₂(S-PTTL)₄ | Chiral prolinate/phthalimido ligands, highly sterically demanding | High enantioselectivity and diastereoselectivity for donor-acceptor carbenes. [8][13] | Often provides excellent d.r. due to a highly constrained pocket. |
Protocol for Ligand Screening:
-
Setup: In a glovebox or using Schlenk technique, prepare parallel reaction vials. To each, add the alkene substrate (1.2 equiv), a non-coordinating solvent (e.g., DCM), and the chosen Rh(II) catalyst (0.5-2 mol%).
-
Reagent Addition: Prepare a stock solution of the diazo compound in the same solvent. Using a syringe pump, add the diazo solution to the catalyst/alkene mixture over several hours. Slow addition is critical to keep the instantaneous concentration of the reactive carbene low, preventing dimerization and other side reactions. [11]3. Analysis: Once the addition is complete, stir for an additional hour. Analyze the d.r. of the crude reaction mixture by ¹H NMR or chiral GC/HPLC. Compare the results to identify the optimal ligand.
Q4: My results are inconsistent between reaction batches. What are the likely causes?
Irreproducibility is a frustrating issue that often points to subtle variations in reagents or conditions rather than a fundamental flaw in the reaction chemistry.
Troubleshooting Checklist:
-
Reagent Purity:
-
Diazo Compounds: Are they freshly prepared? Impurities or partial decomposition can drastically affect catalyst performance.
-
Organometallics (Et₂Zn, etc.): Have they been properly titrated? An incorrect concentration leads to incorrect stoichiometry.
-
Alkene: Is there any residual acid or base from its synthesis that could be neutralizing a catalyst or reagent?
-
-
Solvent Quality:
-
Water Content: Ensure you are using a freshly dried, anhydrous solvent. Water can quench organometallic reagents and deactivate catalysts.
-
Coordinating Impurities: Solvents like THF can sometimes coordinate to the metal center, altering the catalyst's steric environment and reducing selectivity. [14]Using a non-coordinating solvent like DCM or DCE is often safer. [11]* Temperature Control:
-
Are you ensuring the internal reaction temperature is maintained? For reactions run at -78 °C, a large exotherm during reagent addition can raise the temperature significantly, eroding selectivity. Use a syringe pump for slow addition and ensure efficient stirring.
-
-
Atmosphere:
-
Are your reactions truly under an inert atmosphere? Oxygen can degrade catalysts and reagents. Ensure proper purging and positive pressure of N₂ or Ar.
-
By systematically verifying these parameters, you can eliminate external sources of variation and achieve reproducible, high-diastereoselectivity results.
References
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC. (n.d.). National Institutes of Health.[Link]
-
COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. (n.d.). ADICHEMISTRY.[Link]
-
Johnson–Corey–Chaykovsky reaction. (2024). Wikipedia.[Link]
-
Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations. (2003). PubMed.[Link]
-
Cohen, A., & Siddaraju, Y. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8563–8567. [Link]
-
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.[Link]
-
Lin, M., et al. (2015). Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study. RSC Publishing.[Link]
-
Diastereoselective Johnson–Corey–Chaykovsky trifluoroethylidenation. (2015). RSC Publishing.[Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers (RSC Publishing).[Link]
-
Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. (2019). ChemistrySelect.[Link]
-
Varghese, R., et al. (2011). Origins of Stereoselectivity in the Corey−Chaykovsky Reaction. Insights from Quantum Chemistry. The Journal of Organic Chemistry, 76(16), 6857-6861. [Link]
-
Metal-catalyzed cyclopropanations. (2023). Wikipedia.[Link]
-
Guo, Y., Pei, C., & Koenigs, R. M. (2018). Substrate‐Controlled Cyclopropanation Reactions of Glycals with Aryl Diazoacetates. Angewandte Chemie International Edition, 57(31), 9853-9856. [Link]
-
The effect of ligands on the change of diastereoselectivity dimerization of 2-(naphthyl-1)cyclopropanedicarboxylate in the prese. (n.d.). Arkivoc.[Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). National Institutes of Health.[Link]
-
Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. (2014). PubMed Central.[Link]
-
Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. (2003). Journal of the American Chemical Society, 125(36), 10935–10945. [Link]
-
Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. (2024). Chemical Science (RSC Publishing).[Link]
-
Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. (2015). Chemistry Stack Exchange.[Link]
-
Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents. (2022). Chemical Science (RSC Publishing).[Link]
-
Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents. (2022). RSC Publishing.[Link]
-
Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. (2010). Journal of the American Chemical Society, 132(18), 6436–6443. [Link]
-
Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. (2017). National Institutes of Health.[Link]
-
Simmons–Smith reaction. (2024). Wikipedia.[Link]
-
Asymmetric Cyclopropanation. (n.d.). Wiley-VCH.[Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.[Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). Journal of the American Chemical Society.[Link]
-
Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. (2023). PubMed Central.[Link]
-
Asymmetric Cyclopropanation Reactions. (n.d.). Universidade NOVA de Lisboa.[Link]
-
Cyclopropanation substrate scope. (n.d.). ResearchGate.[Link]
-
Insights into the Mechanism, Regio-/Diastereoselectivities and Ligand Role of Nickel-Initiated [3+2] Cycloadditions between Vinylcyclopropane and N-Tosylbenzaldimine. (2022). MDPI.[Link]
-
Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. (2008). Synlett.[Link]
-
Catalyst-Controlled Selective Alkylation/Cyclopropanation of Indoles with Vinyl Diazoesters. (2019). Organic Letters, 21(20), 8444–8448. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. (2019). ACS Publications.[Link]
-
Recent progress in insertion and cyclopropanation reactions of metal carbenoids from α-diazocarbonyl compounds. (2015). ResearchGate.[Link]
-
STEREOSELECTIVE SYNTHESIS OF CYCLOPROPANES WITH QUATERNARY CARBON CENTRES. (n.d.). CORE.[Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2023). ChemRxiv.[Link]
-
Stereoselective Cyclopropanation Reactions. (n.d.). Docentes FCT NOVA.[Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. benchchem.com [benchchem.com]
- 12. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 13. Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. arkat-usa.org [arkat-usa.org]
Technical Support Center: Overcoming Solubility Challenges of (1R,2S)-rel-cyclopropane-1,2-dicarboxylic Acid
Welcome to the technical support center for (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. Here, we will delve into the chemical principles governing its solubility and offer detailed troubleshooting guides and frequently asked questions to support your experimental success.
Introduction to the Solubility Profile
This compound, a dicarboxylic acid with a rigid cyclopropane backbone, often presents solubility challenges in common laboratory solvents. Its crystalline nature and the presence of two carboxylic acid groups contribute to a strong crystal lattice energy that can be difficult to overcome. This guide will equip you with the knowledge and techniques to effectively solubilize this compound for your research needs.
Available data indicates that this compound is slightly soluble in water and methanol.[1] Other potential solvents include DMSO and ethanol, though quantitative data is limited. The key to enhancing its solubility lies in understanding and manipulating its chemical properties, particularly the ionizable carboxylic acid groups.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this compound.
Q1: Why is my this compound not dissolving in water?
A1: The limited aqueous solubility of this compound in its neutral form is due to the strong intermolecular hydrogen bonding in its crystal lattice. As a dicarboxylic acid, it is a weak acid and only slightly ionizes in neutral water.[2] To achieve significant aqueous solubility, the carboxylic acid groups need to be deprotonated to form the more polar and soluble carboxylate salt.[3] This is achieved by increasing the pH of the solution.
Q2: What is the first step I should take when facing solubility issues in an aqueous buffer?
A2: The most effective initial step is to adjust the pH of your aqueous buffer. Since this compound is an acidic compound, increasing the pH above its pKa values will lead to deprotonation of the carboxylic acid groups, forming the much more water-soluble dicarboxylate salt.[3] A good starting point is to prepare your buffer at a pH of 7.4 or higher.
Q3: I need to dissolve the compound in an organic solvent for my reaction. Which solvent should I choose?
A3: Based on available information, methanol is a solvent in which the compound is slightly soluble.[1] While comprehensive quantitative data is scarce, polar aprotic solvents like DMSO and DMF are often good starting points for dissolving carboxylic acids. Small-scale solubility tests are recommended to determine the best solvent for your specific concentration needs.
Q4: Can I heat the solution to improve solubility?
A4: Gently warming the solution can increase the rate of dissolution and the solubility of the compound. However, be cautious with temperature, especially if the compound is to be used in biological assays, as high temperatures can lead to degradation of the compound or affect the stability of other components in your experiment. Always check the compound's thermal stability if you plan to use heat.
Q5: I've dissolved the compound at a higher pH, but it precipitates when I adjust the pH back down for my experiment. What can I do?
A5: This is a common issue known as "pH-triggered precipitation." The compound is soluble in its salt form at higher pH but crashes out as the less soluble neutral acid at lower pH. To mitigate this, you can:
-
Use a co-solvent: Incorporating a water-miscible organic solvent like DMSO or ethanol into your final buffer can help keep the compound in solution even at a lower pH.[4]
-
Work at the highest tolerable pH: Determine the highest pH your experiment can tolerate without compromising the results and maintain your solution at that pH.
-
Consider a different formulation strategy: For in vivo studies, formulation approaches like lipid-based delivery systems may be necessary.
Troubleshooting Guides
This section provides step-by-step workflows for common solubility enhancement techniques.
Issue 1: Compound fails to dissolve in aqueous buffer (e.g., PBS at pH 7.4).
This workflow will guide you through systematically increasing the solubility of this compound in aqueous solutions.
Solubility Troubleshooting Workflow
Issue 2: Preparing a stock solution in an organic solvent.
This decision tree will help you select an appropriate organic solvent and troubleshoot the preparation of a concentrated stock solution.
Organic Stock Solution Preparation
In-Depth Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to systematically determine the appropriate pH for dissolving this compound in an aqueous buffer.
Materials:
-
This compound
-
Deionized water
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bars
-
Analytical balance
Procedure:
-
Prepare your desired aqueous buffer at its initial pH (e.g., PBS at pH 7.4).
-
Weigh the required amount of this compound to achieve your target concentration.
-
Add the compound to the buffer solution while stirring.
-
If the compound does not fully dissolve, begin adding 0.1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.
-
Continue to add NaOH until the compound is fully dissolved, noting the final pH of the solution.
-
For experimental consistency, it is recommended to prepare a fresh batch of buffer at this determined optimal pH for future experiments.
Protocol 2: Preparation of a Sodium Salt of this compound
Creating a salt of the compound can significantly improve its handling and aqueous solubility.[5][6][7]
Materials:
-
This compound
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Rotary evaporator
Procedure:
-
Dissolve a known molar amount of this compound in a minimal amount of ethanol.
-
In a separate container, dissolve two molar equivalents of sodium bicarbonate in deionized water. The reaction with sodium bicarbonate will produce carbon dioxide gas.[2][8][9]
-
Slowly add the aqueous sodium bicarbonate solution to the stirred ethanolic solution of the dicarboxylic acid. Effervescence (CO₂ evolution) should be observed.
-
Continue stirring at room temperature for 1-2 hours after the gas evolution ceases.
-
Remove the solvents (ethanol and water) under reduced pressure using a rotary evaporator to obtain the solid sodium salt.
-
The resulting solid salt can be stored and readily dissolved in aqueous buffers for your experiments.
Protocol 3: Using Co-solvents for Enhanced Solubility
Co-solvents can be used to increase the solubility of organic compounds in aqueous solutions.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Aqueous buffer of choice
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol. You may need to gently warm the solution to aid dissolution.
-
Once fully dissolved, this stock solution can be serially diluted into your aqueous buffer to the final desired concentration.
-
Important: When adding the organic stock solution to the aqueous buffer, add it dropwise while vortexing or stirring the buffer to avoid localized high concentrations that can cause precipitation.
-
Ensure the final concentration of the organic solvent in your assay is compatible with your experimental system, as high concentrations of DMSO or ethanol can be toxic to cells or inhibit enzyme activity.[10]
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a general guide to the solubility of dicarboxylic acids in common solvents. Actual solubility should be determined experimentally.
| Solvent | General Solubility of Dicarboxylic Acids | Expected Solubility of this compound |
| Water (neutral pH) | Low to sparingly soluble | Slightly soluble[1] |
| Aqueous Base (e.g., NaOH, NaHCO₃) | High | High |
| Methanol | Sparingly to moderately soluble | Slightly soluble[1] |
| Ethanol | Sparingly to moderately soluble | Likely sparingly soluble |
| DMSO | Generally soluble | Likely soluble |
| Acetone | Generally low solubility | Likely poorly soluble |
| Dichloromethane | Very low solubility | Likely insoluble |
References
-
2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation - Chemistry LibreTexts. (2021, May 22). Retrieved from [Link]
-
Buffer Preparation - BiochemiCalc. Retrieved from [Link]
-
15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization - Chemistry LibreTexts. (2022, October 27). Retrieved from [Link]
-
Most carboxylic acids dissolve in aqueous solutions of sodium bicarbonate.. - Filo. (2024, June 6). Retrieved from [Link]
-
Interaction of sodium bicarbonate with substituted benzoic acids in the presence of moisture. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Retrieved from [Link]
-
Dicarboxylic acid solubility : r/Mcat - Reddit. (2023, January 5). Retrieved from [Link]
-
Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers - Pharmaguideline. Retrieved from [Link]
-
In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC - NIH. Retrieved from [Link]
-
Salt Formation to Improve Drug Solubility | Request PDF - ResearchGate. Retrieved from [Link]
-
Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed - NIH. Retrieved from [Link]
-
5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, March 19). Retrieved from [Link]
-
What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? - Quora. (2018, April 7). Retrieved from [Link]
-
Preparing Buffer Solutions - Shimadzu. Retrieved from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10). Retrieved from [Link]
-
Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization | LCGC International. (2024, December 12). Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Retrieved from [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. Retrieved from [Link]
-
Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC. Retrieved from [Link]
-
Studies of Solubility of Dicarboxilic Acid Mixtures in Organic Solvents - Neliti. Retrieved from [Link]
-
(1S,2S)-cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 6928367 - PubChem. Retrieved from [Link]
-
(PDF) Principles of Salt Formation - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserin - Taylor & Francis. (2016, August 25). Retrieved from [Link]
-
How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6). Retrieved from [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - MDPI. Retrieved from [Link]
-
1 Advance Methodologies for Pharmaceutical Salt Synthesis - Kent Academic Repository. (2020, October 20). Retrieved from [Link]
-
Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed. Retrieved from [Link]
-
(1R, 2S)?rel-cyclopropane?1, 2?dicarboxylic acid, min 97%, 1 gram. Retrieved from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. Retrieved from [Link]
-
Solubility of trans-1,2-cyclohexanediol in some solvents | Request PDF - ResearchGate. Retrieved from [Link]
- US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents.
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. Retrieved from [Link]
- A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents.
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Technical Support Center: Reaction Condition Optimization for Cyclopropanation Reactions
Welcome to the Technical Support Center for Cyclopropanation Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of cyclopropane-containing molecules. Cyclopropanes are a valuable structural motif in medicinal chemistry and natural product synthesis, but their creation can present unique challenges.[1][2] This center is structured to address these challenges head-on, providing not just solutions, but the underlying principles to empower your research.
Part 1: Troubleshooting Guides
This section is dedicated to resolving the most common issues encountered during cyclopropanation reactions. Each problem is presented with potential causes and actionable solutions, grounded in mechanistic understanding.
Issue 1: Low or No Product Yield
A low or nonexistent yield is one of the most frequent frustrations in cyclopropanation. The causes can range from reagent quality to subtle mechanistic roadblocks.
Potential Cause 1: Inactive Catalyst or Carbenoid Precursor
-
Symptoms: The reaction shows no conversion of the starting material, even after extended reaction times.
-
Causality: Many cyclopropanation catalysts and reagents are sensitive to air, moisture, or improper activation. For instance, in the Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and activated to form the active organozinc carbenoid.[3][4] Similarly, rhodium(II) catalysts can be deactivated by impurities.
-
Troubleshooting & Optimization:
-
Verify Catalyst/Reagent Source and Age: Ensure the catalyst is from a reliable supplier and within its recommended shelf life.
-
Proper Activation: For Simmons-Smith reactions, ensure the zinc dust is sufficiently activated. Consider using diethylzinc (Furukawa's modification) for enhanced reactivity and reproducibility.[3][5][6]
-
Inert Atmosphere: Many cyclopropanation catalysts are air and moisture sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Catalyst Loading: Low catalyst loading can result in incomplete conversion. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.
-
Potential Cause 2: Decomposition of Diazo Compound
-
Symptoms: Vigorous gas evolution (N₂) is observed upon addition of the diazo compound, but little to no desired product is formed. You may also observe the formation of carbene dimers.
-
Causality: Diazo compounds can be thermally and chemically unstable.[7][8] High local concentrations can lead to dimerization and other side reactions.
-
Troubleshooting & Optimization:
-
Slow Addition: Use a syringe pump for the slow, controlled addition of the diazo compound to the reaction mixture. This minimizes side reactions by keeping the instantaneous concentration of the carbene low.[9]
-
Temperature Control: Perform the reaction at the recommended temperature. While many rhodium-catalyzed reactions are suitable at room temperature, optimization may be necessary.[9]
-
Purity of Diazo Compound: Ensure the diazo compound is free from acidic impurities that can cause decomposition.[9]
-
Potential Cause 3: Poor Reactivity of the Alkene Substrate
-
Symptoms: The reaction works well for simple alkenes but fails or gives low yields with your specific substrate.
-
Causality: The electronic and steric properties of the alkene significantly influence its reactivity. Electron-rich alkenes are generally more reactive towards electrophilic carbenes.[10] Conversely, electron-deficient alkenes can be challenging substrates for some cyclopropanation methods.[11][12]
-
Troubleshooting & Optimization:
-
For Electron-Deficient Alkenes: Consider using a more reactive carbene source or a different catalytic system. Cobalt-catalyzed systems have shown efficacy with electron-deficient olefins.[13] Alternatively, catalyst-free methods involving Michael Initiated Ring Closure (MIRC) can be effective for doubly activated electron-deficient alkenes.[12]
-
Steric Hindrance: Highly substituted or sterically hindered alkenes may react more slowly. Increasing the reaction temperature or using a less sterically demanding catalyst might improve yields.
-
Issue 2: Poor Diastereoselectivity
Achieving the desired diastereomer is often a critical goal in complex molecule synthesis.
Potential Cause 1: Suboptimal Catalyst or Ligand Choice
-
Causality: The steric and electronic environment of the catalyst plays a crucial role in dictating the facial selectivity of the cyclopropanation.
-
Troubleshooting & Optimization:
-
Ligand Screening: For transition metal-catalyzed reactions, it may be necessary to screen a library of ligands to find the optimal one for a specific substrate and carbene precursor. For rhodium-catalyzed reactions with α-alkyl-α-diazoesters, sterically demanding carboxylate ligands like triphenylacetate (TPA) can impart high diastereoselectivity.[14]
-
Catalyst Choice: In Simmons-Smith reactions, the nature of the zinc carbenoid is important for high diastereoselectivity, especially with (E)-disubstituted olefins.[6]
-
Potential Cause 2: Inappropriate Solvent Choice
-
Causality: The solvent can influence the reaction rate and selectivity by stabilizing transition states differently.
-
Troubleshooting & Optimization:
Potential Cause 3: Reaction Temperature Too High
-
Causality: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, thus reducing selectivity.
-
Troubleshooting & Optimization:
-
Lower the Temperature: Running the reaction at lower temperatures can enhance the energy difference between the transition states leading to the different diastereomers, thereby improving selectivity.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith reaction is sluggish. How can I improve the reaction rate?
A1: Sluggishness in Simmons-Smith reactions often points to issues with the zinc reagent. Ensure the zinc-copper couple is freshly prepared and highly active.[3] The use of the Furukawa modification, which involves diethylzinc and diiodomethane, often leads to a faster and more reproducible reaction.[5][6] Additionally, non-coordinating solvents like dichloromethane are recommended as basic solvents can decrease the reaction rate.[4]
Q2: I am observing significant byproducts in my rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA). What are they and how can I minimize them?
A2: A common byproduct is the dimerization of EDA to form diethyl fumarate and maleate. This occurs when the concentration of the diazo compound is too high. Using a syringe pump to add the EDA solution slowly over several hours is crucial to minimize this side reaction.[9] Another potential side reaction is C-H insertion, especially with highly reactive carbenes. Choosing a catalyst that moderates the reactivity of the carbene, such as certain rhodium(II) catalysts, can favor cyclopropanation over C-H insertion.[15]
Q3: What are the key factors for achieving high enantioselectivity in asymmetric cyclopropanation?
A3: High enantioselectivity hinges on several factors, with the choice of chiral ligand being the most critical. The ligand creates a chiral environment around the metal center that effectively differentiates between the enantiotopic faces of the alkene or the prochiral carbene. Other important factors include the choice of the metal catalyst and the reaction conditions (temperature, solvent). It is often necessary to screen a variety of chiral ligands and conditions to achieve high enantioselectivity for a specific substrate.[16][17]
Q4: Are there any safety concerns I should be aware of when working with diazo compounds?
A4: Yes, diazo compounds are energetic and potentially explosive, especially in their neat form.[7][8][18] They can be sensitive to heat, light, and acid. It is crucial to handle them with care, in a well-ventilated fume hood, and behind a safety shield. Whenever possible, it is recommended to generate and use them in situ or use safer alternatives like tosylhydrazone salts.[7][19] Continuous flow setups are also being developed to enhance the safety of using diazo compounds by minimizing the amount present at any given time.[20]
Part 3: Data and Protocols
Table 1: Solvent Effects on Cyclopropanation
| Solvent | Dielectric Constant (approx.) | General Applicability | Notes |
| Dichloromethane (DCM) | 9.1 | Widely used, good for many systems | Preferred for Simmons-Smith to avoid Lewis base coordination.[4] |
| 1,2-Dichloroethane (DCE) | 10.4 | Similar to DCM | Can be used at higher temperatures if needed. |
| Diethyl Ether | 4.3 | Common for classic Simmons-Smith | Can lower diastereoselectivity in some cases compared to non-coordinating solvents.[6] |
| Toluene | 2.4 | Good for some rhodium-catalyzed reactions | Can be an optimal solvent for certain sulfide-mediated cyclopropanations.[10] |
| Tetrahydrofuran (THF) | 7.6 | Generally avoided for Simmons-Smith | Can suppress the reaction due to strong coordination to the zinc reagent.[21] |
Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is a general guideline for the cyclopropanation of an alkene using diethylzinc and diiodomethane.
Materials:
-
Alkene (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Diiodomethane (2.0 equiv)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, inert-atmosphere flask, add the alkene (1.0 equiv) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add diiodomethane (2.0 equiv) to the cooled solution.
-
Slowly add the diethylzinc solution (2.0 equiv) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety Note: Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.[3]
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
This protocol provides a general procedure for the cyclopropanation of an alkene with a diazo compound using a rhodium(II) catalyst.
Materials:
-
Alkene (1.0-5.0 equiv)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01-0.05 equiv)
-
Diazo compound (1.0 equiv)
-
Anhydrous solvent (e.g., DCM or toluene)
Procedure:
-
To a dry, inert-atmosphere flask, add the alkene and the rhodium(II) catalyst in the anhydrous solvent.
-
Prepare a solution of the diazo compound in the same anhydrous solvent.
-
Using a syringe pump, add the diazo compound solution to the reaction mixture dropwise over a period of 2-8 hours at the desired temperature (often room temperature).
-
After the addition is complete, continue to stir the reaction mixture until the diazo compound is fully consumed (as monitored by TLC, watching for the disappearance of the yellow color of the diazo compound).
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Part 4: Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield cyclopropanation reactions.
Diagram 2: Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation
Caption: The catalytic cycle for rhodium-catalyzed cyclopropanation.[9]
References
- Benchchem. (2025).
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]
-
ACS Publications. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. [Link]
- Benchchem. (2025).
-
RSC Publishing. (n.d.). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. [Link]
-
ChemRxiv. (n.d.). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. [Link]
-
RSC Publishing. (n.d.). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. [Link]
-
MDPI. (n.d.). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
ACS Publications. (n.d.). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. [Link]
-
PubMed Central. (n.d.). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. [Link]
-
ResearchGate. (n.d.). (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. [Link]
-
NIH. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
ResearchGate. (2025). Asymmetric Cyclopropanation Reactions | Request PDF. [Link]
-
ScienceDirect. (n.d.). Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. [Link]
-
RSC Publishing. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. [Link]
-
NIH. (n.d.). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]
-
NIH. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. [Link]
-
Organic Chemistry Portal. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. [Link]
- Benchchem. (2025).
-
NIH. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. [Link]
-
RSC Publishing. (n.d.). Cyclopropanation using flow-generated diazo compounds. [Link]
-
Longdom. (n.d.). Reactions of Synthetic Organic Chemistry and the Role of Diazo Compounds. [Link]
-
RSC Publishing. (2020). Explosive hazards of diazo compounds and what practical precautions are necessary. [Link]
-
ResearchGate. (n.d.). Fine-tuning the catalyst loading and the reaction temperature in the asymmetric cyclopro- panation. …. [Link]
- Benchchem. (n.d.).
-
Wikipedia. (n.d.). Cyclopropanation. [Link]
-
ResearchGate. (2025). Stereoselective Cyclopropanation Reactions | Request PDF. [Link]
-
ACS Publications. (2012). A Highly Diastereo- and Enantioselective Hg(II)-Catalyzed Cyclopropanation of Diazooxindoles and Alkenes. [Link]
-
ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. [Link]
-
RSC Publishing. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]
-
ResearchGate. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. [Link]
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
-
RSC Publishing. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. [Link]
-
ACS Publications. (2025). Optimization of a palladium-catalyzed decarboxylative cyclopropanation of phthalides and isoindolinones using data chemistry. [Link]
-
YouTube. (2021). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. [Link]
- Google Patents. (n.d.). WO2020002338A1 - Process for the preparation of cyclopropane compounds using diazo-compounds.
-
ResearchGate. (2025). Stereoselectivity and Stereospecificity of Cyclopropanation Reactions with Stable (Phosphanyl)(silyl)carbenes | Request PDF. [Link]
-
SpringerLink. (2014). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in Catalysis. [Link]
-
PubMed. (2023). Metal-catalysed C-C bond formation at cyclopropanes. [Link]
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preventing byproduct formation in cyclopropane-1,2-dicarboxylic acid synthesis
Welcome to the technical support center for the synthesis of cyclopropane-1,2-dicarboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on identifying, understanding, and preventing the formation of common byproducts.
Introduction: The Challenge of a Strained Ring
The synthesis of cyclopropane-1,2-dicarboxylic acid, a valuable building block in medicinal chemistry due to its conformational rigidity, presents unique challenges.[1][2] The high ring strain of the cyclopropane motif and the presence of two activating carboxyl groups necessitate carefully controlled reaction conditions.[3] Byproduct formation is a common issue that can significantly lower yields and complicate purification. This guide provides a structured, question-and-answer approach to address the most frequent problems encountered in the key synthetic routes.
FAQ 1: General Issues & Initial Analysis
Q: My reaction yield is low, and I see multiple unexpected spots on my TLC. Where do I begin my troubleshooting?
A: A low yield with multiple unidentified products points to either suboptimal reaction conditions, reagent degradation, or competing side reactions. Your first step is to systematically diagnose the problem. A logical troubleshooting workflow is essential.
Troubleshooting Workflow: Initial Assessment
Caption: General troubleshooting workflow for cyclopropanation reactions.
Detailed Steps:
-
Reagent Integrity: Many cyclopropanation reagents are sensitive to air and moisture.[4][5] For instance, in a Simmons-Smith reaction, the organozinc carbenoid is readily quenched by water.
-
Inert Atmosphere: Catalysts, particularly transition metals like rhodium and palladium, can be deactivated by oxygen.[4]
-
Action: Assemble your glassware hot from the oven and purge the system with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Byproduct Characterization: Isolate the main byproduct using column chromatography or preparative TLC. Analyze its structure using NMR and Mass Spectrometry. Knowing the structure is the key to understanding how it was formed.
FAQ 2: Byproducts in Simmons-Smith Type Reactions
The Simmons-Smith reaction and its modifications (e.g., Furukawa, Charette) are powerful methods for converting alkenes like maleic or fumaric esters into the corresponding cyclopropane derivatives.[6][7] However, the high reactivity of the organozinc carbenoid can lead to specific side reactions.
Q: I'm attempting to cyclopropanate diethyl maleate using the Furukawa modification (Et₂Zn and CH₂I₂) and observing incomplete conversion and a new, more polar byproduct. What is happening?
A: This issue often arises from two main sources: inactive reagents or methylation of heteroatoms. Given that you are starting with an ester, the most likely scenario involves the electrophilic nature of the zinc carbenoid.[5][8]
Primary Cause: Inadequate activity of the zinc reagent is a frequent cause of low conversion.[4][9] However, the formation of a new byproduct suggests a competing reaction. The Simmons-Smith reagent is electrophilic and can methylate heteroatoms, especially with excess reagent or long reaction times.[5][6] While less common with esters compared to alcohols, interaction with the carbonyl oxygen is possible, or reaction with trace amounts of water can generate species that lead to side reactions.
Troubleshooting Protocol:
-
Ensure Reagent Activity: Use a fresh, high-quality source of diethylzinc. Titrate the solution before use to confirm its concentration. Use freshly distilled diiodomethane.[5]
-
Control Stoichiometry and Temperature:
-
Use the minimum necessary excess of the Simmons-Smith reagent (typically 1.5-2.0 equivalents).
-
Maintain the recommended low temperature during reagent addition (e.g., 0 °C or below) before allowing the reaction to slowly warm to room temperature.[9] Higher temperatures can promote side reactions.[5]
-
-
Solvent Choice: Use non-coordinating, anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9] Basic solvents can reduce the reaction rate.[5]
Table 1: Optimizing Simmons-Smith Conditions for Diethyl Maleate
| Parameter | Standard Condition | Troubleshooting Modification | Rationale |
| Et₂Zn (equiv) | 2.0 | 1.5 | Minimizes side reactions like methylation.[5] |
| CH₂I₂ (equiv) | 2.0 | 1.5 | Reduces cost and potential impurities.[5] |
| Temperature | 0 °C to 25 °C | -10 °C to 25 °C | Better control over exothermic reaction and selectivity.[9] |
| Solvent | Diethyl Ether | Dichloromethane (DCM) | DCM is often superior for reproducibility in Furukawa modifications.[9] |
FAQ 3: Issues in Diazo-Compound Mediated Syntheses
Reactions using diazomethane or ethyl diazoacetate (EDA) with a metal catalyst (e.g., Rh₂(OAc)₄, Pd(acac)₂) are common for synthesizing cyclopropane dicarboxylates from electron-deficient alkenes like dimethyl maleate.[1][10]
Q: My Rhodium-catalyzed reaction of dimethyl maleate with ethyl diazoacetate (EDA) is producing a significant amount of a five-membered ring byproduct. How can I favor cyclopropanation?
A: The byproduct you are observing is likely a pyrazoline, formed via a 1,3-dipolar cycloaddition between the diazo compound and the alkene.[10] This is a common competing pathway. The pyrazoline can then thermally or photochemically lose N₂ to form the cyclopropane, but it can also isomerize to more stable forms under the reaction conditions.[10][11]
Mechanism: Cyclopropanation vs. 1,3-Dipolar Cycloaddition
Caption: Competing pathways in diazo-compound reactions with alkenes.
Troubleshooting Protocol:
-
Slow Addition of Diazo Compound: This is the most critical factor. The concentration of the free diazo compound must be kept low at all times to favor reaction with the catalyst over the uncatalyzed 1,3-dipolar cycloaddition.
-
Action: Use a syringe pump to add the diazo compound solution to the mixture of the alkene and catalyst over several hours.
-
-
Catalyst Choice and Loading: Rhodium(II) catalysts, like Rh₂(OAc)₄, are generally highly effective at promoting the carbene pathway over the cycloaddition.
-
Action: Ensure your catalyst is active. While 1 mol% is common, for sluggish reactions, you might consider increasing the loading slightly, but be aware that higher catalyst loading can sometimes lead to other side reactions like carbene dimerization.[1]
-
-
Temperature Control: The thermal stability of the intermediate pyrazoline can be a factor.
-
Action: Running the reaction at room temperature is often optimal. Elevated temperatures might favor the decomposition of the desired Rh-carbene intermediate or promote isomerization of the pyrazoline byproduct.[1]
-
FAQ 4: Controlling Byproducts in Malonic Ester Condensations
A classic route to cyclopropane dicarboxylates involves the double alkylation of a malonic ester with a 1,2-dihaloethane, followed by hydrolysis and decarboxylation (if starting with the 1,1-diacid).[12] A major challenge here is intermolecular side reactions.
Q: In my synthesis of diethyl cyclopropane-1,1-dicarboxylate from diethyl malonate and 1,2-dibromoethane, my main byproduct is tetraethyl butane-1,1,4,4-tetracarboxylate. How do I promote the desired intramolecular cyclization?
A: This is a classic example of a competing intermolecular reaction. After the first alkylation, the intermediate carbanion can either attack the second carbon of the same chain (intramolecular, desired) or it can attack another molecule of 1,2-dibromoethane or the mono-alkylated product, leading to dimerization (intermolecular, undesired).[13]
Mechanism: Intramolecular vs. Intermolecular Alkylation
Caption: Competing cyclization and dimerization pathways in malonic ester synthesis.
Troubleshooting Protocol:
-
High Dilution: Running the reaction at high dilution favors intramolecular reactions over intermolecular ones. The probability of one end of a molecule finding its other end is independent of concentration, whereas the probability of two different molecules finding each other is concentration-dependent.
-
Action: Use a larger volume of solvent than you typically would for a condensation reaction.
-
-
Slow Addition of Base/Alkylating Agent: A key process improvement involves the gradual addition of the condensation agent (e.g., sodium ethoxide) to a mixture of the malonic ester and the 1,2-dihaloethane.[13] This keeps the concentration of the reactive anion low, suppressing the intermolecular reaction.
-
Action: Prepare a solution or suspension of the base in alcohol and add it dropwise or via syringe pump to the heated mixture of the ester and dihaloalkane.
-
-
Choice of Base and Solvent: Using a stronger, non-nucleophilic base can sometimes improve yields. Phase-transfer catalysis has also been used effectively to generate the anion at the interface, which can favor the intramolecular pathway.[12]
-
Action: Consider using potassium carbonate in a solvent like DMF, which has been shown to give good yields.[13]
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Melby, T., Hughes, R. A., & Hansen, T. (2007).
- BenchChem. (2025).
- ChemicalBook. (2023). (1S,2S)-CYCLOPROPANE-1,2-DICARBOXYLIC ACID.
- Master Organic Chemistry. (2023).
- Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39.
- Google Patents. (1999).
- Charette, A. B. (2004). Simmons–Smith Cyclopropanation Reaction. In Comprehensive Organic Synthesis II (Vol. 5, pp. 109-146). Elsevier.
- Wikipedia. (2023). Simmons–Smith reaction.
- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
- ResearchGate. (2019).
- ResearchGate. (2017).
- Wikipedia. (2023).
- Myers, A. G. Research Group. (n.d.).
-
Mozzarelli, A., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 159-166. [Link]
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- 1. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]
- 2. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 8. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
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analytical methods for detecting impurities in cyclopropanedicarboxylic acid samples
Welcome to the technical support center for the analytical characterization of cyclopropanedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the detection and quantification of impurities in cyclopropanedicarboxylic acid samples. The following sections offer detailed protocols, troubleshooting advice in a question-and-answer format, and frequently asked questions to support your experimental success.
Introduction to Impurity Analysis of Cyclopropanedicarboxylic Acid
Cyclopropanedicarboxylic acid and its derivatives are important building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The purity of these starting materials is critical as impurities can affect the efficacy, safety, and stability of the final product. Therefore, robust analytical methods are required to detect, identify, and quantify any potential impurities.
This guide will focus on the most common and effective analytical techniques for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). We will delve into the practical challenges you might encounter and provide scientifically grounded solutions.
Common Impurities in Cyclopropanedicarboxylic Acid
Understanding the potential impurities is the first step in developing a successful analytical method. Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products.
| Potential Impurity | Origin | Significance |
| Diethyl malonate | Starting material in some synthetic routes[2] | Can interfere with subsequent reactions and affect yield. |
| 1,2-Dibromoethane | Reagent in some synthetic routes[2] | A toxic and carcinogenic compound that must be controlled. |
| Crotonic acid | By-product from the oxidation of crotonaldehyde impurity[3][4] | Difficult to separate from cyclopropanedicarboxylic acid due to similar boiling points.[3][4] |
| Monocarboxylic acids | Incomplete reaction or side reactions | Can impact the formation of the desired product. |
| Residual solvents (e.g., benzene, toluene) | Used during synthesis and purification[3] | Must be kept below strict regulatory limits. |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like cyclopropanedicarboxylic acid and its impurities.
Experimental Workflow: HPLC Analysis
Caption: A typical workflow for the analysis of cyclopropanedicarboxylic acid impurities using HPLC.
Troubleshooting Guide: HPLC Analysis
Q1: I am not seeing any peaks for my cyclopropanedicarboxylic acid or its impurities.
A1: This issue can stem from several factors related to your HPLC method and sample preparation.
-
Incorrect Wavelength: Cyclopropanedicarboxylic acid and many of its potential impurities lack strong chromophores, meaning they do not absorb UV light strongly at higher wavelengths. Causality: The carboxyl groups in these molecules typically absorb in the low UV range. Solution: Ensure your UV detector is set to a low wavelength, such as 210 nm, to detect these compounds.[1][5]
-
Inappropriate Mobile Phase pH: The retention of acidic compounds on a reverse-phase column is highly dependent on the pH of the mobile phase. Causality: At a pH above their pKa, carboxylic acids will be ionized and poorly retained on a non-polar stationary phase. Solution: Acidify your mobile phase with an acid like phosphoric acid or formic acid to a pH below the pKa of cyclopropanedicarboxylic acid (typically around 2-3).[6][7] This ensures the analyte is in its neutral form and can interact with the stationary phase.
-
Sample Insolubility: If your sample has not fully dissolved, the analyte of interest will not be introduced into the system. Solution: Ensure your chosen diluent is appropriate for dissolving cyclopropanedicarboxylic acid. A mixture of the mobile phase or a water/acetonitrile mixture is often a good starting point.
Q2: My peaks are broad and tailing.
A2: Peak asymmetry is a common problem in HPLC and can indicate several issues.
-
Secondary Interactions with the Column: Residual silanol groups on the silica-based stationary phase can interact with the acidic analytes, leading to peak tailing. Causality: These interactions cause a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailed peak. Solution: Use a column with low silanol activity or add a competing base to the mobile phase to block these active sites.[7] Alternatively, using a highly acidic mobile phase can also suppress this interaction.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks. Solution: Try injecting a smaller volume or a more dilute sample.
-
Mismatched Sample Solvent: If the solvent your sample is dissolved in is significantly stronger (more organic content) than your mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve your sample in the mobile phase.
Frequently Asked Questions (FAQs): HPLC
Q: What type of HPLC column is best for cyclopropanedicarboxylic acid analysis?
A: A reverse-phase C18 column is a good starting point for the analysis of cyclopropanedicarboxylic acid and its impurities.[6][7] For more hydrophilic impurities, a column with a more polar stationary phase or the use of ion-pair chromatography may be necessary.[8]
Q: How do I validate my HPLC method for impurity analysis?
A: Method validation should be performed in accordance with ICH Q2(R2) guidelines.[9][10] This involves demonstrating the method's specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[11][12]
Gas Chromatography (GC) Methods
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While cyclopropanedicarboxylic acid itself is not ideal for direct GC analysis due to its high boiling point and polar nature, derivatization can make this a viable method.[13]
Experimental Workflow: GC Analysis with Derivatization
Caption: A typical workflow for GC-MS analysis of cyclopropanedicarboxylic acid after derivatization.
Troubleshooting Guide: GC Analysis
Q1: I am getting poor peak shape or no peak at all for my derivatized cyclopropanedicarboxylic acid.
A1: This often points to issues with the derivatization reaction or the GC conditions.
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion. Causality: Carboxylic acids can be difficult to derivatize, and residual moisture can consume the derivatizing agent. Solution: Ensure your sample and solvent are anhydrous. You may also need to optimize the reaction time, temperature, and the amount of derivatizing agent.
-
Thermal Decomposition: The derivatized compound might be degrading in the hot GC inlet. Solution: Lower the inlet temperature. Using a splitless injection can also be gentler on the sample.
-
Inappropriate Column: The GC column may not be suitable for the derivatized analyte. Solution: A non-polar column like a DB-1 or DB-5 is often a good choice for silylated derivatives.[13]
Q2: I am seeing extraneous peaks in my chromatogram.
A2: These peaks can come from several sources.
-
By-products of Derivatization: The derivatization reaction itself can produce side products. Solution: Analyze a blank sample containing only the solvent and derivatizing agent to identify these peaks.
-
Contamination: The sample, solvent, or GC system may be contaminated. Solution: Run a solvent blank to check for system contamination. Ensure all glassware is scrupulously clean.
Frequently Asked Questions (FAQs): GC
Q: Why is derivatization necessary for the GC analysis of cyclopropanedicarboxylic acid?
A: Derivatization is necessary to increase the volatility and thermal stability of the dicarboxylic acid.[13] The polar carboxyl groups are converted into less polar and more volatile esters or silyl esters, which are more amenable to GC analysis.
Q: What are some common derivatizing agents for carboxylic acids?
A: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to convert carboxylic acids into their trimethylsilyl (TMS) esters.[14]
Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry, especially when coupled with a separation technique like HPLC or GC (i.e., LC-MS or GC-MS), is an invaluable tool for the identification of unknown impurities.[15][16]
Troubleshooting Guide: MS Analysis
Q1: I am having trouble getting a good mass spectrum for my impurity.
A1: The quality of your mass spectrum depends on the ionization of your analyte.
-
Poor Ionization: The chosen ionization technique may not be suitable for your impurity. Causality: Electrospray ionization (ESI) is generally good for polar compounds and works well in both positive and negative ion modes. Atmospheric pressure chemical ionization (APCI) is better for less polar compounds. Solution: Try switching the ionization mode (positive vs. negative) or the ionization source if your instrument allows. For dicarboxylic acids, negative ion mode ESI is often effective.
-
Matrix Effects: Other components in your sample can suppress the ionization of your analyte of interest. Solution: Improve your sample cleanup or chromatographic separation to reduce matrix effects.
Q2: How can I confirm the identity of an unknown impurity?
A2: A combination of techniques is often needed for confident identification.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): Involves fragmenting the impurity ion and analyzing the resulting fragment ions.[8][15] This fragmentation pattern can provide structural information and act as a fingerprint for the compound.[14]
-
Reference Standards: The most definitive way to confirm the identity of an impurity is to compare its retention time and mass spectrum to that of a certified reference standard.
Method Validation and Regulatory Compliance
All analytical methods used for the quality control of pharmaceutical ingredients must be validated to ensure they are fit for their intended purpose.[17]
Key Validation Parameters
According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be evaluated during method validation:[9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[12]
-
Accuracy: The closeness of the test results to the true value.[11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
For a comprehensive understanding of method validation, it is highly recommended to consult the ICH Q2(R2) guideline.[10]
Conclusion
The successful analysis of impurities in cyclopropanedicarboxylic acid requires a thorough understanding of the potential impurities, the principles of the chosen analytical techniques, and a systematic approach to method development and troubleshooting. By leveraging the information in this guide, researchers can develop robust and reliable analytical methods to ensure the quality and safety of their products.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. SIELC Technologies.
- Separation of 1,1-Cyclopropanedicarboxylic acid, dimethyl ester on Newcrom R1 HPLC column. SIELC Technologies.
- Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1995).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
- Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency.
- Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
- The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. (2003). PubMed.
- "Processes For The Preparation Of Cyclopropanecarboxylic Acid". Quick Company.
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). PMC - PubMed Central.
- High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. (1987). PubMed.
- Spectroscopic study of Heavy Metals Interaction with Organic Acid. (2007). ResearchGate.
- Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. (2000). PubMed.
- Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure.
- Spectroscopic methods of analysis - Organic analysis II.
- 1 1-cyclopropanedicarboxylic acid GC Method. (2018). Chromatography Forum.
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
- Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu.
- The Use of Spectroscopic Methods to Study Organic Matter in Virgin and Arable Soils: A Scoping Review. (2023). MDPI.
- (1S,2S)-cyclopropane-1,2-dicarboxylic acid. PubChem.
- cyclopropanecarboxylic acid. Organic Syntheses Procedure.
- multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org.
- Cyclopropane carboxylic acid. Wikipedia.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
- Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. (2019). PubMed.
- DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATU. Rasayan Journal of Chemistry.
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- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Separation of 1,1-Cyclopropanedicarboxylic acid, dimethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
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- 13. 1 1-cyclopropanedicarboxylic acid GC Method - Chromatography Forum [chromforum.org]
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- 15. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
Technical Support Center: Scale-Up of (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable synthetic intermediate. The cyclopropane motif is a critical structural component in numerous pharmaceuticals, and mastering its synthesis is key to successful drug development campaigns.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental work.
Section 1: Synthesis Overview & Key Challenges
The synthesis of this compound, the racemic mixture of (1R,2S) and (1S,2R)-cyclopropane-1,2-dicarboxylic acid, typically involves the cyclopropanation of a fumaric acid derivative, followed by hydrolysis. The trans stereochemistry of the starting fumarate is preserved during the reaction, leading to the desired trans-cyclopropane product.[2]
Two primary synthetic routes are commonly employed: the Simmons-Smith reaction and diazomethane-mediated cyclopropanation. Both present unique advantages and significant scale-up challenges.
Common Scale-Up Challenges:
-
Stereocontrol: Achieving high diastereoselectivity for the desired trans isomer over the cis isomer is paramount.
-
Reagent Safety and Handling: The use of hazardous reagents like diazomethane and pyrophoric reagents like diethylzinc requires stringent safety protocols, especially at a larger scale.
-
Reaction Efficiency: Low yields and incomplete conversions are common hurdles that need to be addressed for a cost-effective process.
-
Product Purification: The separation of the desired trans isomer from the cis byproduct and other impurities can be challenging.
Section 2: Troubleshooting Guide - Question & Answer Format
This section addresses specific issues you may encounter during your experiments.
Simmons-Smith Reaction Route
Q1: My Simmons-Smith reaction is sluggish and gives a low yield of the cyclopropanated ester. What are the likely causes and how can I improve the conversion?
A1: Low conversion in a Simmons-Smith reaction is a frequent issue and can often be traced back to the activity of the zinc reagent or suboptimal reaction conditions.[3]
-
Cause 1: Inactive Zinc-Copper Couple. The zinc-copper couple, if not prepared correctly or if it's old, will have low reactivity.
-
Solution: Always use freshly prepared and activated zinc-copper couple. Activation with a small amount of iodine or by washing with hydrochloric acid followed by drying is crucial. For improved reactivity and reproducibility, consider the Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1]
-
-
Cause 2: Poor Quality Reagents. Impurities in diiodomethane (CH₂I₂) or the solvent can poison the reaction.
-
Solution: Use freshly distilled diiodomethane and anhydrous solvents. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from deactivating the organozinc reagent.
-
-
Cause 3: Suboptimal Reaction Temperature. The reaction may be too slow at very low temperatures.
-
Solution: While the initial addition of reagents is often done at 0°C to control the exotherm, you can try gradually increasing the reaction temperature to 25-40°C to enhance the reaction rate.[4] Monitor the reaction closely by TLC or GC to avoid potential side reactions at higher temperatures.
-
-
Cause 4: Solvent Effects. The choice of solvent can significantly impact the reaction rate.
-
Solution: Ethereal solvents like diethyl ether or 1,2-dichloroethane (DCE) are commonly used. The rate of the Simmons-Smith reaction generally decreases with increasing basicity of the solvent.[1]
-
Q2: I'm observing significant amounts of the cis-cyclopropane-1,2-dicarboxylic acid isomer in my final product. How can I improve the trans selectivity?
A2: The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.[5] Therefore, the formation of the cis-isomer points to the presence of maleic acid or its diester in your starting material.
-
Cause: Impure Starting Material. Your diethyl fumarate or other fumaric acid derivative is likely contaminated with its cis-isomer, diethyl maleate.
-
Solution: Ensure the purity of your starting diethyl fumarate. Purify the starting material by recrystallization or distillation before the cyclopropanation step. The high diastereoselectivity of the final product is directly dependent on the isomeric purity of the alkene.
-
Diazomethane Route
Q3: I am hesitant to use diazomethane due to its explosive and toxic nature, especially for a scale-up process. What are the key safety precautions and are there any viable alternatives?
A3: Your concern is valid. Diazomethane is a hazardous reagent and its use on a large scale is severely limited without specialized setups.[6]
-
Safety Precautions for Diazomethane:
-
Specialized Glassware: Use only fire-polished glassware with no scratches or ground-glass joints to prevent detonation.[6]
-
Shielding: Always work behind a blast shield in a well-ventilated fume hood.
-
Controlled Generation: Generate diazomethane in situ from a precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) and use it immediately. Do not store solutions of diazomethane.
-
Avoid Heat, Light, and Sharp Edges: These can trigger explosive decomposition.
-
-
Safer Alternatives to Diazomethane:
-
Trimethylsilyldiazomethane (TMS-diazomethane): This is a commercially available and safer alternative for many applications of diazomethane, though it is also toxic and requires careful handling.[7]
-
Imidazotetrazines: Compounds like temozolomide (TMZ) have been reported as weighable, non-explosive surrogates for diazomethane in cyclopropanations.[6][8]
-
Continuous-Flow Reactors: For larger scale synthesis, generating and consuming diazomethane in a continuous-flow system significantly enhances safety by minimizing the amount of the hazardous substance present at any given time.[9]
-
Purification Challenges
Q4: I have a mixture of cis and trans isomers of cyclopropane-1,2-dicarboxylic acid after hydrolysis. How can I effectively separate them on a larger scale?
A4: Separating diastereomers can be challenging, but for cis and trans cyclopropane-1,2-dicarboxylic acids, differences in their physical properties can be exploited.
-
Method 1: Fractional Crystallization. The two isomers often have different solubilities in various solvents.
-
Protocol: Systematically screen different solvents (e.g., water, ethyl acetate, ethanol-water mixtures) to find conditions where one isomer preferentially crystallizes. Seeding with a pure crystal of the desired trans isomer can aid in selective crystallization.[10]
-
-
Method 2: pH-Controlled Precipitation. The pKa values of the cis and trans isomers may differ slightly. This difference can be used to selectively precipitate one isomer from an aqueous solution of their salts.
-
Protocol: Dissolve the mixture of isomers in an aqueous base (e.g., NaOH or NaHCO₃). Then, carefully add a weak acid (e.g., acetic acid or by bubbling CO₂) to slowly lower the pH. One isomer may precipitate out before the other.[11]
-
-
Method 3: Derivatization and Separation. In some cases, it may be easier to separate derivatives of the di-acid.
-
Protocol: Convert the di-acid mixture to their corresponding diesters (e.g., dimethyl or diethyl esters). These esters may be more amenable to separation by fractional distillation or column chromatography. After separation, the pure ester can be hydrolyzed back to the desired dicarboxylic acid isomer.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the typical starting material for the synthesis of this compound?
A: The most common starting material is a dialkyl ester of fumaric acid, such as diethyl fumarate. Fumaric acid has the trans configuration of the double bond, which is essential for obtaining the desired trans stereochemistry in the cyclopropane product.
Q: Can I start from maleic anhydride or maleic acid?
A: Starting from maleic anhydride or maleic acid would primarily yield the cis-cyclopropane-1,2-dicarboxylic acid, as the cyclopropanation reaction is stereospecific.
Q: For the Simmons-Smith reaction, what is the role of the copper in the zinc-copper couple?
A: The copper helps to activate the zinc surface, facilitating the formation of the organozinc carbenoid (iodomethylzinc iodide), which is the active cyclopropanating agent.
Q: What are the main byproducts to expect in a Simmons-Smith reaction?
A: Besides the potential for the cis-isomer if the starting material is impure, side reactions can include the insertion of the carbene into solvent C-H bonds or the formation of zinc iodide salts which need to be removed during workup. With certain substrates, methylation of heteroatoms can also occur.[5]
Q: How can I monitor the progress of the cyclopropanation reaction?
A: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you would look for the disappearance of the starting alkene spot and the appearance of a new, typically less polar, product spot. For GC, you can quantify the conversion of the starting material to the product.
Q: Is it possible to perform an enantioselective synthesis to obtain only the (1R,2S) or (1S,2R) enantiomer?
A: Yes, asymmetric cyclopropanation reactions have been developed. This often involves the use of chiral ligands or auxiliaries in conjunction with the cyclopropanating reagent to induce enantioselectivity.
Section 4: Experimental Protocols & Data
Protocol 1: Synthesis of Diethyl (1R,2S)-rel-cyclopropane-1,2-dicarboxylate via Simmons-Smith Reaction (Furukawa Modification)
This protocol is adapted for a lab-scale synthesis and can be scaled up with appropriate safety considerations.
Materials:
| Reagent/Solvent | Amount (for 10 mmol scale) | Molar Eq. | Notes |
| Diethyl fumarate | 1.72 g (1.64 mL) | 1.0 | Ensure high purity |
| Diethylzinc (1.0 M in hexanes) | 22 mL | 2.2 | Pyrophoric! Handle under inert atmosphere |
| Diiodomethane | 6.7 g (2.0 mL) | 2.5 | Freshly distilled |
| Anhydrous Dichloromethane (DCM) | 50 mL | - | Dry over CaH₂ |
| Saturated aq. NH₄Cl | 30 mL | - | For quenching |
| Saturated aq. NaHCO₃ | 30 mL | - | For washing |
| Brine | 30 mL | - | For washing |
| Anhydrous MgSO₄ | - | - | For drying |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add diethyl fumarate (1.0 eq) dissolved in anhydrous DCM.
-
Addition of Diethylzinc: Cool the solution to 0°C in an ice bath. Slowly add the diethylzinc solution (2.2 eq) dropwise via the dropping funnel over 20-30 minutes. A white precipitate may form.
-
Addition of Diiodomethane: After the addition of diethylzinc is complete, add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Hydrolysis of Diethyl (1R,2S)-rel-cyclopropane-1,2-dicarboxylate
Materials:
| Reagent/Solvent | Amount (for 5 mmol scale) | Notes |
| Diethyl (1R,2S)-rel-cyclopropane-1,2-dicarboxylate | 0.93 g | From Protocol 1 |
| Ethanol | 20 mL | |
| Sodium Hydroxide (NaOH) | 0.6 g | |
| Water | 10 mL | |
| Concentrated HCl | As needed | For acidification |
| Ethyl Acetate | 3 x 20 mL | For extraction |
| Anhydrous Na₂SO₄ | - | For drying |
Procedure:
-
Saponification: Dissolve the diethyl ester in ethanol in a round-bottom flask. Add a solution of NaOH in water.
-
Heating: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the remaining residue in water and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated HCl. A white precipitate of the dicarboxylic acid should form.
-
Isolation: Extract the aqueous solution with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization.
Section 5: Visualizing the Workflow
Diagram 1: Decision Tree for Troubleshooting Low Yield in Simmons-Smith Reaction
Caption: Troubleshooting flowchart for low yield in Simmons-Smith reactions.
Diagram 2: General Workflow for Synthesis and Purification
Caption: Overall workflow for the synthesis and purification of the target molecule.
References
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (2023). Advanced Synthesis & Catalysis. [Link]
-
Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019). International Journal of Scientific Research. [Link]
-
Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. (2019). National Institutes of Health. [Link]
-
Reactions Of Diazomethane (CH2N2) And Their Mechanisms. (2023). Master Organic Chemistry. [Link]
-
Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. (2023). Wiley Online Library. [Link]
- Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
-
Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (1964). Oregon State University. [Link]
-
a) Comparison of diazomethane, TMS‐diazomethane, and select diazomethane precursors, with favorable features in green and unfavorable features in red. b) Mechanism of hydrolysis of TMZ to methyl diazonium. (2019). ResearchGate. [Link]
-
Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. (2019). ACS Publications. [Link]
-
Diazomethane and alternatives. (2022). Reddit. [Link]
-
Crystallization and Purification. ResearchGate. [Link]
-
Synthesis of 4-cyclohexene-cis-l.2-dicarboxylic acid. Alfred State College. [Link]
-
Supporting Information Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. The Royal Society of Chemistry. [Link]
- Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). National Institutes of Health. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
(1R, 2S)?rel-cyclopropane?1, 2?dicarboxylic acid, min 97%, 1 gram. MilliporeSigma. [Link]
-
Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. (2021). ResearchGate. [Link]
-
1-Cyclohexene-1-methanol, 4-(1-methylcyclopropyl)-. Organic Syntheses. [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2022). National Institutes of Health. [Link]
- Process of separating cis and trans isomers of cyclopropane carboxylic acids.
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Royal Society of Chemistry. [Link]
- A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
-
(1S,2S)-cyclopropane-1,2-dicarboxylic acid. PubChem. [Link]
-
Synthesis and Separation of Substituted Cyclopropane Carboxylic Acid Amide Isomers. ResearchGate. [Link]
-
Synthesis of trans-5-norbornene-2,3-dicarboxylic acid from fumaric acid and cyclopentadiene. University of Regensburg. [Link]
- Synthesis method of (1R, 2R)-trans-cyclohexane dicarboxylic acid.
- Separation and purification of cis and trans isomers.
-
Cis and Trans Isomers and Cis Trans Practice Problems. Chemistry Steps. [Link]
-
Purification, characterization and crystallization in two crystal forms of bovine cyclophilin 40. International Union of Crystallography. [Link]
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cis and Trans Isomers and Cis Trans Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
comparative analysis of cis- vs. trans-cyclopropane-1,2-dicarboxylic acid bioactivity
An In-Depth Comparative Guide to the Bioactivity of Cis- vs. Trans-Cyclopropane-1,2-Dicarboxylic Acid
Introduction: Isomeric Specificity in Neuromodulation
In the landscape of neuropharmacology, structural isomers often exhibit remarkably distinct biological activities. This principle is vividly illustrated by the cis- and trans-isomers of cyclopropane-1,2-dicarboxylic acid (PDC). While chemically similar, their rigid cyclopropane backbone fixes the spatial orientation of the two carboxyl groups, leading to selective interactions with different protein targets within the central nervous system. This guide provides a comparative analysis of their bioactivities, mechanisms of action, and practical applications as research tools, grounded in experimental data and established protocols. We will explore how the trans-isomer serves as a potent inhibitor of excitatory amino acid transporters (EAATs), while the cis-isomer selectively targets the cystine/glutamate antiporter (system xc-), highlighting their utility in dissecting the complex roles of glutamate signaling and oxidative stress in neuronal function.
Pharmacological Targets: A Tale of Two Transporters
The subtle difference in stereochemistry between the two PDC isomers dictates their binding to and inhibition of two functionally distinct classes of glutamate-related transporters.
-
trans-Cyclopropane-1,2-dicarboxylic Acid (t-PDC): This isomer is a well-established competitive inhibitor of the high-affinity, sodium-dependent excitatory amino acid transporters (EAATs). It shows a preference for EAAT2 (GLT-1 in rodents), the most abundant glutamate transporter in the brain, which is primarily responsible for clearing synaptic glutamate. By blocking this reuptake mechanism, t-PDC elevates extracellular glutamate concentrations, a property that makes it a valuable tool for studying excitotoxicity and the physiological role of glutamate clearance.
-
cis-Cyclopropane-1,2-dicarboxylic Acid (c-PDC): In contrast, the cis-isomer shows negligible activity at EAATs but acts as a competitive inhibitor of the system xc- cystine/glutamate antiporter. This transporter is a sodium-independent exchanger that imports cystine into the cell while exporting glutamate. The imported cystine is a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). Therefore, c-PDC is primarily used to investigate the roles of system xc- in regulating extracellular glutamate levels and managing oxidative stress.
Comparative Bioactivity: A Quantitative Overview
The selectivity of each isomer is clearly demonstrated by their respective inhibitory constants (IC50 or Ki) against these transporters. The following table summarizes representative data from the literature.
| Compound | Primary Target | Secondary Target | Representative IC50/Ki Value |
| trans-Cyclopropane-1,2-dicarboxylic acid | EAAT2 (GLT-1) | EAAT1 (GLAST) | ~6 µM (for EAAT2) |
| cis-Cyclopropane-1,2-dicarboxylic acid | System xc- | EAATs | ~150-300 µM |
Expert Interpretation: The micromolar potency of t-PDC for EAAT2 makes it a robust tool for achieving significant inhibition of synaptic glutamate uptake in experimental settings. Conversely, the higher micromolar concentration required for c-PDC to inhibit system xc- reflects a different binding interaction, but it remains a selective and widely used inhibitor for this target, as its affinity for EAATs is negligible at these concentrations.
Mechanism of Action and Downstream Cellular Consequences
The inhibition of EAAT2 and system xc- by their respective PDC isomers triggers distinct downstream signaling cascades.
Inhibition of EAAT2 by t-PDC leads to an accumulation of glutamate in the synaptic cleft. This excess glutamate can overstimulate postsynaptic receptors, particularly NMDA receptors, leading to excessive Ca2+ influx and subsequent excitotoxicity, a key process in neurodegenerative diseases.
Inhibition of System xc- by c-PDC has a dual effect. It reduces the cellular uptake of cystine, which can deplete intracellular glutathione (GSH) stores and increase vulnerability to oxidative stress. Simultaneously, it curtails the non-synaptic release of glutamate, which can have complex modulatory effects on nearby neurons.
Caption: Comparative signaling pathways for PDC isomers.
Experimental Protocol: Assessing Transporter Inhibition via Radiolabeled Substrate Uptake
To quantify the inhibitory potential of compounds like the PDC isomers, a radiolabeled substrate uptake assay is a gold-standard method. This protocol describes the measurement of t-PDC-mediated inhibition of EAAT2 in primary astrocyte cultures or cell lines expressing the transporter.
Rationale: This assay directly measures the function of the transporter by quantifying the uptake of a radiolabeled substrate (e.g., [³H]-D-Aspartate, a non-metabolizable substrate for EAATs). A reduction in radioactivity inside the cells in the presence of an inhibitor indicates its potency.
Step-by-Step Methodology
-
Cell Culture: Plate primary astrocytes or HEK293 cells stably expressing EAAT2 in 24-well plates and grow to confluence.
-
Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, 10 Glucose), pH 7.4.
-
Wash Step: Aspirate the culture medium and wash the cells twice with 0.5 mL of pre-warmed (37°C) KRH buffer. This removes endogenous glutamate and media components.
-
Pre-incubation with Inhibitor: Add 0.25 mL of KRH buffer containing various concentrations of trans-PDC (e.g., 0.1 µM to 1 mM) or vehicle control to the wells. Incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the transporter.
-
Initiation of Uptake: Add 0.25 mL of KRH buffer containing [³H]-D-Aspartate (final concentration ~20-50 nM) to each well to start the uptake reaction.
-
Incubation: Incubate the plate for 10 minutes at 37°C. This time is optimized to be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the assay by aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold KRH buffer. The cold temperature and removal of the substrate stop the transporter activity.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 1% Sodium Dodecyl Sulfate (SDS) or 0.1 M NaOH to each well.
-
Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to a percentage of the vehicle control uptake. Plot the percentage of inhibition against the log concentration of trans-PDC and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a radiolabeled glutamate uptake assay.
Conclusion: Selective Tools for Distinct Questions
The cis- and trans- isomers of cyclopropane-1,2-dicarboxylic acid are powerful examples of how stereochemistry dictates pharmacology. Trans-PDC serves as a selective tool to probe the consequences of impaired synaptic glutamate clearance, making it invaluable for studies on excitotoxicity and synaptic transmission. In contrast, cis-PDC allows researchers to investigate the distinct biological roles of the system xc- antiporter, providing insights into oxidative stress, redox balance, and non-synaptic glutamate signaling. The judicious selection of the appropriate isomer is paramount for designing experiments that yield clear and interpretable results in the complex field of neuroscience.
References
-
Bridges, R. J., & Esslinger, C. S. (2005). L-trans-2,4-PDC. In xPharm: The Comprehensive Pharmacology Reference. Elsevier. [Link]
-
Patel, A. B., De-Mello, N., & Behar, K. L. (2004). cis-2,4-Methanoglutamate, a novel system xc- inhibitor, does not affect glutamate or GABA neurotransmitter cycling in the rat cerebral cortex. Neurochemistry International, 45(7), 1027–1035. [Link]
-
Gochenauer, K. R., & Robinson, M. B. (2001). The non-vesicular pool of glutamate in rat cortical synaptosomes is inhibited by a system xc- inhibitor. Journal of Neurochemistry, 78(4), 814–823. [Link]
-
Koch, H. P., Czejka, M. J., & Jäger, W. (1995). L-trans-Pyrrolidine-2,4-dicarboxylate and L-trans-2,4-carboxy-pyrrolidine. In Drugs of the Future. Prous Science. [Link]
A Comparative Guide to the Validation of (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid as a Putative Glutamate Analog
For researchers, scientists, and drug development professionals in neuroscience, the identification and validation of novel glutamate analogs are paramount for dissecting the complexities of glutamatergic neurotransmission and for the development of therapeutics targeting a host of neurological and psychiatric disorders. The rigid cyclopropane scaffold offers a unique platform for creating conformationally restricted analogs of the flexible glutamate molecule, providing valuable tools to probe the specific requirements of glutamate receptor binding pockets.
This guide provides a comprehensive framework for the validation of (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid as a potential glutamate analog. In the absence of published data confirming its activity at glutamate receptors, we position this compound as a case study and a structural baseline for comparison against well-characterized cyclopropane-containing and other conformationally restricted glutamate analogs. We will delve into the critical experimental workflows, from initial binding assays to functional electrophysiological characterization, that are essential for validating a novel compound's activity at glutamate receptors.
The Significance of the Cyclopropane Scaffold in Glutamate Analog Design
The endogenous neurotransmitter L-glutamate is a highly flexible molecule, capable of adopting numerous conformations. This flexibility, while crucial for its function, presents a challenge for the development of receptor subtype-selective ligands. By incorporating the carbon backbone of glutamate into a rigid ring structure, such as a cyclopropane ring, medicinal chemists can lock the molecule into a specific conformation. This conformational constraint can lead to enhanced selectivity for a particular glutamate receptor subtype, as the rigid structure may fit preferentially into the binding pocket of one receptor over another. The cyclopropane ring, being the smallest stable carbocycle, provides a simple yet effective way to explore the conformational space of glutamate.
This compound: A Structural Starting Point
This compound is a simple cyclopropane derivative with two carboxylic acid groups in a cis configuration. Its structure bears a resemblance to the dicarboxylic acid tail of glutamate. However, a critical distinction is the absence of an amino group, which is a key pharmacophoric element for binding to the glutamate recognition site of most glutamate receptors. While its structural similarity to the succinate molecule has led to its use in the study of succinate receptors, there is currently no substantive evidence in the scientific literature to support its activity as a direct glutamate analog at ionotropic or metabotropic glutamate receptors. Therefore, for the purpose of this guide, it will serve as a negative control and a point of comparison to illustrate the importance of specific structural features for glutamate receptor activity.
Comparative Analysis with Established Glutamate Analogs
To understand the potential of the cyclopropane scaffold, we will compare this compound with several well-established cyclopropane-containing and other conformationally restricted glutamate analogs.
| Compound | Structure | Target Receptor(s) | Binding Affinity/Potency | Key Characteristics |
| This compound | ![]() | Unknown at Glutamate Receptors | No reported activity | Lacks the essential α-amino group for typical glutamate receptor interaction. Serves as a structural baseline. |
| (2S,1'R,2'R,3'R)-2-(2,3-dicarboxycyclopropyl)glycine (DCG-IV) | Group II mGluRs (mGlu2/3) | Potent agonist. EC50 ~80 nM for inhibition of synaptic transmission[1]. IC50 of 0.39 µM for inhibiting glutamate release[2]. | A highly potent and selective Group II mGluR agonist with neuroprotective and anticonvulsant properties[2]. Also shows positive modulatory effects at some mGluRs[3][4]. | |
| LY354740 | Group II mGluRs (mGlu2/3) | Highly potent and selective agonist. EC50 values of 5.1 nM (mGlu2) and 24.3 nM (mGlu3)[5]. | A conformationally constrained glutamate analog with anxiolytic properties. Orally and systemically active[6]. | |
| LY404039 (Pomaglumetad) | Group II mGluRs (mGlu2/3) | Potent and selective agonist. Ki values of 149 nM (mGlu2) and 92 nM (mGlu3)[7]. | Investigated for antipsychotic and anxiolytic effects. Modulates glutamatergic activity in limbic and forebrain areas[8][9]. | |
| (1S,3R)-ACPD | Group I and II mGluRs | Non-selective agonist. EC50 values of 5 µM (mGluR2), 15 µM (mGluR5), 42 µM (mGluR1), and 60 µM (mGluR6)[10][11]. | A non-cyclopropane, conformationally restricted glutamate analog widely used to study metabotropic glutamate receptor function[12]. |
Experimental Validation Workflow
The validation of a novel compound as a glutamate analog is a multi-step process that progresses from initial screening of binding to functional characterization of its effects on neuronal activity.
Caption: A typical workflow for the validation of a novel glutamate analog.
Experimental Protocol 1: Radioligand Binding Assay for Glutamate Receptors
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for a specific glutamate receptor subtype.
Objective: To measure the ability of this compound and other test compounds to displace a known radiolabeled ligand from a specific glutamate receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing the glutamate receptor of interest (e.g., HEK293 cells expressing mGluR2).
-
Radiolabeled ligand (e.g., [3H]LY354740 for mGluR2/3).
-
Unlabeled test compounds: this compound, DCG-IV, LY354740, LY404039, (1S,3R)-ACPD, and L-glutamate.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compounds in the binding buffer.
-
Dilute the cell membranes to the desired concentration in ice-cold binding buffer.
-
Dilute the radiolabeled ligand to a concentration near its Kd value in the binding buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
25 µL of binding buffer (for total binding) or a high concentration of unlabeled L-glutamate (for non-specific binding).
-
25 µL of the serially diluted test compound.
-
25 µL of the diluted radiolabeled ligand.
-
25 µL of the diluted cell membranes.
-
-
-
Incubation:
-
Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Experimental Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details how to measure the functional effects of a test compound on glutamate receptor-mediated currents in cultured neurons.
Objective: To determine if this compound and other test compounds act as agonists, antagonists, or modulators of glutamate receptors by recording changes in membrane currents.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line.
-
External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Internal pipette solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Test compounds dissolved in the external solution.
Procedure:
-
Preparation:
-
Prepare the external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Plate the neurons on coverslips for recording.
-
-
Establishing a Whole-Cell Recording:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.
-
Using the micromanipulator, approach a neuron with the patch pipette while applying positive pressure.
-
When the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Recording:
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Establish a stable baseline recording.
-
Apply a known glutamate receptor agonist (e.g., L-glutamate or a specific agonist for the receptor of interest) via a perfusion system to elicit a baseline current response.
-
Wash out the agonist and allow the current to return to baseline.
-
-
Testing the Compound:
-
Agonist activity: Apply the test compound alone and observe if it elicits an inward current similar to the known agonist.
-
Antagonist activity: Co-apply the test compound with the known agonist and determine if it reduces the agonist-evoked current.
-
Modulatory activity: Apply the test compound before and during the application of the agonist to see if it potentiates or inhibits the agonist's effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the currents elicited by the agonists in the absence and presence of the test compounds.
-
Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the active compounds.
-
Glutamate Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway for a Group II metabotropic glutamate receptor, the primary target of the active cyclopropane analogs discussed.
Caption: Simplified signaling cascade of a presynaptic Group II mGluR.
Conclusion
The validation of a novel compound as a glutamate analog requires a systematic and rigorous experimental approach. While this compound, based on its structure and the lack of supporting literature, is unlikely to be a direct glutamate analog, its scaffold highlights the potential of cyclopropane-containing molecules in probing glutamate receptor function. The comparison with potent and selective analogs like DCG-IV, LY354740, and LY404039 underscores the stringent structure-activity relationships that govern ligand-receptor interactions. The detailed protocols provided in this guide offer a robust framework for researchers to characterize the affinity and functional activity of novel compounds at glutamate receptors, ultimately contributing to a deeper understanding of glutamatergic signaling and the development of novel neurotherapeutics.
References
-
Rorick-Kehn, L. M., et al. (2007). In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders. Journal of Pharmacology and Experimental Therapeutics, 321(1), 308-317. [Link]
-
Wikipedia. (2023). Pomaglumetad. [Link]
-
Kingston, A. E., et al. (1998). In vitro binding characteristics of a new selective group II metabotropic glutamate receptor radioligand, [3H]LY354740, in rat brain. Neuropharmacology, 37(1), 1-11. [Link]
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Ohfune, Y., et al. (1996). Neurotoxicity of (2S,1'R,2'R,3'R)-2-(2,3-dicarboxycyclopropyl)glycine, a potent agonist for class II metabotropic glutamate receptors, in the rat. Neuroscience, 73(3), 687-695. [Link]
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Nicoletti, F., et al. (1994). (2S,1'R,2'R,3'R)-2-(2,3-dicarboxycyclopropyl) glycine positively modulates metabotropic glutamate receptors coupled to polyphosphoinositide hydrolysis in rat hippocampal slices. Brain Research, 659(1-2), 10-16. [Link]
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Schoepp, D. D., et al. (1997). LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors. Neuropharmacology, 36(1), 1-11. [Link]
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Thomsen, C., et al. (1993). (2s,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl) glycine enhances quisqualate-stimulated inositol phospholipid hydrolysis in hippocampal slices. European Journal of Pharmacology, 245(3), 297-298. [Link]
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Attwell, P. J., et al. (1998). Anticonvulsant and glutamate release-inhibiting properties of the highly potent metabotropic glutamate receptor agonist (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (DCG-IV). Brain Research, 798(1-2), 267-273. [Link]
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Fell, M. J., et al. (2010). Evidence for the Role of Metabotropic Glutamate (mGlu)2 Not mGlu3 Receptors in the Preclinical Antipsychotic Pharmacology of the mGlu2/3 Receptor Agonist (–)-(1R,4S,5S,6S)-4-Amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic Acid (LY404039). Journal of Pharmacology and Experimental Therapeutics, 332(1), 232-243. [Link]
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Schoepp, D. D., et al. (1998). Potent, stereoselective, and brain region selective modulation of second messengers in the rat brain by (+)LY354740, a novel group II metabotropic glutamate receptor agonist. Neuropharmacology, 37(8), 1029-1037. [Link]
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biological activity of (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid versus its enantiomer
An In-Depth Comparative Guide to the Biological Activity of trans-1,2-Cyclopropanedicarboxylic Acid Enantiomers
Authored by a Senior Application Scientist
This guide provides a detailed comparison of the biological activities of the (1R,2S) and (1S,2R) enantiomers of trans-1,2-cyclopropanedicarboxylic acid (t-ACPD). Intended for researchers in pharmacology and drug development, this document synthesizes key findings on their differential effects, particularly as ligands for metabotropic glutamate receptors (mGluRs), and presents the experimental data and protocols that form the basis of our understanding.
Introduction: Chirality as a Determinant of Biological Function
In pharmacology, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of each other, can exhibit dramatically different biological activities. This principle is vividly illustrated by the enantiomers of trans-1,2-cyclopropanedicarboxylic acid. While chemically similar, their stereochemistry dictates profoundly different interactions with their biological targets, the metabotropic glutamate receptors (mGluRs). These receptors are critical G-protein coupled receptors (GPCRs) that modulate synaptic plasticity and neuronal excitability throughout the central nervous system. Understanding the enantiomer-specific activity of t-ACPD is crucial for the development of selective therapeutic agents targeting the glutamatergic system.
Comparative Biological Activity at Metabotropic Glutamate Receptors
The enantiomers of t-ACPD are classic tools for probing the function of mGluRs. Experimental evidence overwhelmingly demonstrates that the (1S,2R) enantiomer is a potent, non-selective agonist at most mGluR subtypes, while the (1R,2S) enantiomer is significantly less potent or inactive. More recent and detailed studies have refined this picture, revealing that the (1R,2S) enantiomer can act as an antagonist at specific mGluR subtypes.
Quantitative Comparison of Enantiomer Potency
The following table summarizes the potency (EC₅₀/IC₅₀) of the (1S,2R) and (1R,2S) enantiomers at different mGluR subtypes. The data are compiled from studies utilizing heterologous expression systems, which allow for the precise characterization of activity at individual receptor subtypes.
| Receptor Subtype | Enantiomer | Activity | Potency (EC₅₀/IC₅₀) | Source |
| mGluR2 | (1S,2R)-t-ACPD | Agonist | ~10 µM | |
| (1R,2S)-t-ACPD | Antagonist | ~50-100 µM | ||
| mGluR3 | (1S,2R)-t-ACPD | Agonist | ~1-5 µM | |
| (1R,2S)-t-ACPD | Weak/Inactive | >100 µM | ||
| mGluR1 | (1S,2R)-t-ACPD | Agonist | ~10-100 µM | |
| (1R,2S)-t-ACPD | Weak/Inactive | >300 µM | ||
| mGluR5 | (1S,2R)-t-ACPD | Agonist | ~10-100 µM | |
| (1R,2S)-t-ACPD | Weak/Inactive | >300 µM |
Note: Potency values can vary depending on the specific assay conditions and expression system used.
Mechanism of Action: Differential Receptor Activation and Signaling
The differential activity of the t-ACPD enantiomers stems from their stereoselective binding to the large, extracellular N-terminal domain of mGluRs, often called the "venus flytrap" domain.
The (1S,2R) enantiomer fits snugly into the binding pocket, inducing a conformational change that closes the two lobes of the domain. This movement is transmitted to the transmembrane domains, activating the coupled G-protein and initiating downstream signaling cascades.
In contrast, the (1R,2S) enantiomer binds differently. At mGluR2, it occupies the binding site without inducing the full conformational change required for receptor activation. By occupying the site, it prevents the binding and action of agonists, thus acting as an antagonist. At other subtypes, its binding affinity is too low to have a significant effect.
Signaling Pathways Modulated by t-ACPD Enantiomers
The activation of mGluRs by (1S,2R)-t-ACPD triggers distinct intracellular signaling pathways depending on the receptor group. Group I mGluRs (mGluR1, mGluR5) couple to Gαq, while Group II (mGluR2, mGluR3) and Group III couple to Gαi/o.
Caption: Signaling pathways for Group I and Group II mGluRs activated by (1S,2R)-t-ACPD and antagonized by (1R,2S)-t-ACPD.
Experimental Protocols for Assessing Enantiomer Activity
The characterization of t-ACPD enantiomers relies on robust and reproducible experimental assays. Below are representative protocols for determining agonist and antagonist activity.
Protocol 1: Agonist Activity via Calcium Mobilization Assay in HEK293 Cells
This assay is suitable for Gαq-coupled receptors like mGluR1 and mGluR5.
Objective: To determine the EC₅₀ value of (1S,2R)-t-ACPD by measuring intracellular calcium mobilization.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the human mGluR1a in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of (1S,2R)-t-ACPD in assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence. Add the compound dilutions to the wells and monitor the fluorescence change over time, which corresponds to the increase in intracellular calcium.
-
Data Analysis: For each concentration, calculate the peak fluorescence response. Plot the response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Protocol 2: Antagonist Activity via Forskolin-Induced cAMP Accumulation Assay
This assay is ideal for Gαi/o-coupled receptors like mGluR2.
Objective: To determine the IC₅₀ value of (1R,2S)-t-ACPD by measuring its ability to block agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the human mGluR2.
-
Cell Plating: Seed cells in 96-well plates and grow to near confluency.
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the antagonist, (1R,2S)-t-ACPD, for 15-20 minutes in the presence of a phosphodiesterase inhibitor like IBMX.
-
Add a fixed, sub-maximal (EC₈₀) concentration of a potent agonist (e.g., LY354740 or (1S,2R)-t-ACPD) along with forskolin (an adenylyl cyclase activator).
-
Incubate for 30 minutes at 37°C to allow for cAMP production.
-
-
cAMP Detection: Lyse the cells and measure the accumulated cAMP levels using a competitive immunoassay kit, such as HTRF, ELISA, or LANCE.
-
Data Analysis: The antagonist will reverse the agonist-mediated decrease in the forskolin-stimulated cAMP signal. Plot the cAMP levels against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
Caption: Workflow for determining antagonist and agonist activity of t-ACPD enantiomers.
Conclusion and Future Directions
The enantiomers of trans-1,2-cyclopropanedicarboxylic acid represent a canonical example of stereoselectivity in pharmacology. The (1S,2R) enantiomer serves as a broad-spectrum mGluR agonist, while the (1R,2S) enantiomer has been identified as a selective antagonist for the mGluR2 subtype. This clear differentiation in their biological profiles makes them invaluable pharmacological tools for dissecting the roles of mGluR subtypes in health and disease. Researchers utilizing these compounds must exercise caution, ensuring the enantiomeric purity of their reagents and selecting the appropriate isomer to achieve the desired pharmacological effect. Future research may focus on using the t-ACPD scaffold to design even more potent and subtype-selective mGluR ligands for therapeutic applications.
References
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Schaffhauser, H., et al. (1998). (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine, a potent and selective group II metabotropic glutamate receptor agonist, is a highly effective anticonvulsant in vivo. Molecular Pharmacology, 53(2), 228-233. [Link]
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Jane, D. E., et al. (1995). Potent and selective antagonism of group II metabotropic glutamate receptors by a new phenylglycine derivative, (RS)-alpha-cyclopropyl-4-phosphonophenylglycine. Neuropharmacology, 34(8), 851-856. [Link]
A Comparative Guide to the Structural Elucidation of (1R,2S)-rel-cyclopropane-1,2-dicarboxylic Acid Derivatives: X-ray Crystallography vs. Spectroscopic and Computational Methods
In the landscape of modern drug discovery and development, the precise three-dimensional structure of a molecule is fundamental to understanding its biological activity. This is especially critical for conformationally restricted molecules such as (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid and its derivatives. The rigid cyclopropane scaffold, combined with the trans relationship of the two carboxylic acid groups, imparts a unique and constrained geometry that is paramount to its interaction with biological targets. This guide offers an in-depth, comparative analysis of X-ray crystallography against alternative spectroscopic and computational methods for the comprehensive structural elucidation of this important class of molecules.
The Gold Standard: Single-Crystal X-ray Crystallography
For the unambiguous determination of molecular structure, including absolute and relative stereochemistry, bond lengths, and bond angles, single-crystal X-ray crystallography remains the definitive technique. The ability to generate a detailed electron density map provides a visual and precise representation of the molecule's conformation in the solid state.
Experimental Protocol: A Crystallographer's Workflow
The journey from a powdered sample to a refined crystal structure involves several critical stages:
-
Crystallization: This is often the most challenging step. Growing diffraction-quality single crystals requires careful screening of conditions. Techniques such as slow evaporation, vapor diffusion, and liquid-liquid diffusion are commonly employed. The choice of solvent is crucial and can significantly impact crystal packing and quality.
-
Data Collection: A suitable crystal is selected, mounted, and typically cooled in a stream of nitrogen gas to minimize thermal vibration. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The phase problem is then solved to generate an initial electron density map, from which a molecular model is built and refined to best fit the experimental data.
Figure 1: A simplified workflow for single-crystal X-ray crystallography.
Causality Behind Experimental Choices: The selection of a crystallization solvent is a prime example of rational experimental design. For dicarboxylic acids, protic solvents or those capable of forming hydrogen bonds can either compete with or facilitate the intermolecular interactions necessary for crystal lattice formation. Cooling the crystal is not merely procedural; it reduces atomic motion, leading to sharper diffraction spots and a higher-resolution final structure.
Alternative and Complementary Techniques: A Comparative Overview
While X-ray crystallography is powerful, its requirement for a crystalline sample is a significant limitation. Furthermore, the solid-state conformation may not always represent the biologically relevant solution-state conformation. Therefore, a multi-faceted approach employing other techniques is often necessary for a complete structural understanding.
| Technique | Primary Information | Key Advantages | Major Limitations |
| X-ray Crystallography | Absolute & relative stereochemistry, solid-state conformation, bond parameters. | Provides an unambiguous 3D structure. | Requires single crystals; conformation may differ from solution. |
| NMR Spectroscopy | Relative stereochemistry, solution-state conformation (via NOE and coupling constants).[1][2] | Provides data in a biologically relevant medium; non-destructive. | Does not directly provide absolute stereochemistry; complex spectra can be challenging to interpret. |
| Circular Dichroism (CD) | Absolute stereochemistry for chiral molecules.[3] | Highly sensitive to stereochemistry; can be used on non-crystalline samples.[3] | Requires a chromophore near the stereocenter; interpretation can be complex.[3] |
| Computational Modeling | Conformational analysis, relative energies of conformers and stereoisomers. | Can predict stable structures and rationalize experimental findings; no physical sample required. | Accuracy is dependent on the level of theory and computational cost; results require experimental validation. |
Table 1: A comparative guide to structural elucidation techniques for this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution Behavior
NMR spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. For cyclopropane derivatives, proton-proton coupling constants and Nuclear Overhauser Effect (NOE) data are particularly informative for deducing relative stereochemistry and conformational preferences.[1][2]
Experimental Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation: A pure sample of the derivative is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at an appropriate concentration.
-
Data Acquisition: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is performed on a high-field NMR spectrometer. The mixing time is a crucial parameter that is optimized to observe key spatial correlations.
-
Spectral Analysis: The resulting 2D spectrum is analyzed for cross-peaks, which indicate protons that are close in space (< 5 Å), providing valuable constraints for conformational modeling.
Circular Dichroism (CD) Spectroscopy: A Probe for Chirality
For chiral derivatives of this compound, CD spectroscopy can be a powerful method for determining the absolute configuration.[3] This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[4][5]
Figure 2: A decision-making flowchart for the structural analysis of cyclopropane derivatives.
An Integrated Strategy for Comprehensive Structural Characterization
The most robust approach to the structural elucidation of this compound derivatives involves the judicious integration of multiple techniques. X-ray crystallography provides an accurate and detailed snapshot of the molecule in the solid state. NMR spectroscopy offers invaluable information about the behavior and conformational preferences of the molecule in solution, which is often more relevant to its biological function. For chiral compounds, circular dichroism can provide crucial data on the absolute stereochemistry, especially when crystallographic methods are not feasible. Finally, computational modeling can be used to rationalize experimental observations and explore the conformational landscape in greater detail. By combining the strengths of these diverse methods, researchers can achieve a comprehensive and reliable understanding of the structure-activity relationships of this important class of molecules.
References
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Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]
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Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39. [Link]
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Costantino, G., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 78-87. [Link]
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Costantino, G., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. PubMed. [Link]
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H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]
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Guide for crystallization. [Link]
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Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society. [Link]
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Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. PubMed. [Link]
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Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. National Institutes of Health. [Link]
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Circular Dichroism (CD) Applications- Stereochemical assignment. Chiralabs. [Link]
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NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
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NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]
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Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]
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Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. [Link]
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Circular Dichroism. Chemistry LibreTexts. [Link]
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(1S,2S)-cyclopropane-1,2-dicarboxylic acid. PubChem. [Link]
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Cyclopropane-1,2-dicarboxylic acid. PubChem. [Link]
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The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. [Link]
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What Is Circular Dichroism Spectroscopy? - Chemistry For Everyone. YouTube. [Link]
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Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Thieme. [Link]
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(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid. PubChem. [Link]
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(1R,2S)-1-[(2S)-2-amino-2-carboxyethyl]cyclopropane-1,2-dicarboxylic acid. PubChem. [Link]
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Spectroscopic Showdown: A Comparative Guide to the cis and trans Isomers of Cyclopropane-1,2-dicarboxylic Acid
For researchers, scientists, and professionals in drug development, the precise structural elucidation of stereoisomers is fundamental to understanding molecular behavior, predicting biological activity, and ensuring the purity and efficacy of synthesized compounds. The rigid, strained three-membered ring of cyclopropane provides a unique scaffold in medicinal chemistry and materials science. When disubstituted at the 1 and 2 positions, it gives rise to cis and trans diastereomers, which, despite identical connectivity, possess distinct physical properties and three-dimensional structures. These differences are directly reflected in their spectroscopic signatures.
This comprehensive guide offers an in-depth spectroscopic comparison of cis- and trans-cyclopropane-1,2-dicarboxylic acid. We will delve into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the key differentiating features essential for unambiguous identification. This guide is grounded in publicly available experimental data and established spectroscopic principles, aiming to serve as a practical reference for laboratory work.
The Structural Distinction: A Tale of Two Symmetries
The core difference between the cis and trans isomers lies in the spatial orientation of the two carboxylic acid groups relative to the plane of the cyclopropane ring. This seemingly subtle variation has profound implications for the molecule's symmetry, which is the primary determinant of the complexity and characteristics of its spectra, particularly in NMR.
Caption: General experimental workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the cyclopropane-1,2-dicarboxylic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). [1]2. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use proton decoupling to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. [2]The KBr must be thoroughly dried to avoid a broad water absorption band in the spectrum.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet. [3]3. Background Spectrum: Acquire a background spectrum of a pure KBr pellet to correct for atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The final spectrum is usually presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Carboxylic acids are often derivatized before GC analysis to increase their volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). [4]2. Sample Preparation: Dissolve a small amount of the derivatized acid in a suitable solvent (e.g., dichloromethane, hexane).
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., a nonpolar DB-5 or equivalent) coupled to a mass spectrometer (typically with electron ionization - EI).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 200).
-
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern.
Conclusion
The differentiation of cis- and trans-cyclopropane-1,2-dicarboxylic acid is a clear-cut process when the appropriate spectroscopic tools are employed. NMR spectroscopy, with its sensitivity to molecular symmetry and through-bond coupling, stands out as the most definitive method. The number of signals in both ¹H and ¹³C NMR, along with the magnitude of the ³JHH coupling constants, provides an unambiguous assignment. IR spectroscopy offers a valuable complementary technique, with the fingerprint region providing a unique signature for each isomer. Finally, while mass spectrometry will show the same molecular ion, subtle differences in fragmentation can provide supporting evidence. By understanding the principles behind these techniques and applying rigorous experimental protocols, researchers can confidently characterize these fundamental chemical building blocks.
References
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PubChem. cis-1,2-Cyclopropanedicarboxylic acid. National Center for Biotechnology Information. [Link]
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Annunziato, G., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 78–87. [Link]
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Supporting Information for "Water-chain mediated proton conductivity in mechanically flexible redox-active organic single crystals". [Link]
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Pajuste, E., & Tõugu, E. (2013). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 24(3), 223-230. [Link]
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GC-MS and LC-MS methods presented for carboxylic acid determination and related high. ResearchGate. [Link]
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Shimadzu. KBr Pellet Method. [Link]
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Ferreiro, M. J., et al. (2001). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 66(22), 7356–7366. [Link]
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Pozo C., J. (1964). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. ResearchGate. [Link]
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Allen, D. K., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 165–174. [Link]
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PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. [Link]
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Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
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Shimadzu. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. [Link]
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Sample preparation for FT-IR. [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
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TRACES Centre Laboratory. (2020). KBr Pellet Preparation for FTIR Analysis. YouTube. [Link]
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Shimadzu. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. [Link]
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The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]
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Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications. [Link]
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Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Quora. [Link]
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Synthonix. cis-Cyclopropane-1,2-dicarboxylic acid. [Link]
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TutorChase. How does NMR differentiate between cis and trans isomers?. [Link]
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Hulet, R. (2020). 13.3 Intro to Cis Trans Isomers. YouTube. [Link]
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Brain Vision. (2025). [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. H. YouTube. [Link]
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Diallo, A.O., & Waters, D.N. (1988). Vibrational spectra and structure of cyclopropane-d1 and dicyclopropyl ketone. Spectrochimica acta Part A, Molecular spectroscopy, 44(11), 1109-1115. [Link]
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A Comparative Guide to the Enzymatic Resolution of Racemic trans-1,2-Cyclopropanedicarboxylic Acid
For researchers and professionals in drug development and fine chemical synthesis, the stereoselective synthesis of chiral building blocks is a cornerstone of innovation. The enantiomers of trans-1,2-cyclopropanedicarboxylic acid are valuable synthons, incorporated into a variety of biologically active molecules. Their rigid cyclopropane backbone imparts unique conformational constraints, making them attractive motifs in medicinal chemistry. This guide provides an in-depth comparison of enzymatic strategies for the resolution of racemic trans-1,2-cyclopropanedicarboxylic acid, offering field-proven insights and detailed experimental protocols to aid in the selection of the most suitable method for your laboratory's needs.
The Imperative of Chirality: Why Enzymatic Resolution?
Classical chemical resolution methods, such as diastereomeric salt formation, can be effective but often require stoichiometric amounts of expensive resolving agents and may involve tedious optimization.[1] In contrast, enzymatic resolutions offer a greener, more efficient alternative, leveraging the exquisite stereoselectivity of enzymes to catalyze reactions on one enantiomer of a racemic mixture, leaving the other unreacted.[2] This approach typically proceeds under mild conditions, minimizing the risk of side reactions and racemization.
This guide will compare two robust enzymatic methodologies:
-
Whole-Cell Amidase-Catalyzed Hydrolysis : A highly selective method utilizing the amidase activity of Rhodococcus rhodochrous on a monoamido-monoester derivative of the target diacid.
-
Lipase-Catalyzed Kinetic Resolution : A versatile and widely applicable method using commercially available lipases for the enantioselective acylation or hydrolysis of a simple diester of the diacid.
Method 1: Whole-Cell Amidase-Catalyzed Hydrolysis of a Monoamido-Monoester
This strategy, pioneered in the work of Hugentobler and Rebolledo, leverages the amidase of Rhodococcus rhodochrous to achieve high enantioselectivity in the hydrolysis of a racemic monoamido-monoester derived from trans-1,2-cyclopropanedicarboxylic acid.[3][4] The key to this approach is the preparation of a suitable substrate that the enzyme can recognize and process with high stereochemical fidelity.
Rationale and Workflow
The underlying principle is that the amidase will selectively hydrolyze the amide functionality of one enantiomer, converting it to a carboxylic acid, while leaving the other enantiomer's amide group intact. This difference in functionality allows for the straightforward separation of the resulting product (a monoacid-monoester) from the unreacted starting material (a monoamido-monoester).
Caption: Workflow for the amidase-catalyzed resolution of a monoamido-monoester.
Experimental Protocol: Amidase-Catalyzed Hydrolysis
I. Substrate Synthesis: Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate
-
Mono-saponification: Commercially available diethyl trans-1,2-cyclopropanedicarboxylate is selectively hydrolyzed to the corresponding monoester, monoacid.
-
Amidation: The remaining carboxylic acid group is converted to a primary amide via standard coupling chemistry (e.g., using a carbodiimide reagent and ammonia).
-
Esterification: The other carboxylic acid group is then esterified to the methyl ester.
II. Whole-Cell Biotransformation [3][4]
-
Culture Preparation: Cultivate Rhodococcus rhodochrous (e.g., IFO 15564) in a suitable nutrient broth until it reaches the late exponential growth phase.
-
Cell Harvesting and Resuspension: Harvest the cells by centrifugation and resuspend them in a phosphate buffer (e.g., 0.1 M, pH 7.0) to a specific optical density.
-
Biotransformation: Add the racemic methyl (±)-trans-2-carbamoylcyclopropanecarboxylate to the cell suspension.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 28-30°C) with agitation.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC.
-
Work-up: Once the desired conversion is reached (typically around 50%), acidify the mixture and extract the products with an organic solvent. The unreacted amide and the acid product can be separated by standard chromatographic techniques.
Method 2: Lipase-Catalyzed Kinetic Resolution of Diethyl trans-1,2-cyclopropanedicarboxylate
Lipases are a workhorse class of enzymes in biocatalysis due to their commercial availability, broad substrate scope, and ability to function in organic solvents.[5] For the resolution of trans-1,2-cyclopropanedicarboxylic acid, a kinetic resolution of its simple diethyl ester is a highly practical approach. This can be achieved either through enantioselective hydrolysis in an aqueous system or by transesterification in an organic solvent.
Rationale and Workflow
In a typical lipase-catalyzed kinetic resolution via acylation, the lipase will preferentially acylate one enantiomer of a diol, or in the case of a diester hydrolysis, preferentially hydrolyze one enantiomer. For the resolution of diethyl trans-1,2-cyclopropanedicarboxylate, a common strategy is enantioselective hydrolysis, where the lipase will convert one of the enantiomeric diesters to its corresponding monoester, leaving the other enantiomeric diester largely unreacted.
Caption: Workflow for the lipase-catalyzed hydrolysis of a racemic diester.
Experimental Protocol: Lipase Screening and Resolution
I. Lipase Screening
-
Enzyme Selection: Screen a panel of commercially available lipases (e.g., from Pseudomonas cepacia, Candida antarctica B, Pseudomonas fluorescens) to identify the most selective enzyme.[6][7]
-
Reaction Setup: In parallel vials, dissolve racemic diethyl trans-1,2-cyclopropanedicarboxylate in a buffered aqueous solution (or a biphasic system).
-
Enzyme Addition: Add a small amount of each lipase to the respective vials.
-
Incubation and Analysis: Incubate with agitation and monitor the formation of the monoester and the enantiomeric excess (ee) of both the remaining diester and the product monoester by chiral HPLC.
II. Preparative Scale Resolution
-
Reaction: Based on the screening results, scale up the reaction with the optimal lipase, substrate concentration, pH, and temperature.
-
Work-up: After reaching approximately 50% conversion, stop the reaction. Separate the unreacted diester from the monoester product by extraction under basic conditions (the monoester will be in the aqueous layer as its carboxylate salt) followed by acidification and re-extraction.
Performance Comparison
| Parameter | Method 1: Whole-Cell Amidase | Method 2: Lipase-Catalyzed Resolution |
| Substrate | Custom-synthesized monoamido-monoester | Commercially available diethyl ester |
| Biocatalyst | Rhodococcus rhodochrous whole cells | Isolated, often immobilized, lipase |
| Enantioselectivity (E) | Moderate to High[3][4] | Variable, can be very high (>200) with proper enzyme selection[8] |
| Enantiomeric Excess (ee) | >99% for unreacted substrate, ~91% for product[4] | Can exceed 95% for both substrate and product[2] |
| Advantages | High enantioselectivity for specific substrates; whole-cell system can be cost-effective. | Broad applicability; commercially available enzymes; easier optimization of reaction conditions. |
| Disadvantages | Requires multi-step substrate synthesis; potential for side reactions from other cellular enzymes. | Requires screening of multiple lipases; enzyme cost can be a factor for large-scale synthesis. |
Analytical Validation: Chiral HPLC
The success of any enzymatic resolution hinges on accurate and reliable determination of enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[9][10][11]
Protocol for Chiral HPLC Analysis
-
Column Selection: Chiral stationary phases such as Chiralcel OD or Chiralcel OJ are often effective for the separation of cyclopropane derivatives.[9]
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane and 2-propanol. The ratio may need to be optimized for baseline separation of the enantiomers.
-
Sample Preparation: The carboxylic acid products may require derivatization to their methyl esters (e.g., using diazomethane) for better chromatographic performance.[4]
-
Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm) is commonly used.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Conclusion and Recommendations
Both the whole-cell amidase and the isolated lipase methodologies offer viable and effective routes for the enzymatic resolution of racemic trans-1,2-cyclopropanedicarboxylic acid derivatives.
-
The whole-cell amidase approach is particularly attractive when high enantioselectivity is required and the multi-step synthesis of the monoamido-monoester substrate is feasible within the project's scope. The specificity of the amidase from Rhodococcus rhodochrous for this type of substrate is a significant advantage.[3][4]
-
The lipase-catalyzed resolution of the diethyl ester is a more versatile and readily accessible starting point, especially for initial feasibility studies. The wide availability of commercial lipases allows for rapid screening to identify a suitable biocatalyst.[6][7] This method avoids the need for extensive substrate synthesis, making it a more direct route from a common starting material.
Ultimately, the choice of method will depend on the specific requirements of the project, including the desired scale of the synthesis, the available resources for biocatalyst screening and substrate synthesis, and the target enantiomeric purity. It is recommended to perform a preliminary screening of commercially available lipases before committing to the more involved synthesis of the amido-ester substrate for the whole-cell approach.
References
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Hugentobler, K. G., & Rebolledo, F. (2008). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry, 6(15), 2848-2854. [Link]
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[No author given]. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu, 17(1), 43-45. [Link]
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Hugentobler, K. G., & Rebolledo, F. (2008). Supporting Information: Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Royal Society of Chemistry. [Link]
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Hugentobler, K. G., & Rebolledo, F. (2008). ChemInform Abstract: Enantioselective Bacterial Hydrolysis of Amido Esters and Diamides Derived from (±)-trans-Cyclopropane-1,2-dicarboxylic Acid. ResearchGate. [Link]
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Kotlova, E. K., et al. (1999). Isolation and primary characterization of an amidase from Rhodococcus rhodochrous. Biochemistry (Moscow), 64(4), 384-389. [Link]
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Mayaux, J. F., et al. (1990). Cloning and Heterologous Expression of an Enantioselective Amidase from Rhodococcus erythropolis Strain MP50. Journal of Bacteriology, 172(12), 6764-6773. [Link]
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Kotlova, E. K., et al. (1999). Isolation and primary characterization of an amidase from Rhodococcus rhodochrous. Genetika. [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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Gotor-Fernández, V., et al. (2020). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 25(15), 3345. [Link]
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Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. [Link]
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Laeeque Ahmed, A. K. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-12. [Link]
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Ríos-Lombardía, N., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1604. [Link]
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Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. The Journal of Organic Chemistry, 72(20), 7750-7756. [Link]
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Ready, J. M., et al. (2021). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. ACS Omega, 6(32), 21151-21157. [Link]
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[No author given]. (n.d.). A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses Procedure. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5484. [Link]
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Zhang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. [Link]
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Szymańska, K., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Catalysts, 11(11), 1369. [Link]
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Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 73(1), 25-36. [Link]
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González-Sabín, J., et al. (2011). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Sustainable Chemistry & Engineering, 7(1), 123-130. [Link]
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Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. [Link]
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A Researcher's Guide to Validating Cyclopropane Dicarboxylate Inhibitors of Glutamate Carboxypeptidase II
A Comparative Analysis of Inhibitor Potency and Methodologies
In the landscape of drug discovery, the selective inhibition of enzymes implicated in disease pathogenesis remains a cornerstone of therapeutic development. Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme, has emerged as a significant target due to its role in neurological disorders and prostate cancer.[1] This guide provides a comprehensive overview for researchers on validating the inhibitory effects of small molecules, with a specific focus on the structural motif of cyclopropane dicarboxylates, against GCPII. We will explore the mechanistic rationale, compare established inhibitors, and provide detailed protocols for robust validation.
The Significance of GCPII Inhibition
GCPII catalyzes the hydrolysis of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate (NAA) and glutamate.[2] In the central nervous system, excessive glutamate can lead to excitotoxicity, a process implicated in a range of neurological conditions including stroke, traumatic brain injury, and neuropathic pain.[1] By inhibiting GCPII, the levels of neuroprotective NAAG are increased, while the production of excess glutamate is attenuated.[3] This dual action makes GCPII an attractive therapeutic target.
A Comparative Look at GCPII Inhibitors
The development of potent and selective GCPII inhibitors has been a focus of medicinal chemistry for over two decades. Several classes of inhibitors have been identified, primarily characterized by their zinc-binding groups. To provide a framework for evaluating novel compounds like cyclopropane dicarboxylates, it is essential to understand the potency of established inhibitors.
| Inhibitor Class | Example Compound | Zinc-Binding Group | IC50 Value | Reference |
| Phosphonate-Based | 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) | Phosphonate | 0.3 nM | [4] |
| Thiol-Based | 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) | Thiol | 90 nM | [4] |
| Urea-Based | DCIBzL | Urea | 0.01 nM | [5] |
This table presents a selection of well-characterized GCPII inhibitors to serve as benchmarks for comparison.
The potency of these inhibitors, as indicated by their low IC50 values, sets a high bar for new chemical entities. The design of novel inhibitors often involves retaining the glutamate-like scaffold for recognition by the enzyme's active site while exploring different zinc-binding moieties and other structural modifications to enhance potency, selectivity, and pharmacokinetic properties.[6]
The Rationale for Cyclopropane Dicarboxylates as GCPII Inhibitors
The cyclopropane ring is a valuable structural motif in medicinal chemistry. Its rigid nature can conformationally lock a molecule into a bioactive conformation, potentially increasing its binding affinity for the target enzyme.[7] In the context of GCPII, a cyclopropane dicarboxylate scaffold can be envisioned as a constrained analogue of glutamate, the natural substrate. This conformational restriction could lead to enhanced potency and selectivity.
While specific inhibitory data for cyclopropane dicarboxylates against GCPII is an emerging area of research, the principles of bioisosterism and conformational constraint provide a strong rationale for their investigation.[8] The validation of such novel compounds requires a systematic approach, employing a cascade of biochemical and cell-based assays.
Experimental Validation of GCPII Inhibition: A Step-by-Step Approach
The validation of a potential GCPII inhibitor involves a multi-tiered process, starting with biochemical assays to determine its direct interaction with the enzyme and progressing to cell-based and in vivo models to assess its efficacy in a more physiological context.
Biochemical Assays: The First Line of Validation
Biochemical assays are essential for determining the intrinsic potency of an inhibitor against purified GCPII. The most common and well-established methods are the radioenzymatic and fluorescence-based assays.
Workflow for Biochemical Validation of GCPII Inhibitors
Caption: Workflow for the biochemical validation of a novel GCPII inhibitor.
Detailed Protocol: Radioenzymatic GCPII Inhibition Assay
This assay is considered the gold standard for its high sensitivity and low rate of false positives.[2]
Materials:
-
Purified recombinant human GCPII (rhGCPII)
-
[3H]-NAAG (radiolabeled substrate)
-
Test inhibitor (e.g., cyclopropane dicarboxylate derivative)
-
Tris-HCl buffer (pH 7.4)
-
CoCl2
-
Sodium phosphate buffer (pH 7.5)
-
AG1X8 ion-exchange resin
-
Scintillation vials and cocktail
-
Microplate reader compatible with scintillation counting
Procedure:
-
Prepare the reaction mixture: In a 96-well plate, combine 40 pM rhGCPII in Tris-HCl buffer with 1 mM CoCl2.
-
Add inhibitor: Add varying concentrations of the test inhibitor to the wells. Include a positive control (e.g., 2-PMPA) and a negative control (vehicle).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 15 minutes at 37°C to allow for binding.
-
Initiate the reaction: Add 30 nM [3H]-NAAG to each well to start the enzymatic reaction. The total reaction volume should be 50 µL.
-
Incubation: Incubate the reaction mixture for 25 minutes at 37°C.
-
Stop the reaction: Terminate the reaction by adding 50 µL of ice-cold sodium phosphate buffer.
-
Separate product from substrate: Use AG1X8 ion-exchange resin to separate the cleaved [3H]-glutamate from the unreacted [3H]-NAAG.
-
Quantify radioactivity: Transfer the flow-through containing the [3H]-glutamate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data analysis: Calculate the percent inhibition for each inhibitor concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Assays: Assessing Efficacy in a Physiological Context
Cell-based assays are crucial for validating whether an inhibitor can effectively engage its target in a more complex biological environment.[9] These assays can provide insights into cell permeability, off-target effects, and the downstream consequences of enzyme inhibition.
Workflow for Cell-Based Validation of GCPII Inhibitors
Caption: General workflow for validating GCPII inhibitors using cell-based assays.
Example Protocol: Cell Proliferation Assay (MTT Assay)
This assay is suitable for assessing the effect of GCPII inhibition on the proliferation of cancer cells that overexpress GCPII.
Materials:
-
GCPII-expressing cell line (e.g., LNCaP prostate cancer cells)
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell seeding: Seed the GCPII-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include appropriate controls.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
Structure-Activity Relationship (SAR) and Future Directions
The data obtained from these validation assays will be instrumental in establishing the structure-activity relationship for a series of cyclopropane dicarboxylate inhibitors. By systematically modifying the cyclopropane scaffold and its substituents, researchers can identify key structural features that contribute to potency and selectivity.
Logical Relationship in SAR Studies
Caption: The iterative cycle of structure-activity relationship studies.
Future research in this area will likely focus on optimizing the pharmacokinetic properties of potent cyclopropane dicarboxylate inhibitors to improve their oral bioavailability and brain penetration, paving the way for in vivo studies and potential clinical development.[10] The systematic validation approach outlined in this guide will be critical for the successful identification and advancement of the next generation of GCPII inhibitors.
References
- Barinka, C., Rojas, C., Slusher, B. S., & Pomper, M. (2012). Glutamate carboxypeptidase II in diagnosis and treatment of neurologic disorders and prostate cancer. Current medicinal chemistry, 19(6), 856–870.
- Slusher, B. S., Vornov, J. J., Thomas, A. G., Hurn, P. D., Harjo, G. T., Cervenka, P. D., ... & Jackson, P. F. (1999). Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury.
- Mesters, J. R., Barinka, C., Li, W., Pfaff, K., Scheidig, A. J., & Konvalinka, J. (2006). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. The EMBO journal, 25(6), 1375–1384.
- Rojas, C., Frazier, S. T., & Slusher, B. S. (2002). Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay. Analytical biochemistry, 310(1), 50-54.
- Slusher, B. S., & Robinson, M. B. (2020). Looking for Drugs in All the Wrong Places: Use of GCPII Inhibitors Outside the Brain. Frontiers in Pharmacology, 11, 891.
- Bontemps-Gracz, M. M., & Gmeiner, W. H. (2000). Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. Journal of medicinal chemistry, 43(19), 3624–3630.
- Navratil, V., Schimer, J., Tykvart, J., Knedlik, T., Vik, V., Majer, P., ... & Sacha, P. (2017). DNA-linked inhibitor antibody assay (DIANA) for sensitive and selective enzyme detection and inhibitor screening. Nucleic acids research, 45(2), e10-e10.
-
Creative Biolabs. (n.d.). Glutamate Carboxypeptidase II Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- Barinka, C., Ptáček, J., Richter, A., Mlcochová, P., Schraml, J., & Konvalinka, J. (2008). Interactions between human glutamate carboxypeptidase II and urea-based inhibitors: structural characterization. Journal of medicinal chemistry, 51(23), 7737–7743.
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
- Stoermer, D., Vitharana, D., Hin, N., Delahanty, G., Duvall, B., Ferraris, D. V., ... & Tsukamoto, T. (2012). Design, synthesis, and pharmacological evaluation of glutamate carboxypeptidase II (GCPII) inhibitors based on thioalkylbenzoic acid scaffolds. Journal of medicinal chemistry, 55(12), 5922–5932.
- Singh, R. K., & Danishefsky, S. (1976). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 55, 35.
- Fisher, M. J. (1990). The synthesis of cyclopropane amino acids and peptides. EP0135429A1.
- de Meijere, A. (2000). The chemistry of cyclopropane derivatives. Chemical reviews, 100(8), 2779-2838.
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A Comparative Guide to Metal-Organic Frameworks Synthesized with Different Dicarboxylic Acid Linkers: Structure, Properties, and Performance
For researchers, scientists, and professionals in drug development, the choice of organic linker in the synthesis of Metal-Organic Frameworks (MOFs) is a critical decision that dictates the final material's properties and application suitability. This guide provides an in-depth comparative analysis of MOFs synthesized with various dicarboxylic acid linkers, focusing on the well-studied UiO-66 family and the isoreticular MOF (IRMOF) series. We will explore how linker functionalization and length influence crucial parameters such as surface area, porosity, stability, and, importantly, drug loading and release profiles. This document is designed to bridge theoretical understanding with practical application, offering both robust experimental data and detailed protocols.
The Architect's Blueprint: How Dicarboxylic Acid Linkers Define MOF Properties
The beauty of MOF chemistry lies in its modularity. By systematically altering the dicarboxylic acid linkers—the organic "struts" that connect the metal-oxo secondary building units (SBUs)—we can fine-tune the resulting framework's characteristics with remarkable precision. This principle, often termed reticular chemistry, allows for the rational design of materials with tailored properties.
Two primary strategies for linker modification are:
-
Linker Functionalization: Introducing functional groups (e.g., -NH₂, -NO₂, -OH, -COOH) to the linker backbone. This alters the chemical environment within the pores without significantly changing the pore size.
-
Linker Extension: Increasing the length of the linker to create isoreticular frameworks with larger pores.
This guide will use the robust and highly stable Zirconium-based UiO-66 framework as a case study for linker functionalization and the iconic Zinc-based IRMOF series to illustrate the effects of linker extension.
The Impact of Linker Functionalization: A Case Study of the UiO-66 Family
The UiO-66 framework, composed of Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylate (BDC) linkers, is renowned for its exceptional thermal and chemical stability. By replacing BDC with functionalized analogues, we can systematically study the impact of pore chemistry.
Comparative Performance Data
The introduction of functional groups onto the BDC linker directly influences the physicochemical properties of the resulting UiO-66 analogues. The table below summarizes key performance metrics for UiO-66, UiO-66-NH₂, and UiO-66-NO₂.
| MOF | Dicarboxylic Acid Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Decomposition (°C) | CO₂ Adsorption Capacity (mmol/g at 273K, 1 bar) |
| UiO-66 | Terephthalic acid (BDC) | ~1100-1200[1][2] | ~0.45 | ~500[3][4] | ~3.66[5] |
| UiO-66-NH₂ | 2-Aminoterephthalic acid (NH₂-BDC) | ~800-1100[1][2] | ~0.35 | ~400 | ~3.93[5] |
| UiO-66-NO₂ | 2-Nitroterephthalic acid (NO₂-BDC) | ~600-700[1] | ~0.30 | >500 | Not widely reported |
Causality Behind the Data: A Mechanistic Explanation
The observed differences in the properties of functionalized UiO-66 can be attributed to several factors:
-
Surface Area and Porosity: The general trend of decreasing surface area and pore volume with functionalization (UiO-66 > UiO-66-NH₂ > UiO-66-NO₂) is a direct consequence of the added bulk and mass of the functional groups occupying space within the pores.[6]
-
Thermal Stability: The exceptional stability of UiO-66 is a hallmark of the strong Zr-O bonds. While the introduction of a nitro group can in some cases maintain or even slightly enhance stability due to its electron-withdrawing nature, the amino group in UiO-66-NH₂ can lead to a slight decrease in thermal stability.
-
Gas Adsorption: The increased CO₂ uptake in UiO-66-NH₂ compared to the parent UiO-66, despite its lower surface area, is a classic example of enhanced affinity through chemical interaction.[5] The basic amino groups act as preferential binding sites for the acidic CO₂ molecules, leading to stronger adsorption.
The Effect of Linker Length: A Look at Isoreticular MOFs
To understand the impact of pore size, we can examine isoreticular series of MOFs, where the underlying topology remains the same, but the linker length is systematically increased. The UiO series (UiO-66, -67, -68) and the IRMOF series (IRMOF-1, -10, -16) are prime examples.
Comparative Performance Data
| MOF Series | Dicarboxylic Acid Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66 | Terephthalic acid | ~1200[7] | 0.45[8] |
| UiO-67 | 4,4'-Biphenyldicarboxylic acid | ~2180[2] | 1.05[8] |
| UiO-68 | 4,4''-Terphenyldicarboxylic acid | ~4170[8] | 1.82[8] |
| IRMOF-1 (MOF-5) | Terephthalic acid | ~3000 | ~1.0 |
| IRMOF-10 | 4,4'-Biphenyldicarboxylic acid | ~4500 | ~1.6 |
| IRMOF-16 | 4,4''-Terphenyldicarboxylic acid | ~5200 | ~2.1 |
The "Bigger is Better" Paradigm and its Limitations
As expected, extending the linker length leads to a dramatic increase in both BET surface area and pore volume.[8] This is highly advantageous for applications requiring high storage capacities for gases or large molecules. However, this expansion comes with trade-offs. The frameworks with longer linkers often exhibit lower thermal and mechanical stability. Furthermore, for applications like gas separation, an excessively large pore may not provide the necessary selectivity for different sized molecules.
Application in Drug Delivery: A Comparative Study with Ibuprofen
The tunable pore size and chemical functionality of MOFs make them excellent candidates for drug delivery systems. Here, we compare the loading and release of the model anti-inflammatory drug, ibuprofen, in UiO-66 and its amino-functionalized analogue, UiO-66-NH₂.
| MOF | Ibuprofen Loading Capacity (mg/g) | Release Profile Insights |
| UiO-66 | ~213[9] | Primarily diffusion-controlled release. |
| UiO-66-NH₂ | ~96[9] | Slower release kinetics due to stronger host-guest interactions. |
The lower loading capacity of UiO-66-NH₂ for ibuprofen, an acidic drug, can be attributed to a combination of reduced pore volume and potential repulsive interactions between the deprotonated carboxylic acid of ibuprofen and the electron-rich framework. However, the amino groups can form hydrogen bonds with the drug, leading to a more sustained release profile.[2] This highlights a key principle in MOF-based drug delivery: the interplay between the drug's functional groups and the MOF's pore chemistry is paramount in controlling both loading and release.
Experimental Protocols
To ensure the reproducibility and integrity of the presented data, detailed experimental protocols for the synthesis and characterization of these MOFs are provided below.
Synthesis of UiO-66 and its Derivatives (UiO-66-NH₂)
This protocol outlines a standard solvothermal synthesis.
Diagram of the Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of UiO-66 and its derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: In a typical synthesis of UiO-66, dissolve Zirconium(IV) chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (BDC) in N,N-dimethylformamide (DMF). For UiO-66-NH₂, replace BDC with 2-aminoterephthalic acid. A 1:1 molar ratio of metal to linker is generally used.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120°C for 24 hours. The controlled temperature and pressure facilitate the self-assembly of the MOF crystals.
-
Product Isolation: After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature. The crystalline product will have precipitated out of the solution.
-
Washing: Collect the white powder by filtration. To remove unreacted precursors and residual solvent from the pores, wash the product thoroughly with fresh DMF and then with ethanol.
-
Activation: Dry the washed product under vacuum. This "activation" step is crucial to evacuate the pores, making them accessible for gas adsorption or drug loading.
Characterization Techniques
Logical Flow of MOF Characterization
Caption: Standard characterization workflow for synthesized MOFs.
-
Powder X-ray Diffraction (PXRD):
-
Sample Preparation: A small amount of the dried MOF powder is gently ground to ensure a homogenous particle size and packed into a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Analysis: The resulting diffractogram is a unique "fingerprint" of the crystalline material. The peak positions are compared to simulated patterns from known crystal structures to confirm the successful synthesis of the desired MOF topology and to assess phase purity.[6]
-
-
Brunauer-Emmett-Teller (BET) Analysis:
-
Sample Activation: A precisely weighed amount of the MOF sample is placed in a sample tube and heated under vacuum. This degassing step removes any adsorbed molecules from the pores.
-
N₂ Adsorption/Desorption: The sample tube is cooled to liquid nitrogen temperature (77 K), and nitrogen gas is incrementally introduced. The amount of gas adsorbed at each relative pressure is measured.
-
Data Analysis: The BET equation is applied to the adsorption isotherm to calculate the specific surface area. The total pore volume can be determined from the amount of gas adsorbed at a relative pressure close to 1.
-
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation: A small, accurately weighed amount of the MOF is placed in a TGA pan.
-
Heating Program: The sample is heated at a constant rate under a controlled atmosphere (typically nitrogen or air).
-
Data Interpretation: The TGA curve plots the sample weight as a function of temperature. Weight loss steps correspond to the removal of solvent molecules and, at higher temperatures, the decomposition of the organic linker, indicating the thermal stability of the framework.
-
Drug Loading and In Vitro Release Study
Protocol for Ibuprofen Loading:
-
Solution Preparation: Prepare a solution of ibuprofen in a suitable solvent, such as ethanol.
-
Impregnation: Disperse a known amount of activated MOF powder in the ibuprofen solution.
-
Stirring: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.
-
Isolation and Washing: Centrifuge the mixture to collect the drug-loaded MOF. Wash the solid with fresh solvent to remove any surface-adsorbed drug.
-
Drying: Dry the drug-loaded MOF under vacuum.
-
Quantification: Determine the amount of loaded drug by dissolving a known mass of the loaded MOF and analyzing the drug concentration in the resulting solution using UV-Vis spectroscopy or HPLC.
Protocol for In Vitro Release:
-
Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.
-
Release Study: Disperse a known amount of the drug-loaded MOF in a specific volume of the PBS solution at 37°C with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analysis: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy).
-
Data Plotting: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Conclusion and Future Outlook
The choice of dicarboxylic acid linker is a powerful tool for the rational design of MOFs with tailored properties. Functionalization of the linker allows for the fine-tuning of the chemical environment within the pores, enhancing selectivity and performance in applications like gas separation and catalysis. Lengthening the linker provides a straightforward strategy for increasing pore size and surface area, which is beneficial for high-capacity storage applications.
For drug development professionals, this guide demonstrates that the interplay between the linker's functionality and the drug's chemical nature is a critical consideration for optimizing both loading efficiency and release kinetics. The ability to control these parameters through rational linker design positions MOFs as highly promising platforms for advanced drug delivery systems.
Future research will undoubtedly focus on the development of multifunctional MOFs that combine different functionalized linkers within the same framework to create even more complex and sophisticated pore environments. As our understanding of structure-property relationships in these remarkable materials continues to grow, so too will their potential to address challenges in a wide array of scientific and technological fields.
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Metal–Organic Framework UiO-68 and Its Derivatives with Sufficiently Good Properties and Performance Show Promising Prospects in Potential Industrial Applications. ResearchGate. Available at: [Link]
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Preparation, characterization, and performance evaluation of UiO-66 analogues as stationary phase in HPLC for the separation of substituted benzenes and polycyclic aromatic hydrocarbons. NIH. Available at: [Link]
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Adsorptive removal of ibuprofen to binary and amine-functionalized UiO-66 in the aquatic environment: synergistic/antagonistic evaluation. PubMed. Available at: [Link]
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Confined-based catalyst investigation through the comparative functionalization and defunctionalization of Zr-MOF. NIH. Available at: [Link]
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Computational Exploration of Newly Synthesized Zirconium Metal-Organic Frameworks UiO-66, 67, 68 and Analogues. ResearchGate. Available at: [Link]
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Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. Available at: [Link]
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Adsorption mechanisms of ibuprofen and naproxen to UiO-66 and UiO-66-NH2: Batch experiment and DFT calculation. ResearchGate. Available at: [Link]
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Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments. ResearchGate. Available at: [Link]
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Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments. RSC Publishing. Available at: [Link]
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(a) Representation of the IRMOFs (IRMOF-1, IRMOF-10, and IRMOF-16): variation of pore size with the length of ligands, copied from ref.[10] with permission from ACS, copyright 2010; (b) The structure of the UiO-66 MOFs, reproduced from ref. with permission from John Wiley and Sons. ResearchGate. Available at: [Link]
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Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks. MDPI. Available at: [Link]
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A) Pore size distributions and B) cumulative pore volumes for the UiO‐66 and the composites. ResearchGate. Available at: [Link]
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Metal–Organic Frameworks for Drug Delivery: A Design Perspective. PMC. Available at: [Link]
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Impact of Structural Functionalization, Pore Size, and Presence of Extra-Framework Ions on the Capture of Gaseous I2 by MOF Materials. NIH. Available at: [Link]
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D-Penicillamine/Dihydroquercetin Dual-Loaded Metal–Organic Framework as a Microenvironment Copper Regulator for Enhancing the Therapeutic Efficacy of Polyphenolic Antioxidant in Alzheimer's Disease. MDPI. Available at: [Link]
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Crystal structures of the fluorine‐functionalized UiO‐66. ResearchGate. Available at: [Link]
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A close view of the organic linker in a MOF: structural insights from a combined 1 H NMR relaxometry and computational investigation. RSC Publishing. Available at: [Link]
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For researchers and drug development professionals, understanding the complete biological activity of a novel compound is paramount. This guide provides an in-depth analysis of the cross-reactivity of (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid , a conformationally restricted glutamate analogue. By examining its interactions with related receptors, we aim to provide a comprehensive framework for assessing the selectivity of this and similar molecules, a critical step in preclinical drug development.
Introduction: The Significance of Selectivity
This compound and its stereoisomers, such as the well-characterized metabotropic glutamate receptor (mGluR) agonist L-CCG-I, represent a class of compounds with significant therapeutic potential. Their rigid cyclopropane scaffold mimics the extended conformation of glutamate, allowing for potent and selective interactions with specific glutamate receptor subtypes. However, the structural similarity to the endogenous neurotransmitter glutamate necessitates a thorough investigation of potential cross-reactivity with other glutamate receptors and related targets. Unforeseen off-target effects can lead to undesirable side effects or misleading experimental results, underscoring the importance of a comprehensive selectivity profile.
This guide will delve into the primary targets of this compound, the metabotropic glutamate receptors, and explore potential interactions with other receptor families. We will provide detailed experimental protocols and comparative data to illustrate a robust approach to cross-reactivity screening.
Primary Target Family: Metabotropic Glutamate Receptors
Metabotropic glutamate receptors are a family of G-protein coupled receptors (GPCRs) that are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms[1].
-
Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and subsequent intracellular calcium mobilization[2].
-
Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels[3].
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase[1].
Available data on analogues of this compound, such as L-CCG-I and DCG-IV, strongly suggest that the primary targets for this class of compounds are the Group II mGluRs .
Comparative Pharmacology of Cyclopropane-based mGluR Agonists
To contextualize the selectivity of this compound, it is instructive to compare its pharmacological profile with those of its well-studied analogues, L-CCG-I and DCG-IV. The following table summarizes their reported agonist potencies (EC50) and binding affinities (Ki) at various mGluR subtypes.
| Compound | Receptor | Agonist Potency (EC50) | Binding Affinity (Ki) |
| L-CCG-I | mGluR2 | ~0.4 µM | ~440 nM[4] |
| mGluR3 | - | ~7.4 µM[4] | |
| mGluR1 | ~0.5 µM | - | |
| mGluR4 | - | - | |
| mGluR5 | - | - | |
| mGluR6 | - | - | |
| mGluR7 | - | - | |
| mGluR8 | - | - | |
| DCG-IV | mGluR2 | 0.35 µM[5] | 0.26 µM[6] |
| mGluR3 | 0.09 µM[5] | - | |
| mGluR1 | Antagonist (IC50: 389 µM)[5] | - | |
| mGluR5 | Antagonist (IC50: 630 µM)[5] | - | |
| Group III (mGluR4/6/7/8) | Antagonist (IC50: 22.5-40.1 µM)[5] | - |
Note: Data for this compound is not extensively available in public literature, highlighting the need for the experimental approach outlined below. The data for L-CCG-I and DCG-IV are compiled from multiple sources and should be considered representative.
This data illustrates that while these compounds are potent Group II mGluR agonists, they can exhibit varying degrees of activity and even antagonistic effects at other mGluR subtypes at higher concentrations. This underscores the necessity of a comprehensive screening cascade.
Experimental Design for Cross-Reactivity Profiling
A thorough investigation of cross-reactivity should employ a tiered approach, beginning with binding assays to assess affinity, followed by functional assays to determine efficacy.
Caption: Signaling pathway for Group I mGluRs.
Protocol: cAMP Inhibition Assay for Group II & III mGluRs
-
Cell Preparation:
-
Plate cells expressing a Group II or III mGluR subtype in a suitable assay plate.
-
-
Assay Procedure:
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Determine the IC50 value for the inhibition of cAMP production, which corresponds to the EC50 for an agonist.
-
Caption: Signaling pathway for Group II and III mGluRs.
Potential Off-Target Interactions
While the primary focus should be on the mGluR family, a comprehensive cross-reactivity assessment should also consider other structurally or functionally related receptors.
-
Ionotropic Glutamate Receptors (iGluRs): Given that the compound is a glutamate analogue, it is prudent to test for activity at NMDA, AMPA, and kainate receptors, especially at higher concentrations. Some mGluR ligands, such as DCG-IV, have been reported to interact with NMDA receptors.[5] Standard electrophysiology or radioligand binding assays can be employed for this purpose.
-
Succinate Receptor (GPR91): This receptor is activated by dicarboxylic acids, including the Krebs cycle intermediate succinate.[7][8] Although the cyclopropane ring introduces significant conformational constraint compared to the flexible succinate molecule, the shared dicarboxylic acid motif warrants investigation. GPR91 couples to both Gi/o and Gq proteins, so both cAMP and calcium mobilization assays would be appropriate.[9]
-
O-acetylserine sulfhydrylase (OASS): This is a bacterial enzyme and is therefore not a relevant target for cross-reactivity in the context of developing drugs for human use, unless the compound is being investigated as an antimicrobial agent.[10][11] For most drug development programs, screening against this target would not be necessary.
Conclusion and Future Directions
The systematic approach outlined in this guide provides a robust framework for characterizing the cross-reactivity profile of this compound and similar compounds. By combining radioligand binding assays with functional assays tailored to the specific signaling pathways of the receptors under investigation, researchers can build a comprehensive understanding of a compound's selectivity. This detailed pharmacological characterization is an indispensable component of the drug discovery and development process, enabling informed decisions and ultimately contributing to the development of safer and more effective therapeutics. The data generated from these studies will be crucial for establishing a clear structure-activity relationship and for guiding the design of future analogues with improved selectivity and potency.
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Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator - PubMed. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic Acid
Hazard Identification and Regulatory Framework
(1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid (CAS No. 696-74-2) is a solid organic acid.[1][2] While a specific Safety Data Sheet (SDS) for this exact stereoisomer is not universally available, data from closely related compounds and general chemical principles dictate a cautious approach. The primary hazards are associated with its acidic nature and potential for irritation. The general class of cyclopropane-1,2-dicarboxylic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, all handling and disposal operations must be predicated on the assumption that this compound is hazardous.
Regulatory Compliance: EPA and RCRA
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] It is a federal mandate that hazardous waste be properly identified, managed from "cradle-to-grave," and disposed of to protect human health and the environment.[4]
Based on its properties as an acid, this compound will likely be classified as a corrosive hazardous waste if a solution of the waste has a pH less than or equal to 2.[6]
Table 1: Regulatory and Safety Profile
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 696-74-2[1][2] |
| Molecular Formula | C₅H₆O₄[1] |
| Primary Hazard Class | Corrosive, Irritant |
| Probable EPA Waste Code | D002 : Corrosive Waste[6] |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3] |
Point-of-Generation: Immediate Waste Handling
Proper disposal begins the moment the chemical is deemed waste. The principle of immediate segregation is critical to prevent accidental and dangerous reactions.
Step 1: Segregation
Immediately segregate waste this compound from other waste streams. This is not merely a matter of good housekeeping; it is a critical safety measure. As an acid, it can react violently or release toxic gases if mixed with incompatible materials.
Key Incompatibilities:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): Strong exothermic neutralization reaction.
-
Oxidizing Agents (e.g., nitric acid, perchlorates): Potential for vigorous, unpredictable reactions.[7]
-
Cyanides and Sulfides: Can liberate highly toxic hydrogen cyanide or hydrogen sulfide gas.[7]
-
Reactive Metals (e.g., sodium, potassium, magnesium): Can generate flammable hydrogen gas.
The following diagram illustrates the initial decision-making process for waste segregation at the lab bench.
Caption: Initial waste segregation decision tree.
Accumulation and Storage Protocol
Waste must be accumulated in designated Satellite Accumulation Areas (SAAs) or Central Accumulation Areas (CAAs) in compliance with EPA regulations.[5]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container.[8][9] Never use metal containers , as acids can corrode them.[7][9] Ensure the container has a secure, leak-proof screw cap.
-
Label the Container: The container must be labeled with a "Hazardous Waste" label before any waste is added.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Corrosive," "Irritant")
-
The date accumulation started.
-
Step 3: Safe Storage
-
Keep Containers Closed: Except when adding waste, the container must be kept tightly sealed.[4] This prevents the release of vapors and reduces the risk of spills. Open containers are a common and serious EPA violation.[4]
-
Use Secondary Containment: Store the waste container within a larger, chemically compatible tub or bin to contain any potential leaks.
-
Store Away from Incompatibles: Ensure the storage location physically separates acids from bases, oxidizers, and other reactive waste types.[7][10]
The Critical Question: To Neutralize or Not?
While the neutralization of simple inorganic acids is a common laboratory procedure, it is often not recommended or permissible for organic acids like this compound.[7]
The rationale is twofold:
-
Residual Toxicity: Neutralization only addresses the corrosivity (the characteristic of low pH). The resulting salt may still be toxic or environmentally harmful, and thus would still be considered a regulated hazardous waste.[7]
-
Reaction Control: Neutralization of concentrated or large quantities of acid can generate significant heat, posing a safety risk.[11]
Therefore, unless your institution's Environmental Health & Safety (EH&S) department has a specific, validated protocol for the neutralization of this compound, you must proceed with disposal via a licensed professional service. For small, dilute quantities (e.g., <25 mL), some institutional guidelines may permit neutralization, but this requires strict adherence to their specific procedures and verification of the final pH.[11]
Final Disposal Workflow
The final disposal of this chemical must be handled by a licensed hazardous waste disposal company.[12][13] Your institution's EH&S department will manage this process.
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling waste containers, don appropriate PPE:
-
Safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Container Check: Ensure the waste container is securely closed, clean on the outside, and properly labeled.
-
Request Pickup: Follow your institution's procedure to request a hazardous waste pickup from the EH&S department.
-
Documentation: Sign any required paperwork or logbooks to transfer custody of the waste to EH&S, completing the "cradle-to-grave" tracking requirement.[4]
The following diagram outlines the complete operational workflow for proper disposal.
Caption: End-to-end hazardous waste disposal workflow.
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is vital.
-
Spills:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material like sand or vermiculite (do not use combustible materials).[8]
-
Neutralize the residue with a weak base like sodium bicarbonate, working from the outside in.
-
Collect the absorbed and neutralized material into a designated hazardous waste container.[8]
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
-
-
Personal Exposure:
By adhering to this comprehensive guide, you ensure that the disposal of this compound is performed in a manner that is safe, scientifically sound, and compliant with all applicable regulations, protecting both yourself and the environment.
References
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Navigating the Safe Handling of (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid: A Procedural Guide
As a key building block in the synthesis of complex molecules and novel chemical entities, (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid is a compound of significant interest to the research and drug development community. Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed operational plan for the use of Personal Protective Equipment (PPE) when working with this compound, grounded in established safety protocols and a risk-based approach.
The compound, a solid powder, presents hazards that necessitate careful management. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.
At-a-Glance Hazard and PPE Summary
For quick reference, the following table summarizes the primary hazards associated with this compound and the corresponding essential PPE.
| Hazard | GHS Classification | Required Personal Protective Equipment |
| Skin Contact | Skin Irritation (Category 2)[1] | Nitrile gloves (EN 374 compliant), Laboratory coat |
| Eye Contact | Serious Eye Damage/Irritation (Category 1/2A)[1] | Chemical safety goggles (EN 166 compliant)[3][4] |
| Inhalation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1] | Use in a certified chemical fume hood. For large quantities or potential for aerosolization, a respirator may be required. |
| Ingestion | Harmful if swallowed (Acute toxicity, Oral - Category 4)[1] | Do not eat, drink, or smoke in the laboratory.[1] |
Core Directive: Engineering Controls as the First Line of Defense
Before any discussion of PPE, it is crucial to emphasize the role of engineering controls. All operations involving the handling of solid this compound, especially weighing and transferring, must be conducted within a certified chemical fume hood. This primary containment strategy is the most effective way to minimize the risk of inhalation and widespread contamination of the laboratory environment.
PPE Protocol for Routine Laboratory Operations
For standard laboratory procedures involving milligram to gram-scale quantities, the following PPE is mandatory:
-
Eye and Face Protection : Chemical safety goggles that meet the European Standard EN 166 are required at all times.[3][4] These provide a seal around the eyes, offering superior protection from airborne powder and splashes compared to standard safety glasses.
-
Hand Protection : Nitrile gloves that are compliant with EN 374 standards for chemical protection should be worn.[5][6] It is critical to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid skin contact with a contaminated glove surface.[5]
-
Protective Clothing : A clean, buttoned laboratory coat must be worn to protect the skin and personal clothing from contamination.
The following diagram illustrates the standard PPE requirements for routine handling.
Caption: Standard PPE for routine lab operations.
Enhanced Precautions for High-Risk Procedures
When handling larger quantities (typically >10g) or performing operations that may generate significant dust (e.g., milling, vigorous mixing), enhanced respiratory protection may be necessary. In these situations, a risk assessment should be performed by the responsible Environmental Health and Safety (EHS) officer to determine if a respirator is required. If so, personnel must be properly fit-tested and trained in its use, following OSHA regulations.[3]
Step-by-Step Guide: Donning and Doffing PPE
Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Put on the laboratory coat and fasten it completely.
-
Put on chemical safety goggles.
-
Wash hands thoroughly.
-
Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Remove gloves using a proper technique (glove-in-glove or beak method) to avoid touching the outer contaminated surface.
-
Dispose of gloves in the appropriate hazardous waste container.
-
Remove the laboratory coat, turning it inside out as you remove it to contain any contamination.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
Operational Plan for Spills and Emergencies
In the event of a spill or personal exposure, immediate and correct action is vital. All personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
Emergency Response Flowchart:
Caption: Decision-making for emergency response.
Detailed Spill Cleanup Procedure for Minor Spills (<10g):
-
Alert Personnel : Notify others in the immediate vicinity.[7][8]
-
Isolate the Area : Prevent anyone from walking through the spill.[9]
-
Don PPE : At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Control Dust : Gently cover the solid powder with a damp paper towel or create a light mist to prevent it from becoming airborne.[7][10] Do not use a dry cloth or sweep vigorously.
-
Collect the Material : Carefully scoop the material into a sealable, labeled container for hazardous waste disposal.[9][11]
-
Decontaminate : Clean the spill area with soap and water, and collect all cleanup materials for disposal as hazardous waste.[10]
For major spills, evacuate the area, notify your supervisor and institutional EHS, and restrict access until trained emergency responders arrive.[10][11]
Disposal Plan
All disposable PPE (gloves, etc.) that is contaminated with this compound must be disposed of as hazardous chemical waste. The compound itself and any materials used for spill cleanup should be collected in a clearly labeled, sealed container and disposed of according to institutional and local regulations.
References
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Weill Cornell Medicine. (n.d.). Hazardous Material Spill.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from University of Manitoba Environmental Health and Safety.
- The University of Queensland. (n.d.). Chemical Spill and Response Guideline.
- The University of Iowa. (n.d.). Spill/Emergency Planning. Retrieved from Environmental Health and Safety - The University of Iowa.
- Fisher Scientific. (2025). Safety Data Sheet - Diethyl trans-1,2-cyclopropanedicarboxylate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

